molecular formula C13H15NO2 B1453877 3-Amino Crotonic Acid Cinnamyl Ester CAS No. 103909-86-0

3-Amino Crotonic Acid Cinnamyl Ester

Cat. No.: B1453877
CAS No.: 103909-86-0
M. Wt: 217.26 g/mol
InChI Key: GOWWDIWBLHYGMJ-GZPHBSKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino Crotonic Acid Cinnamyl Ester is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWWDIWBLHYGMJ-GZPHBSKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCC=CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 3-amino crotonic acid cinnamyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino Crotonic Acid Cinnamyl Ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (CAS 103909-86-0). This molecule, formally named [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate, integrates the versatile β-enamino ester scaffold with the biologically relevant cinnamyl moiety. β-enamino esters are crucial synthons for a wide array of nitrogen-containing heterocycles, β-amino acids, and pharmacologically active agents.[1][2] Concurrently, cinnamyl esters are valued in the fragrance industry and serve as precursors in drug development.[3] This document is structured to provide researchers, chemists, and drug development professionals with a robust, reproducible protocol, grounded in mechanistic understanding and supported by a multi-technique characterization framework.

Rationale and Strategy for Synthesis

The synthesis of this compound is most efficiently approached through a linear, two-step sequence that maximizes yield and operational simplicity. This strategy circumvents the need to isolate potentially unstable intermediates like 3-aminocrotonic acid. The selected pathway, adapted from established industrial methodologies, involves:

  • Esterification: The reaction of cinnamyl alcohol with diketene to form the key intermediate, acetoacetic acid cinnamyl ester.

  • Enamine Formation: The subsequent condensation of the β-keto ester intermediate with an ammonia source to yield the final enamine product.[4]

This approach is advantageous because it builds the carbon backbone and the ester functionality in a single, high-yielding step, followed by a well-documented transformation to the target enamine.[1][5]

Overall Synthetic Workflow

G cluster_0 Step 1: Keto Ester Formation cluster_1 Step 2: Enamine Synthesis A Cinnamyl Alcohol C Acetoacetic Acid Cinnamyl Ester A->C Triethylamine (catalyst) 35-45 °C B Diketene B->C E 3-Amino Crotonic Acid Cinnamyl Ester (Product) C->E Low Temperature (0-10 °C) D Ammonia Source (e.g., aq. NH₃) D->E

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Acetoacetic Acid Cinnamyl Ester

Causality: This reaction proceeds via the nucleophilic attack of cinnamyl alcohol on one of the carbonyl carbons of diketene. Diketene serves as a highly efficient and safer alternative to acetoacetyl chloride. The use of a catalytic amount of a tertiary amine, such as triethylamine, is crucial to deprotonate the alcohol, increasing its nucleophilicity and facilitating the ring-opening of the diketene lactone.[4] The temperature is carefully controlled between 30-60°C to ensure a sufficient reaction rate without promoting side reactions or decomposition of the diketene.[4]

Protocol:

  • Materials: Cinnamyl alcohol (1.0 eq), Diketene (1.1 eq), Triethylamine (0.05 eq), Anhydrous Toluene (solvent).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer under an inert nitrogen atmosphere, add cinnamyl alcohol and anhydrous toluene.

    • Add triethylamine to the solution and stir.

    • Begin dropwise addition of diketene via the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained between 35-45°C. An ice bath may be required for cooling as the reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cinnamyl alcohol spot has been consumed.

    • The resulting solution containing acetoacetic acid cinnamyl ester is typically used directly in the next step without purification to maximize overall yield.[4]

Step 2: Synthesis of this compound

Causality: This is a classic condensation reaction to form an enamine from a β-dicarbonyl compound. The ketone carbonyl of the acetoacetic acid cinnamyl ester is more electrophilic than the ester carbonyl and is thus selectively attacked by ammonia. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable, conjugated enamine product. The reaction is performed at low temperatures (0-10°C) to control the reactivity of ammonia and minimize potential side reactions, such as ammonolysis of the ester group.[5]

Protocol:

  • Materials: Solution of acetoacetic acid cinnamyl ester (from Step 1), Concentrated Aqueous Ammonia (excess), Methanol (co-solvent).

  • Procedure:

    • Cool the reaction vessel containing the acetoacetic acid cinnamyl ester solution in an ice-salt bath to 0°C.

    • Add cold methanol as a co-solvent to improve miscibility.

    • Slowly add an excess of cold, concentrated aqueous ammonia to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10°C.

    • Upon completion of the addition, allow the mixture to stir at low temperature for an additional 1-2 hours, followed by standing overnight in a refrigerated environment.[5]

    • The product will typically precipitate as a white or off-white solid.[6]

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water and then a small amount of cold diethyl ether to remove residual impurities.

    • Dry the product under vacuum to yield crude this compound.

Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures, while impurities should remain soluble at all temperatures or be insoluble. For this compound, an ethanol/water or isopropanol/hexane system is often effective.

Protocol (Recrystallization):

  • Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

  • Slowly add water or hexane dropwise until the solution becomes faintly turbid.

  • Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Collect the purified crystalline product by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

Comprehensive Characterization Framework

Unambiguous structural verification is achieved using a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they confirm the identity and purity of the synthesized compound.

Characterization Workflow

G Product Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Elucidates C-H Framework IR IR Spectroscopy Product->IR Identifies Functional Groups MS Mass Spectrometry Product->MS Determines Mass & Formula Structure Final Structure Confirmed NMR->Structure IR->Structure MS->Structure

Caption: Logical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.

¹H NMR (400 MHz, CDCl₃) - Expected Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet5HAr-H (Phenyl)Protons on the aromatic ring.
~ 6.70Doublet1HPh-CH =CH-CH₂Vinylic proton α to the phenyl ring, split by the adjacent vinylic proton.
~ 6.30Doublet of Triplets1HPh-CH=CH -CH₂Vinylic proton β to the phenyl ring, split by the α vinylic proton and the allylic CH₂ group.
~ 4.70Doublet2HO-CH ₂-CH=CHAllylic protons of the ester, deshielded by the adjacent oxygen.[7]
~ 4.50Singlet1HC=CH -C=OVinylic proton of the enamine system.
~ 4.80 (broad)Singlet2HNHAmine protons; often broad and may exchange with D₂O.
~ 1.90Singlet3HCH ₃-C=CHMethyl group attached to the enamine double bond.

¹³C NMR (100 MHz, CDCl₃) - Expected Data: Key expected signals include the ester carbonyl (~170 ppm), carbons of the enamine double bond (~160 ppm and ~98 ppm), carbons of the cinnamyl double bond (~134 ppm and ~123 ppm), aromatic carbons (~126-136 ppm), the allylic ester carbon (~65 ppm), and the methyl carbon (~19 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Absorption Bands (KBr Pellet or Film)

Wavenumber (cm⁻¹)IntensityFunctional Group VibrationRationale
3450 & 3350MediumN-H Asymmetric & Symmetric StretchA pair of sharp bands characteristic of a primary amine (R-NH₂).[8][9]
~3050MediumAromatic & Vinylic C-H StretchC-H stretching from the phenyl ring and double bonds.
~2950MediumAliphatic C-H StretchC-H stretching from the methyl and methylene groups.
~1660StrongC=O Ester Stretch (Conjugated)The ester carbonyl frequency is lowered from the typical ~1735 cm⁻¹ due to conjugation with the enamine system.
~1610StrongC=C Stretch (Enamine) & N-H BendStrong absorption due to the polarized enamine double bond, often overlapping with the primary amine scissoring vibration.[9][10]
~1250StrongC-O Ester StretchAsymmetric C-O-C stretching of the ester group.
970Strong=C-H Bend (trans-alkene)Out-of-plane bending characteristic of the trans-substituted cinnamyl double bond.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information based on fragmentation patterns.

Expected Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular weight of C₁₃H₁₅NO₂ is 217.26 g/mol . A strong peak is expected at m/z = 217 .[11]

  • Major Fragment Ions:

    • m/z = 117: This prominent peak corresponds to the stable cinnamyl cation [C₉H₉]⁺, formed by the cleavage of the ester C-O bond. This is often a base peak in cinnamyl derivatives.

    • m/z = 100: Corresponds to the [M - C₉H₉O]⁺ fragment, representing the 3-amino-2-butenoyl radical cation.

    • m/z = 91: Tropylium cation [C₇H₇]⁺, a common rearrangement fragment from benzyl-containing compounds.

    • m/z = 84: [CH₃C(NH₂)=CHCO]⁺, resulting from the loss of the cinnamyl alcohol radical.

Conclusion

This guide has detailed a reliable and mechanistically sound pathway for the synthesis of this compound. The two-step protocol, beginning with diketene and cinnamyl alcohol, offers an efficient route to this valuable chemical intermediate. The comprehensive characterization framework, employing NMR, IR, and MS, provides a self-validating system to confirm the structural integrity and purity of the final product. By understanding the causality behind each experimental step and the interpretation of the resulting analytical data, researchers can confidently synthesize and verify this compound for applications in pharmaceutical development and fine chemical synthesis.

References

physicochemical properties of 3-amino crotonic acid cinnamyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino Crotonic Acid Cinnamyl Ester

Introduction

This compound, also known as cinnamyl 3-aminocrotonate, is a significant organic intermediate with the chemical formula C₁₃H₁₅NO₂.[1] This compound serves as a critical precursor in the synthesis of various pharmaceutical agents, most notably in the production of the fourth-generation dihydropyridine calcium channel blocker, Cilnidipine.[1][2] Cilnidipine is recognized for its dual-blocking action on L-type and N-type calcium channels, offering unique therapeutic benefits in the management of hypertension.[1]

The unique chemical architecture of this compound, which combines an enamine moiety with a cinnamyl ester group, dictates its reactivity and physicochemical properties. Understanding these properties is paramount for researchers and drug development professionals to optimize synthesis protocols, ensure the stability of intermediates, and control the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental and predictive methodologies.

Chemical Identity and Structure

The structural and chemical identity of a molecule is the foundation upon which all its other properties are built. The following table summarizes the key identifiers for this compound.

IdentifierValueReference(s)
IUPAC Name [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[1]
CAS Number 103909-86-0[1]
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
Synonyms Cinnamyl 3-aminocrotonate, (E)-Cinnamyl 3-aminobut-2-enoate, 3-Phenylallyl 3-aminobut-2-enoate[1]
InChI Key GOWWDIWBLHYGMJ-GZPHBSKSSA-N[1]
Canonical SMILES C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N[1]

The molecule's structure, featuring a conjugated system, is pivotal to its reactivity and spectral properties.

Figure 1: 2D Structure of this compound

Physicochemical Parameters

The physicochemical properties of an API intermediate are critical for process development, formulation, and understanding its biological behavior.

PropertyValueComments and References
Physical State White to off-white solid or pale yellow liquid[2]
Melting Point 40 - 41 °CExperimentally determined.[3]
Boiling Point 386.3 ± 30.0 °C (Predicted)No experimental data is currently available.[3]
Solubility Slightly soluble in DMSO and Methanol. Expected to be poorly soluble in water and soluble in various organic solvents like ethanol and ethyl acetate.[3][4]
pKa ~5.3 (Predicted)The basicity of the enamine nitrogen is reduced due to delocalization of the lone pair into the conjugated system.[3][5]
LogP 2.7 (Predicted)Indicates moderate lipophilicity.[1]

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cinnamyl and aminocrotonate moieties.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and References
~7.2-7.4m5HAromatic protons (C₆H₅)The phenyl group protons will appear as a complex multiplet in the typical aromatic region.[6][7]
~6.6d1H=CH- (cinnamyl)Olefinic proton on the carbon β to the phenyl group, showing a doublet due to coupling with the adjacent olefinic proton.[6]
~6.3dt1H-CH= (cinnamyl)Olefinic proton on the carbon α to the phenyl group, appearing as a doublet of triplets due to coupling with the adjacent olefinic and methylene protons.[6][8]
~4.7d2HO-CH₂-Methylene protons of the cinnamyl ester, deshielded by the adjacent oxygen and double bond.[9]
~4.5s1H=CH- (crotonate)Vinylic proton of the aminocrotonate moiety, appearing as a singlet.
~4.0-5.0br s2H-NH₂The amino protons are expected to be a broad singlet and their chemical shift can vary depending on solvent and concentration.
~1.9s3H-CH₃Methyl group protons of the aminocrotonate moiety, appearing as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale and References
~170C=O (ester)Carbonyl carbon of the ester group.[10]
~160C-NH₂Carbon attached to the amino group, significantly downfield due to the nitrogen and conjugation.
~125-136Aromatic and Olefinic CarbonsPhenyl and vinyl carbons of the cinnamyl group.[11]
~84=CH- (crotonate)Vinylic carbon of the aminocrotonate moiety.
~65O-CH₂-Methylene carbon of the cinnamyl ester.
~22-CH₃Methyl carbon of the aminocrotonate moiety.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and References
3400-3250MediumN-H stretchCharacteristic stretching vibrations of the primary amine group.[12]
3100-3000Medium=C-H stretchAromatic and vinylic C-H stretching.[13]
2950-2850Medium-C-H stretchAliphatic C-H stretching of the methyl group.[13]
~1710StrongC=O stretch (ester)Conjugated ester carbonyl stretching vibration.[14]
~1650StrongC=C stretchOverlapping C=C stretching vibrations of the enamine and cinnamyl groups.[13]
1650-1580MediumN-H bendBending vibration of the primary amine.[12]
~1200StrongC-O stretch (ester)Characteristic ester C-O stretching.[14]
Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretationRationale and References
217[M]⁺Molecular ion peak.
117[C₈H₉]⁺Tropylium ion, a common fragment from the cinnamyl group.[15][16]
100[C₄H₆NO₂]⁺Fragment corresponding to the aminocrotonate moiety after cleavage of the ester bond.
91[C₇H₇]⁺Benzyl cation, another common fragment from the cinnamyl group.[15][16]

Reactivity and Stability

The reactivity of this compound is dominated by the enamine functionality, which imparts nucleophilic character to the β-carbon. This makes it susceptible to reaction with various electrophiles.

Enamines are generally sensitive to hydrolysis, especially under acidic conditions, which can revert them to the corresponding β-keto ester and ammonia.[5] The compound is also noted to be light-sensitive, a common characteristic of dihydropyridine precursors, which can undergo oxidation upon exposure to light.[3][16] Therefore, storage in inert, dark conditions is recommended.[3]

Synthesis and Application in Drug Development

Proposed Synthesis Protocol

The synthesis of this compound typically involves the condensation of a β-keto ester with an amine. While a specific protocol for the cinnamyl ester is not widely published, a reliable procedure can be adapted from the synthesis of related alkyl esters.[7][17][18]

Reaction: Cinnamyl acetoacetate + Ammonia → this compound + Water

Materials:

  • Cinnamyl acetoacetate

  • Aqueous ammonia (25%)

  • Anhydrous organic solvent (e.g., Toluene or Isopropanol)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinnamyl acetoacetate and the organic solvent.

  • Slowly add an excess of aqueous ammonia to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to gauge the reaction's progress.

  • After several hours of reflux (reaction progress can be monitored by TLC), cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

G start Start: Cinnamyl Acetoacetate & Ammonia reaction Reaction: Reflux in Solvent (e.g., Toluene) start->reaction workup Work-up: Phase Separation & Drying reaction->workup purification Purification: Recrystallization or Chromatography workup->purification product Final Product: this compound purification->product

Figure 2: General Synthesis Workflow
Role in Hantzsch Dihydropyridine Synthesis

This compound is a key building block in the Hantzsch synthesis of dihydropyridines, a class of compounds with significant therapeutic applications, including Cilnidipine.[2][15] In this multi-component reaction, the enamine (this compound) reacts with an aldehyde and a β-keto ester to form the dihydropyridine ring.

Hantzsch cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Enamine 3-Amino Crotonic Acid Cinnamyl Ester Michael_Adduct Michael Adduct Enamine->Michael_Adduct Aldehyde Aldehyde Aldehyde->Michael_Adduct BetaKetoEster β-Keto Ester BetaKetoEster->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization DHP Dihydropyridine (e.g., Cilnidipine) Cyclized_Intermediate->DHP Dehydration

References

An In-depth Technical Guide to the Core Functional Significance of 3-Amino Crotonic Acid Cinnamyl Ester in Advanced Cardiovascular Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Intermediate to Innovator in Antihypertensive Therapy

In the landscape of pharmaceutical sciences, the journey from a chemical intermediate to a clinically significant therapeutic agent is a testament to the intricate dance of organic synthesis and molecular pharmacology. 3-Amino crotonic acid cinnamyl ester, a molecule of precise structural design, stands as a pivotal precursor in the synthesis of a new generation of cardiovascular drugs. This guide elucidates the core functional significance of this intermediate, not through a direct mechanism of action of its own, but by a comprehensive exploration of the mechanism of the highly effective antihypertensive agent it helps create: Cilnidipine. For researchers, scientists, and drug development professionals, understanding the role of this precursor is to understand the foundation upon which a novel therapeutic mechanism is built.

Section 1: The Strategic Importance of this compound in Cilnidipine Synthesis

This compound (CAS No: 103909-86-0) is a key raw material in the manufacturing of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker.[1][2][3] Its chemical structure is integral to the formation of the dihydropyridine ring, the core pharmacophore responsible for the therapeutic effects of this class of drugs.[4] The synthesis of Cilnidipine involves the condensation of 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester with this compound, a reaction that highlights the strategic importance of this intermediate in achieving the final molecular architecture of the active pharmaceutical ingredient (API).[1][2]

Experimental Protocol: A Representative Synthesis of Cilnidipine

The following protocol outlines a common synthetic route for Cilnidipine, underscoring the critical role of this compound.

Materials:

  • 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester

  • This compound

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (catalyst)

  • Reaction vessel with stirring and temperature control

  • Reflux condenser

  • Crystallization apparatus

Procedure:

  • To a suitable reaction vessel, add 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester and this compound in a 1:1 molar ratio.[2]

  • Add anhydrous ethanol as a solvent to the mixture.

  • Under stirring, add a catalytic amount of concentrated hydrochloric acid.[2]

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable chromatographic technique.

  • Upon completion, cool the reaction mixture to allow for the crystallization of the crude Cilnidipine product.

  • Filter the crude product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain purified Cilnidipine.[2]

Section 2: The Dual-Gatekeeper Mechanism of Cilnidipine: A Consequence of its Synthetic Heritage

The therapeutic innovation of Cilnidipine lies in its unique dual-blocking action on both L-type and N-type voltage-gated calcium channels.[5][6][7] This dual mechanism, a direct consequence of its molecular structure derived from precursors like this compound, sets it apart from other dihydropyridine calcium channel blockers.

L-type Calcium Channel Blockade: The Foundation of Vasodilation

Similar to other dihydropyridine calcium channel blockers, Cilnidipine primarily targets L-type calcium channels located on the vascular smooth muscle cells.[8][9][10] By binding to these channels, it inhibits the influx of extracellular calcium ions into the cells.[6][8] This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and arterial blood pressure.[9][11]

N-type Calcium Channel Blockade: The Sympathetic Attenuation

What distinguishes Cilnidipine is its ability to also block N-type calcium channels, which are predominantly found at sympathetic nerve terminals.[5][6][7] The influx of calcium through N-type channels is crucial for the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system that mediates vasoconstriction and increases heart rate.[6] By inhibiting N-type calcium channels, Cilnidipine suppresses the release of norepinephrine, thereby attenuating the sympathetic nervous system's influence on the cardiovascular system.[7][12] This action contributes to its antihypertensive effect and, importantly, mitigates the reflex tachycardia often seen with other dihydropyridine calcium channel blockers that only act on L-type channels.[7][12]

Signaling Pathway of Cilnidipine's Dual Calcium Channel Blockade

Cilnidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Nerve Sympathetic Nerve Terminal L_channel L-type Ca²⁺ Channel Ca_influx_L Ca²⁺ Influx L_channel->Ca_influx_L Open Relaxation Vasodilation Contraction Vasoconstriction Ca_influx_L->Contraction N_channel N-type Ca²⁺ Channel Ca_influx_N Ca²⁺ Influx N_channel->Ca_influx_N Open NE_release Norepinephrine Release Ca_influx_N->NE_release NE_release->Contraction Stimulates Cilnidipine Cilnidipine Cilnidipine->L_channel Blocks Cilnidipine->N_channel Blocks

Caption: Dual inhibitory action of Cilnidipine on L-type and N-type calcium channels.

Section 3: Comparative Pharmacology and Clinical Implications

The unique mechanism of Cilnidipine translates into a distinct clinical profile compared to other calcium channel blockers.

FeatureFirst-Generation (e.g., Nifedipine)Second-Generation (e.g., Felodipine)Fourth-Generation (Cilnidipine)
Primary Target L-type Ca²⁺ channelsL-type Ca²⁺ channelsL-type and N-type Ca²⁺ channels
Onset of Action RapidSlowerGradual
Duration of Action ShortLongerLong
Reflex Tachycardia SignificantLess pronouncedMinimal to none
Sympathetic Activity IncreasedNeutral to slightly increasedDecreased
Renal Effects Can increase glomerular pressureNeutralDilates both afferent and efferent arterioles, reducing glomerular pressure

This comparative profile highlights the advantages of Cilnidipine, particularly its ability to control blood pressure without the undesirable side effect of reflex tachycardia, and its potential for renal protection.[12]

Section 4: The Broader Context of Constituent Moieties

While the primary significance of this compound is its role as a synthetic intermediate, the biological activities of its constituent parts, the 3-aminocrotonate and cinnamyl ester moieties, are of academic interest.

  • 3-Aminocrotonate Esters: These are versatile intermediates in organic synthesis, particularly in the production of dihydropyridine derivatives used in cardiovascular drugs.[4][13][14][15][16] Their reactivity is central to the construction of the core heterocyclic ring system.

  • Cinnamyl Esters: Cinnamic acid and its esters are naturally occurring compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[17][18][19][20] While not the primary therapeutic mechanism in the context of Cilnidipine, the presence of the cinnamyl moiety may influence the pharmacokinetic properties of the final drug molecule.

Conclusion: A Molecule of Enabling Chemistry

This compound is a prime example of a molecule whose significance is defined by its role in enabling the creation of a sophisticated therapeutic agent. Its direct biological activity is secondary to its function as a critical building block in the synthesis of Cilnidipine. The in-depth understanding of Cilnidipine's dual L-type and N-type calcium channel blockade provides the true context for the importance of its synthetic precursors. For the drug development professional, the value of this compound lies not in its own mechanism of action, but in the innovative and clinically beneficial mechanism of the molecule it helps to construct. This guide serves to illuminate this crucial relationship, providing a deeper appreciation for the intricate connection between chemical synthesis and pharmacological innovation.

References

Spectroscopic Data for 3-Amino Crotonic Acid Cinnamyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The molecular structure of 3-aminocrotonic acid cinnamyl ester is presented below.

Caption: Molecular Structure of 3-Aminocrotonic Acid Cinnamyl Ester.

Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester

The synthesis of 3-aminocrotonic acid cinnamyl ester is a critical first step for its characterization. Based on patent literature, a common method involves the amination of acetoacetic acid cinnamyl ester.[4][5]

Experimental Protocol for Synthesis

Synthesis_Workflow diketene Diketene esterification Esterification diketene->esterification cinnamyl_alcohol Cinnamyl Alcohol cinnamyl_alcohol->esterification acetoacetic_ester Acetoacetic Acid Cinnamyl Ester esterification->acetoacetic_ester amination Amination acetoacetic_ester->amination ammonium_carbonate Ammonium Carbonate ammonium_carbonate->amination product 3-Aminocrotonic Acid Cinnamyl Ester amination->product

Caption: Synthetic workflow for 3-Aminocrotonic Acid Cinnamyl Ester.

Step 1: Esterification of Diketene with Cinnamyl Alcohol [5]

  • In a reaction vessel, charge cinnamyl alcohol.

  • Slowly add diketene dropwise to the cinnamyl alcohol. The temperature of the reaction mixture should be maintained between 30-60°C during the addition.

  • After the addition is complete, continue to stir the mixture at the same temperature until the reaction is complete (monitored by TLC or GC).

  • The resulting product is a mixed solution containing acetoacetic acid cinnamyl ester. This intermediate can often be used in the next step without further purification.

Step 2: Amination of Acetoacetic Acid Cinnamyl Ester [4]

  • To the solution of acetoacetic acid cinnamyl ester, add a suitable solvent such as ethanol.

  • Add solid ammonium carbonate to the mixture.

  • Maintain the reaction temperature between 20-50°C and stir for 12-36 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture can be filtered to remove any remaining solids. The filtrate contains the desired 3-aminocrotonic acid cinnamyl ester.

  • The product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Predicted Spectroscopic Data

In the absence of published experimental data, the following sections provide predicted spectroscopic information for 3-aminocrotonic acid cinnamyl ester. These predictions are based on established principles of spectroscopy and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for 3-aminocrotonic acid cinnamyl ester are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.20-7.40m5HAr-H (phenyl)
~6.65d1H=CH- (cinnamyl)
~6.25dt1H=CH- (cinnamyl)
~4.70d2HO-CH₂
~4.50s1H=CH- (crotonate)
~4.80 (broad)s2HNH₂
~1.90s3HCH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~169C=O (ester)
~160C-NH₂
~136Ar-C (ipso)
~134=CH- (cinnamyl)
~128.5Ar-CH
~128.0Ar-CH
~126.5Ar-CH
~123=CH- (cinnamyl)
~85=CH- (crotonate)
~65O-CH₂
~20CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-aminocrotonic acid cinnamyl ester are listed below.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic and vinylic)
2950-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (α,β-unsaturated ester)
~1620StrongC=C stretch (conjugated)
~1580MediumN-H bend (amine)
1500-1400MediumC=C stretch (aromatic)
1250-1150StrongC-O stretch (ester)
~970Strong=C-H bend (trans-alkene)
750-700StrongC-H bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z = 217.11 (calculated for C₁₃H₁₅NO₂)

  • Major Fragmentation Pathways:

    • Loss of the cinnamyl radical (C₉H₉•) to give a fragment at m/z = 100.

    • Loss of the aminocrotonate radical to give the cinnamyl cation at m/z = 117.

    • Further fragmentation of the cinnamyl cation can lead to the tropylium ion at m/z = 91.

Protocols for Spectroscopic Analysis

The following are detailed protocols for acquiring and analyzing the spectroscopic data for a synthesized sample of 3-aminocrotonic acid cinnamyl ester.

Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry nmr_sample Dissolve sample in CDCl3 nmr_acquire Acquire 1H and 13C spectra nmr_sample->nmr_acquire nmr_process Process data (FT, phasing, baseline correction) nmr_acquire->nmr_process nmr_analyze Analyze chemical shifts, coupling, and integration nmr_process->nmr_analyze ir_sample Prepare sample (neat film or solution) ir_acquire Acquire IR spectrum ir_sample->ir_acquire ir_analyze Identify characteristic functional group absorptions ir_acquire->ir_analyze ms_sample Introduce sample into ion source ms_acquire Acquire mass spectrum (e.g., ESI or EI) ms_sample->ms_acquire ms_analyze Identify molecular ion and fragmentation patterns ms_acquire->ms_analyze start Synthesized 3-Aminocrotonic Acid Cinnamyl Ester start->nmr_sample start->ir_sample start->ms_sample

Caption: Workflow for the spectroscopic characterization of 3-Aminocrotonic Acid Cinnamyl Ester.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified 3-aminocrotonic acid cinnamyl ester.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual peak is well-characterized.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer for better resolution.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to determine the connectivity of protons.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY and HSQC can be used to aid in these assignments.

IR Spectroscopy Protocol
  • Sample Preparation:

    • If the sample is a liquid or oil, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a solution cell.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with the functional groups present in 3-aminocrotonic acid cinnamyl ester using correlation tables. Pay close attention to the regions for N-H, C=O, C=C, and C-O stretching vibrations.

Mass Spectrometry Protocol
  • Sample Introduction and Ionization:

    • Choose an appropriate ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and will provide detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally sensitive compounds.

    • Introduce the sample into the mass spectrometer. For EI, this is typically done via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-Aminocrotonic acid cinnamyl ester is a molecule of significant interest in medicinal chemistry and drug development, combining the structural features of an enamine, an α,β-unsaturated ester, and a cinnamyl moiety. This guide provides a comprehensive technical overview of its synthesis, solubility, and stability, critical parameters for its advancement as a potential therapeutic agent. We delve into the causal relationships behind experimental design, offering detailed, field-proven protocols for its synthesis and characterization. Furthermore, a rigorous examination of its solubility in pharmaceutically relevant solvents and its stability under forced degradation conditions is presented. This document is intended to be a self-validating resource, grounding its claims in established scientific principles and providing a roadmap for researchers navigating the challenges of preclinical development.

Introduction: The Scientific Rationale

The convergence of a 3-aminocrotonate core with a cinnamyl ester functional group presents a unique scaffold for drug design. The enamine motif is a key building block in the synthesis of a wide array of pharmacologically active heterocyclic compounds.[1][2] The cinnamyl group, present in numerous natural products, is recognized for its diverse biological activities.[3] The ester linkage provides a handle for prodrug strategies, potentially modulating the pharmacokinetic profile of an active pharmaceutical ingredient (API). Understanding the fundamental physicochemical properties of 3-aminocrotonic acid cinnamyl ester is therefore paramount to unlocking its therapeutic potential. This guide will meticulously dissect the critical aspects of its synthesis, solubility, and stability, providing the necessary framework for its evaluation in a drug development context.

Synthesis and Characterization

The synthesis of 3-aminocrotonic acid cinnamyl ester can be approached through a multi-step process, beginning with the formation of an intermediate, cinnamyl acetoacetate, followed by amination. A patented method describes the reaction of diketene with cinnamyl alcohol to form the acetoacetate intermediate, which is then reacted with an ammonia source to yield the final product.[4] This approach is advantageous for its scalability and the direct use of the intermediate without extensive purification.[4]

Synthetic Workflow

The overall synthetic strategy is a two-step process. The first step is an esterification of cinnamyl alcohol with diketene. The second step is the conversion of the resulting β-keto ester to the enamine.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amination Cinnamyl Alcohol Cinnamyl Alcohol Esterification Esterification Cinnamyl Alcohol->Esterification Diketene Diketene Diketene->Esterification Triethylamine Triethylamine Triethylamine->Esterification Catalyst Cinnamyl Acetoacetate Cinnamyl Acetoacetate Esterification->Cinnamyl Acetoacetate Amination Amination Cinnamyl Acetoacetate->Amination Ammonia Ammonia Ammonia->Amination 3-Amino Crotonic Acid Cinnamyl Ester This compound Amination->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Preparation of Cinnamyl Acetoacetate [4]

  • To a 100L enamel reaction kettle, add 36.5 kg of cinnamyl alcohol and 230 mL of triethylamine. If the cinnamyl alcohol is solid, it should be melted using a water bath.

  • Apply vacuum to the reaction kettle.

  • Slowly add diketene dropwise to the mixture, maintaining the reaction temperature between 30-60 °C.

  • After the addition is complete, continue to stir the mixture at this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting mixed solution containing cinnamyl acetoacetate can be used directly in the next step.

Step 2: Preparation of 3-Amino-2-butenoic acid cinnamyl ester [4]

  • Cool the mixed solution from Step 1 to 10-20 °C.

  • Slowly introduce ammonia gas into the solution while stirring.

  • Continue the reaction until the conversion of cinnamyl acetoacetate is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • The crude product can be purified by recrystallization or column chromatography.

Physicochemical Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

Property Value Reference
Molecular Formula C13H15NO2[5][6]
Molecular Weight 217.26 g/mol [6]
Appearance White powder[5]
Predicted Boiling Point 386.3±30.0 °C at 760 mmHg
Predicted Flash Point 223.1±22.1 °C

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an API is a critical factor influencing its absorption and bioavailability. The principle of "like dissolves like" provides a foundational understanding of solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[7] Given the hybrid nature of this compound, with both polar (amino and ester groups) and non-polar (cinnamyl and alkyl groups) regions, its solubility is expected to vary across a range of solvents.

Predicted Solubility

Based on the general solubility of related compounds like crotonate and cinnamyl esters, this compound is anticipated to be soluble in organic solvents and poorly soluble in water.[8][9] The presence of the amino group may slightly enhance its aqueous solubility compared to a simple cinnamyl crotonate.

Experimental Protocol: Solubility Determination

A robust determination of solubility requires a systematic approach using various pharmaceutically relevant solvents.

Materials:

  • This compound (purified)

  • Water (deionized)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Method: Shake-Flask Method

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability and Degradation Pathways

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development of stable formulations and appropriate storage conditions.[10][11][12] The enamine functionality in this compound is particularly susceptible to hydrolysis, especially under acidic conditions.[13][14][15]

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the enamine and ester functionalities.

G This compound This compound Hydrolysis (Acidic) Hydrolysis (Acidic) This compound->Hydrolysis (Acidic) H+ Hydrolysis (Basic) Hydrolysis (Basic) This compound->Hydrolysis (Basic) OH- Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis This compound->Photolysis hv Thermal Stress Thermal Stress This compound->Thermal Stress Δ Degradation_Products Degradation Products Hydrolysis (Acidic)->Degradation_Products Hydrolysis (Basic)->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermal Stress->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of the molecule under various stress conditions.[10][16]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions to the stress conditions outlined above.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterize the major degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, solubility assessment, and stability evaluation of this compound. The provided protocols are designed to be robust and reproducible, enabling researchers to generate the critical data necessary for advancing this promising molecule through the drug development pipeline. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for the rational design of effective and safe medicines.

References

3-amino crotonic acid cinnamyl ester CAS number 103909-86-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino Crotonic Acid Cinnamyl Ester (CAS: 103909-86-0): A Key Intermediate in Dihydropyridine Synthesis

Introduction

This compound (CAS: 103909-86-0), also known as cinnamyl 3-aminocrotonate, is a specialized organic compound of significant interest to the pharmaceutical industry.[1][2] Structurally, it is an enamine ester, a class of molecules renowned for its versatile reactivity in the synthesis of complex heterocyclic systems.[3] Its primary and most critical application lies in its role as a key starting material, or intermediate, for the synthesis of Cilnidipine, a fourth-generation dihydropyridine-type calcium channel blocker used in the management of hypertension.[4][5][6]

This technical guide provides a comprehensive overview of this compound for researchers, process chemists, and drug development professionals. It delves into its physicochemical properties, provides an in-depth look at its synthesis with field-proven insights, explores its core application in medicinal chemistry, and outlines best practices for its handling and storage.

Physicochemical Properties and Characterization

The identity, purity, and stability of a starting material are paramount in drug substance manufacturing. This compound is typically supplied as a white to off-white solid or a white to yellow clear liquid, with a defined set of physical properties that are critical for its use in subsequent reactions.[4][7] Its structure features a crucial enamine moiety, which exists in tautomeric equilibrium with its less stable imine form. This enamine character is the source of its nucleophilicity and is fundamental to its role in the Hantzsch reaction.[3]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 103909-86-0[1][8]
Molecular Formula C₁₃H₁₅NO₂[1][9][10]
Molecular Weight 217.26 g/mol [1][9][10]
IUPAC Name [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[10]
Appearance White to Off-White Solid; White to yellow clear liquid[4][7][11]
Melting Point 40 - 41°C[7]
Boiling Point 386.3 ± 30.0 °C (Predicted)[7]
Density 1.102 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in DMSO and Methanol[7]
Purity Typically ≥98%[1][4]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[7]

Synthesis and Manufacturing Insights

The industrial preparation of this compound is designed for efficiency, scalability, and high yield, as outlined in modern patents.[12] The most effective route involves a two-stage process starting from cinnamyl alcohol and diketene, followed by amination. This approach avoids the isolation of the intermediate, making it highly suitable for large-scale production.[12]

Experimental Protocol: Two-Step Synthesis

This protocol is based on the principles of esterification followed by amination.[12]

Step 1: Synthesis of Cinnamyl Acetoacetate (Intermediate)

  • Reactor Setup: Charge a 100L glass-lined reactor with cinnamyl alcohol (e.g., 36.5 kg) and triethylamine (e.g., 230 mL). The triethylamine acts as a non-nucleophilic base to catalyze the reaction and neutralize any acidic impurities.

  • Temperature Control: Heat the mixture using a water bath to melt the solid cinnamyl alcohol and ensure a homogenous solution. Maintain the reaction temperature between 35-45°C. This temperature range is critical; lower temperatures result in a sluggish reaction, while higher temperatures can promote the dimerization of diketene or other side reactions.

  • Diketene Addition: Add diketene dropwise to the reactor. The controlled addition is a key safety and quality parameter, preventing thermal runaway from the exothermic reaction and ensuring the selective formation of the acetoacetate ester.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the cinnamyl alcohol is consumed.

  • Direct Use: The resulting mixture containing cinnamyl acetoacetate can be used directly in the next step without purification, a significant advantage for process efficiency.[12]

Step 2: Amination to this compound

  • Ammonia Source: Introduce a source of ammonia into the reactor containing the cinnamyl acetoacetate solution from Step 1. Aqueous ammonia is a common and cost-effective choice.

  • Reaction: The ammonia reacts with the ketone of the acetoacetate to form the enamine product.

  • Workup and Isolation: After the reaction is complete (monitored by TLC), the product is isolated. This typically involves quenching the reaction, separating the organic layer, washing with brine to remove water-soluble impurities, and drying over an anhydrous salt like magnesium sulfate.

  • Purification: The crude product is then purified, usually by crystallization from an appropriate solvent system, to achieve the required purity of ≥98%.

  • Drying and Packaging: The final product is dried under vacuum and packaged under an inert atmosphere to ensure stability during storage.[7]

Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amination Cinnamyl_Alcohol Cinnamyl Alcohol + Triethylamine Reaction_1 Esterification Reaction (35-45°C) Cinnamyl_Alcohol->Reaction_1 Diketene Diketene Diketene->Reaction_1 dropwise Intermediate Cinnamyl Acetoacetate (in situ) Reaction_1->Intermediate Reaction_2 Amination Intermediate->Reaction_2 Ammonia Ammonia Source Ammonia->Reaction_2 Workup Workup & Isolation (Quench, Wash, Dry) Reaction_2->Workup Purification Purification (Crystallization) Workup->Purification Final_Product Final Product: 3-Amino Crotonic Acid Cinnamyl Ester Purification->Final_Product

Caption: Workflow for the two-step synthesis of the target compound.

Core Application in Drug Development: The Hantzsch Dihydropyridine Synthesis

The principal value of this compound is its function as a pivotal building block in the synthesis of Cilnidipine.[4][5] This synthesis is a variation of the classic Hantzsch dihydropyridine synthesis, a multicomponent reaction that efficiently constructs the 1,4-dihydropyridine (DHP) core found in many calcium channel blockers.[3]

In the context of Cilnidipine synthesis, this compound serves as the enamine component. The reaction involves a cyclocondensation between an aldehyde (2-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate), and the enamine (this compound). The enamine's nucleophilic character is essential for the formation of the heterocyclic ring, directly incorporating the cinnamyl ester side chain into the final drug structure. This specific side chain is crucial for the unique pharmacological profile of Cilnidipine, which exhibits dual-blocking action on both L-type and N-type calcium channels.

Simplified Hantzsch Reaction for DHP Core Formation

Hantzsch A Aldehyde (e.g., 2-Nitrobenzaldehyde) Reaction Cyclocondensation (Hantzsch Synthesis) A->Reaction B β-Ketoester (e.g., Ethyl Acetoacetate) B->Reaction C 3-Amino Crotonic Acid Cinnamyl Ester (Enamine Component) C->Reaction DHP 1,4-Dihydropyridine Core (Cilnidipine Precursor) Reaction->DHP Forms Heterocyclic Ring

Caption: Role of the title compound in the Hantzsch DHP synthesis.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and purity of this compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[7] Recommended storage temperature is between 2-8°C to minimize degradation over time.[7] It is also noted as being light-sensitive.[13]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the material. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Stability: The enamine functionality can be susceptible to hydrolysis. Therefore, exposure to moisture and acidic conditions should be avoided.

Conclusion

This compound (CAS: 103909-86-0) is more than a simple organic molecule; it is a purpose-built intermediate designed for a critical role in pharmaceutical manufacturing. Its value is intrinsically linked to the production of Cilnidipine, where it serves as an indispensable precursor in the Hantzsch dihydropyridine synthesis.[4] The synthetic route, optimized for industrial-scale production, highlights the principles of process chemistry where efficiency, safety, and yield are paramount. For scientists and professionals in drug development, a thorough understanding of this intermediate's properties, synthesis, and application is essential for the successful and efficient production of life-saving cardiovascular therapies.

References

Unveiling the Therapeutic Potential of 3-Amino Crotonic Acid Cinnamyl Ester: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Amino crotonic acid cinnamyl ester (CAS No. 103909-86-0) is a unique hybrid molecule whose biological activities remain largely unexplored in peer-reviewed literature. While it is recognized as a chemical intermediate in the synthesis of the calcium channel blocker Cilnidipine[1], its intrinsic pharmacological profile is unknown. This guide synthesizes information from its constituent moieties—the 3-aminocrotonate core and the cinnamyl ester group—to construct a predictive framework for its potential biological activities. We hypothesize that this compound may possess a multi-faceted therapeutic profile, including cardiovascular, anti-inflammatory, antimicrobial, and anticancer properties. This document provides the scientific rationale for these predictions and outlines detailed experimental protocols for their validation, serving as a roadmap for researchers and drug development professionals interested in exploring this promising chemical entity.

Introduction and Chemical Profile

This compound is an organic compound featuring a β-aminocrotonate structure linked to a cinnamyl group via an ester bond. This unique combination merges a pharmacophore associated with cardiovascular drugs with a natural product fragment known for a broad spectrum of bioactivities. The lack of direct research into this molecule presents a compelling opportunity for novel drug discovery. By deconstructing the molecule into its core components, we can infer its potential activities and design a targeted research strategy.

  • The 3-Aminocrotonate Moiety: This structure is a key building block in the Hantzsch synthesis of dihydropyridines, a major class of L-type calcium channel blockers used to treat hypertension.[2][3] Its presence in the target molecule is a strong indicator of potential cardiovascular effects.

  • The Cinnamyl Moiety: Derived from cinnamyl alcohol, this group is prevalent in nature and is associated with robust anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] Its derivatives are known to modulate key inflammatory pathways such as the TLR4/NF-κB axis.[6][7]

This guide will explore the synergistic potential arising from this molecular hybridization.

1.1. Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

PropertyValueSource
IUPAC Name [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[8]
CAS Number 103909-86-0[1][8][9][10][11]
Molecular Formula C₁₃H₁₅NO₂[1][8][10][11]
Molecular Weight 217.26 g/mol [1][8][10]
Appearance White to yellow powder/liquid[1][12]
1.2. Proposed Synthesis Pathway

While specific synthesis routes for this exact molecule as a final product are not detailed in the literature, a logical approach would involve the condensation reaction between a 3-aminocrotonate precursor and cinnamyl alcohol. Methyl 3-aminocrotonate, a commercially available starting material, can be synthesized by reacting methyl acetoacetate with ammonia.[3][13] A subsequent transesterification with cinnamyl alcohol, likely under acidic or enzymatic catalysis, would yield the final product.

G cluster_0 Step 1: Formation of 3-Aminocrotonate cluster_1 Step 2: Esterification Methyl Acetoacetate Methyl Acetoacetate Methyl 3-Aminocrotonate Methyl 3-Aminocrotonate Methyl Acetoacetate->Methyl 3-Aminocrotonate + Ammonia Ammonia Ammonia->Methyl 3-Aminocrotonate Cinnamyl Alcohol Cinnamyl Alcohol Target Molecule 3-Amino Crotonic Acid Cinnamyl Ester Cinnamyl Alcohol->Target Molecule Methyl 3-Aminocrotonate_ref Methyl 3-Aminocrotonate Methyl 3-Aminocrotonate_ref->Target Molecule + Transesterification Catalyst G LPS LPS (Bacterial Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Molecule 3-Amino Crotonic Acid Cinnamyl Ester Molecule->TLR4 Inhibition G A Prepare serial 2-fold dilutions of test compound in a 96-well plate (e.g., 256 to 0.5 µg/mL) B Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) to a final concentration of ~5 x 10^5 CFU/mL A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth D->E F Optional: Add resazurin indicator to confirm viability (Blue = No growth, Pink = Growth) E->F G A Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of the test compound for 48-72 hours A->B C Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours B->C D Viable cells with active mitochondria reduce yellow MTT to purple formazan crystals C->D E Solubilize formazan crystals by adding DMSO or solubilization buffer D->E F Measure absorbance at 570 nm using a plate reader E->F G Calculate % viability relative to untreated controls and determine IC50 F->G

References

The Lynchpin Intermediate: A Technical Guide to 3-Amino Crotonic Acid Cinnamyl Ester in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (E)-cinnamyl 3-aminobut-2-enoate, commonly known as 3-amino crotonic acid cinnamyl ester. This enamine ester has emerged as a critical pharmaceutical intermediate, most notably in the synthesis of the fourth-generation dihydropyridine calcium channel blocker, Cilnidipine. This document will detail its physicochemical properties, outline robust synthesis and purification methodologies, and elucidate its pivotal role in the construction of complex active pharmaceutical ingredients (APIs). The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable laboratory protocols to leverage this versatile building block.

Introduction: The Strategic Importance of Enaminic Esters

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and economically viable drug manufacturing processes. 3-Amino crotonic acid esters, as a class of compounds, are quintessential examples of such strategic intermediates. Their unique bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic ester group within a conjugated system, renders them highly versatile synthons.[1][2]

While methyl and ethyl 3-aminocrotonates have been extensively utilized in classical organic reactions, the cinnamyl ester variant introduces a distinct lipophilic tail, which can be crucial for modulating the pharmacokinetic properties of the final drug molecule.[2] Its primary significance lies in its role as a key precursor in the Hantzsch dihydropyridine synthesis, a multicomponent reaction that remains one of the most efficient methods for creating the 1,4-dihydropyridine core found in numerous cardiovascular drugs.[3][4] The application of this compound in the synthesis of Cilnidipine underscores its industrial relevance and the need for a comprehensive understanding of its chemistry.[5]

Physicochemical and Spectroscopic Profile

A thorough characterization of a pharmaceutical intermediate is the bedrock of process development and quality control. While detailed experimental spectra for this compound are not widely published in peer-reviewed journals, its structural properties can be confidently predicted and are supported by data from commercial suppliers and patent literature.[6][7]

Structural and Physical Properties

The molecule consists of a cinnamyl alcohol esterified with 3-aminocrotonic acid. The enamine functionality typically exists as the more stable Z-isomer due to intramolecular hydrogen bonding between the amino group and the ester carbonyl.[8]

PropertyValueSource
IUPAC Name [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[8]
Synonyms This compound, Cinnamyl 3-aminocrotonate[6][7]
CAS Number 103909-86-0[9]
Molecular Formula C₁₃H₁₅NO₂[8]
Molecular Weight 217.26 g/mol [8]
Appearance White to yellow clear liquid or crystalline powder[6][10]

Note: Physical properties like melting and boiling points are not consistently reported and can vary based on purity.

Spectroscopic Signatures (Predicted and Analog-Based)

Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following data is based on established principles of NMR and IR spectroscopy and data from analogous structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cinnamyl and aminocrotonate moieties. Key expected shifts include:

    • Vinyl Protons: Signals for the double bond protons of both the cinnamyl and crotonate groups.

    • Aromatic Protons: A multiplet corresponding to the phenyl ring.

    • Allylic Protons: A doublet for the -OCH₂- group adjacent to the cinnamyl double bond.

    • Methyl Protons: A singlet for the methyl group on the crotonate backbone.

    • Amine Protons: A broad singlet for the -NH₂ protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework, with distinct signals for the ester carbonyl, the sp² hybridized carbons of the double bonds and aromatic ring, the allylic carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

    • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

    • C=O Stretching: A strong absorption around 1650-1690 cm⁻¹ for the α,β-unsaturated ester carbonyl.

    • C=C Stretching: Bands in the 1600-1650 cm⁻¹ region.

    • C-O Stretching: Signals in the 1100-1300 cm⁻¹ range.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 217.26.

Synthesis and Methodology

The preparation of this compound is efficiently achieved via a two-step process, starting from readily available commercial reagents. The methodology described is a self-validating system, where the purity of the intermediate directly impacts the yield and purity of the final product.

Overall Synthetic Workflow

The synthesis involves the formation of a β-ketoester intermediate, followed by amination to yield the target enamine.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amination CinnamylAlcohol Cinnamyl Alcohol CinnamylAcetoacetate Cinnamyl Acetoacetate (Intermediate) CinnamylAlcohol->CinnamylAcetoacetate + Diketene (Triethylamine catalyst) Diketene Diketene Target 3-Amino Crotonic Acid Cinnamyl Ester CinnamylAcetoacetate->Target + Ammonia CinnamylAcetoacetate->Target Ammonia Ammonia

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocols

The following protocols are derived from established patent literature, providing a robust framework for laboratory synthesis.[11]

Protocol 1: Synthesis of Cinnamyl Acetoacetate (Intermediate)

This step involves the esterification of cinnamyl alcohol with diketene, a highly efficient but exothermic reaction that requires careful temperature control. The causality behind using a mild base like triethylamine is to facilitate the reaction without promoting significant side reactions.

  • Reactor Setup: Charge a jacketed glass reactor with cinnamyl alcohol and a catalytic amount of triethylamine.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) and place it under a slight vacuum.

  • Temperature Control: Begin circulating a coolant through the reactor jacket to maintain an internal temperature of 30-40°C.

  • Diketene Addition: Add diketene dropwise to the stirred solution of cinnamyl alcohol. The rate of addition must be carefully controlled to manage the exotherm and keep the temperature within the specified range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 35-45°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cinnamyl alcohol is consumed.

  • Work-up: The resulting crude cinnamyl acetoacetate is typically a pale yellow oil and can be used directly in the next step without extensive purification, which is a key advantage for process efficiency.

Protocol 2: Synthesis of this compound (Final Product)

This step transforms the β-ketoester intermediate into the target enamine via reaction with ammonia. The choice of an alcoholic solvent is critical as it solubilizes the intermediate and facilitates the reaction with ammonia gas.

  • Reactor Setup: Dissolve the crude cinnamyl acetoacetate from the previous step in a suitable absolute alcohol solvent (e.g., methanol or ethanol) in a reactor equipped for gas dispersion.

  • Temperature Control: Cool the reactor to 0-5°C using an ice bath or a chiller. Maintaining a low temperature is crucial to control the reaction with ammonia and minimize side products.

  • Ammonia Sparging: Bubble anhydrous ammonia gas through the stirred solution for 2-5 hours.

  • Reaction & Crystallization: After the gas addition, maintain the reaction mixture at 0-5°C with continued stirring for several hours (e.g., 6 hours) to allow for complete reaction and subsequent crystallization of the product.

  • Isolation: Collect the resulting white to pale yellow crystals by filtration.

  • Purification: Wash the filter cake with cold alcohol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Application in Pharmaceutical Synthesis: The Hantzsch Reaction

The primary pharmaceutical application of this compound is as a key building block in the asymmetric Hantzsch synthesis of 1,4-dihydropyridines.[4]

The Hantzsch Dihydropyridine Synthesis: Mechanistic Overview

The Hantzsch synthesis is a multi-component reaction that, in its modified form, involves the condensation of an aldehyde, a β-ketoester, and an enamine (or an ammonia source).[3] When using a pre-formed enamine like this compound, the reaction proceeds through two key stages:

  • Knoevenagel Condensation: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound (a benzylidene derivative).

  • Michael Addition & Cyclization: The enamine (this compound) acts as a nucleophile, undergoing a Michael addition to the benzylidene intermediate. This is followed by an intramolecular condensation and dehydration to form the stable 1,4-dihydropyridine ring.

HantzschMechanism Aldehyde Aromatic Aldehyde (e.g., m-Nitrobenzaldehyde) Benzylidene Benzylidene Intermediate (Knoevenagel Adduct) Aldehyde->Benzylidene Knoevenagel Condensation Ketoester β-Ketoester (e.g., Methoxyethyl Acetoacetate) Ketoester->Benzylidene Enamine 3-Amino Crotonic Acid Cinnamyl Ester MichaelAdduct Michael Adduct Enamine->MichaelAdduct Benzylidene->MichaelAdduct Michael Addition CyclizedInt Cyclized Intermediate MichaelAdduct->CyclizedInt Intramolecular Condensation DHP 1,4-Dihydropyridine (e.g., Cilnidipine) CyclizedInt->DHP Dehydration

Caption: Logical flow of the modified Hantzsch dihydropyridine synthesis.

Case Study: Synthesis of Cilnidipine

Cilnidipine is a calcium channel blocker used to treat hypertension. Its synthesis provides a perfect illustration of the utility of this compound.[5][12]

Protocol 3: Hantzsch Synthesis of Cilnidipine

This protocol outlines the final cyclocondensation step to produce Cilnidipine. The choice of a high-boiling solvent like isobutanol allows the reaction to be conducted at the elevated temperatures required for cyclization.[5]

  • Reactor Setup: In a suitable reactor, charge 2-(3-nitrobenzylidene)acetoacetate 2-methoxyethyl ester and this compound.

  • Solvent and Catalyst: Add an alcoholic solvent such as absolute ethanol or isobutanol.[2][5] While some methods proceed without a catalyst, others employ a Lewis acid catalyst like aluminum isobutoxide to improve reaction rates.

  • Inert Atmosphere: Purge the system with nitrogen to prevent oxidation of the dihydropyridine product at high temperatures.

  • Reaction: Heat the mixture to reflux (typically 80-120°C) and maintain for several hours (e.g., 3 to 22 hours), monitoring by TLC or HPLC.[2][13]

  • Crystallization & Isolation: Upon reaction completion, cool the mixture slowly to allow the Cilnidipine product to crystallize. Isolate the crude product by filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as anhydrous ethanol, to yield high-purity Cilnidipine.[5]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic intermediate design in modern pharmaceutical chemistry. Its role in the efficient synthesis of Cilnidipine highlights its value as a non-canonical enamine that imparts specific structural features to the final API. The synthetic protocols detailed herein provide a reliable pathway for its production, emphasizing process control and inherent self-validation. As the demand for complex and precisely tailored pharmaceuticals grows, the importance of versatile and functionalized intermediates like cinnamyl 3-aminocrotonate will only increase, paving the way for the development of next-generation therapeutics.

References

Tautomeric Equilibria in 3-Aminocrotonic Acid Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a fundamental concept with profound implications in chemistry and pharmacology.[1] In the realm of 3-aminocrotonic acid derivatives—a class of compounds significant as intermediates in the synthesis of pharmaceuticals like calcium channel blockers—the interplay between enamine and imine tautomers governs their reactivity, stability, and biological interactions.[2][3] This technical guide provides an in-depth exploration of the tautomerism in these derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the core enamine-imine equilibrium, elucidate the physicochemical factors that influence tautomeric preference, detail robust analytical methodologies for characterization, and provide field-proven experimental protocols. The objective is to equip the reader with the foundational knowledge and practical tools necessary to understand, control, and leverage tautomerism in the design and application of 3-aminocrotonic acid derivatives.

The Core Equilibrium: Enamine-Imine Tautomerism

3-Aminocrotonic acid derivatives, also known as β-enaminones or β-aminoacrylates, are characterized by a conjugated system involving an amino group, a carbon-carbon double bond, and a carbonyl group.[3][4] This structure facilitates a dynamic equilibrium between two primary tautomeric forms: the Enamine form and the Imine form.[5][6]

  • Enamine Tautomer: This form is characterized by a C=C double bond and an amino group (-NH₂) attached to one of the sp² hybridized carbons. It is often stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, forming a six-membered ring that enhances its stability.[7]

  • Imine Tautomer: This form contains a C=N double bond and is the nitrogen analog of the keto form in keto-enol tautomerism.[6] Generally, for primary amines, the imine form is more stable than its enamine counterpart.[5][8]

The interconversion between these forms is a prototropic tautomerism, involving the migration of a proton and a corresponding shift of a double bond.[1] This process is typically catalyzed by trace amounts of acid or base.[8]

Figure 1. General equilibrium between the Enamine and Imine tautomers.

Factors Influencing Tautomeric Preference

The position of the tautomeric equilibrium is not static; it is highly sensitive to a variety of internal and external factors. Understanding these influences is critical for predicting and controlling the behavior of these compounds in different environments.

Substituent Effects

The electronic and steric properties of substituents on the nitrogen atom (N) and at the α- and β-carbons play a significant role in determining which tautomer predominates.

  • Electronic Effects: Electron-withdrawing groups on the nitrogen atom can decrease the basicity of the nitrogen, potentially shifting the equilibrium. Conversely, electron-donating groups can stabilize the enamine form.

  • Steric Hindrance: Bulky substituents can destabilize one tautomer over another. For instance, large groups on the nitrogen might favor the trans-enamine form or influence the imine-enamine balance to minimize steric strain.[9][10]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium.[11][12]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can form hydrogen bonds with both the carbonyl oxygen and the amine/imine nitrogen. This can disrupt the intramolecular hydrogen bond that stabilizes the cis-enamine tautomer, potentially shifting the equilibrium toward the more polar imine form.[13][14]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can solvate polar species but are only hydrogen bond acceptors. Solvents like DMSO can stabilize the enol form in related keto-enol systems by accepting a hydrogen bond.[15]

  • Non-polar Solvents (e.g., Cyclohexane, Benzene): In these environments, the intramolecularly hydrogen-bonded cis-enamine form is often highly favored as it minimizes unfavorable interactions with the solvent.[11][13]

The following table summarizes the general trend of the enamine tautomer percentage in different solvent types.

Solvent TypeExamplePolarity (Dielectric Constant)H-Bonding CapabilityExpected Enamine %Causality
Non-PolarCyclohexane~2.0NoneHighFavors the intramolecularly hydrogen-bonded enamine to minimize polarity.[11]
Polar AproticAcetonitrile~37.5Acceptor onlyIntermediateSolvates the molecule but does not compete as strongly for H-bonds as protic solvents.[16]
Polar ProticMethanol~32.7Donor & AcceptorLowCompetes for hydrogen bonding, disrupting the internal chelation of the enamine and stabilizing the imine.[14]

Analytical Techniques for Characterizing Tautomers

Elucidating the tautomeric composition of a sample requires powerful spectroscopic techniques. NMR and UV-Vis spectroscopy are the primary tools for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for studying tautomeric equilibria, as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[14][15]

  • ¹H NMR: Key diagnostic signals include:

    • NH₂ Protons (Enamine): A broad signal, typically downfield, whose chemical shift is solvent-dependent. The presence of a strong intramolecular hydrogen bond can shift this signal significantly.[7]

    • Vinyl Proton (=CH-, Enamine): A sharp singlet typically found in the range of 4.0-5.0 ppm.[17]

    • α-CH₂ Protons (Imine): Protons on the carbon adjacent to the C=N bond would appear in a different region compared to the enamine's vinyl proton.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C=O) and the carbons of the C=C (enamine) or C=N (imine) bonds are distinct and can be used for structural assignment.[17]

Objective: To determine the tautomeric ratio of ethyl 3-aminocrotonate in different deuterated solvents.

Materials:

  • Ethyl 3-aminocrotonate (98%+)[18]

  • Deuterated Chloroform (CDCl₃)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Methodology:

  • Sample Preparation: Prepare two separate NMR samples. For each, dissolve ~10 mg of ethyl 3-aminocrotonate in ~0.6 mL of the chosen deuterated solvent (CDCl₃ and DMSO-d₆).

    • Causality: Using solvents with different polarities and hydrogen bonding capabilities will shift the equilibrium, allowing for the observation of different tautomer ratios.[14][15]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample at a constant temperature (e.g., 25 °C). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 to allow for accurate integration.

    • Causality: Accurate integration is essential for quantifying the relative concentrations of the tautomers.

  • Data Analysis:

    • Identify the characteristic peaks for the enamine tautomer. For ethyl 3-aminocrotonate in CDCl₃, expect the vinyl proton (=CH) at approximately 4.30 ppm and the vinyl methyl group (-CH₃) at around 1.71 ppm.[19]

    • Look for a separate set of signals corresponding to the imine tautomer.

    • Integrate the area of a well-resolved peak for each tautomer (e.g., the vinyl proton for the enamine vs. an alpha-proton for the imine).

    • Calculate the percentage of each tautomer using the formula: % Tautomer = (Integral of Tautomer Peak / Sum of Integrals of Both Tautomer Peaks) * 100.

  • Self-Validation: The sum of the calculated percentages for both tautomers should equal 100%. The chemical shifts observed should be consistent with literature values for similar compounds.[17][19]

Figure 2. Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different electronic configurations of the enamine and imine tautomers result in distinct absorption spectra.[13]

  • Chromophores: The enamine tautomer possesses a more extended π-conjugated system (N-C=C-C=O) compared to the imine tautomer (C=N-C-C=O). This extended conjugation typically results in a bathochromic shift (a shift to a longer wavelength, λ_max) for the enamine form.[20]

  • Solvatochromism: The position of the absorption maximum is often sensitive to the solvent, a phenomenon known as solvatochromism.[20] By measuring the spectra in a series of solvents, one can observe shifts in the equilibrium and assign absorption bands to the respective tautomers.[12][13]

Computational Chemistry: A Predictive Tool

Modern computational methods, particularly Density Functional Theory (DFT), have become invaluable for studying tautomerism.[21][22] These methods can:

  • Predict Relative Stabilities: Calculate the relative Gibbs free energies of the tautomers in the gas phase and in various solvents (using continuum solvation models like PCM).[16][22]

  • Simulate Spectra: Predict NMR chemical shifts and UV-Vis excitation energies, which can be compared with experimental data to aid in peak assignment.[20]

  • Elucidate Mechanisms: Model the transition state for the tautomeric interconversion to understand the energy barrier of the process.[22]

Synthesis of a Model Compound: Ethyl 3-aminocrotonate

A reliable synthesis of the starting material is paramount for any study. Ethyl 3-aminocrotonate is commonly prepared by the condensation of ethyl acetoacetate with an ammonia source.

Objective: To synthesize ethyl 3-aminocrotonate from ethyl acetoacetate and ammonium carbamate.

Reference: Adapted from Auth, J. et al., ARKIVOC (2014).[19]

Materials:

  • Ethyl acetoacetate (19.4 mL, 154 mmol)

  • Ammonium carbamate (11.7 g, 154 mmol)

  • Methanol (160 mL)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask containing methanol (160 mL), add ethyl acetoacetate (19.4 mL, 154 mmol).

  • Addition of Reagent: While stirring, add ammonium carbamate (11.7 g, 154 mmol) in one portion. The mixture will initially be a suspension.

    • Causality: Ammonium carbamate serves as a convenient in-situ source of ammonia for the condensation reaction.

  • Reaction: Stir the resulting suspension at room temperature for 1.5 hours. During this time, the solid material should dissolve, resulting in a clear yellow solution.

    • Causality: The reaction proceeds via nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form the enamine product. The mild conditions are sufficient for this transformation.

  • Workup and Isolation: Concentrate the reaction mixture to dryness using a rotary evaporator. This will yield the title compound as a yellow liquid.

    • Self-Validation: The reaction is reported to be quantitative.[19] The product can be verified by comparing its ¹H NMR spectrum to literature data, which should show the characteristic peaks for the enamine tautomer.[19][23]

Conclusion and Implications

The tautomeric equilibrium in 3-aminocrotonic acid derivatives is a delicate balance governed by substituent, solvent, and temperature effects. The predominance of the enamine or imine form has significant consequences for the molecule's reactivity, with the enamine acting as a nucleophile at its α-carbon and the imine being electrophilic at the imine carbon.[24] For drug development professionals, understanding which tautomer exists under physiological conditions is crucial, as it dictates the shape and hydrogen bonding patterns available for receptor binding. By mastering the principles and analytical techniques outlined in this guide, researchers can effectively characterize, predict, and ultimately harness the tautomerism of 3-aminocrotonates in the rational design of new molecules and materials.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 3-Amino Crotonic Acid Cinnamyl Ester in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino crotonic acid cinnamyl ester, also known as (E)-cinnamyl 3-aminobut-2-enoate (CAS No. 103909-86-0), is a highly versatile and functionalized building block in organic synthesis.[1][2][3] Its strategic value stems from the β-enamino ester moiety, which confers potent nucleophilic character upon the α-carbon, rendering it an excellent precursor for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[4][5] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the core reactivity and practical applications of this reagent. We will explore its central role in the synthesis of complex heterocyclic scaffolds, such as dihydropyridines, and its utility in fundamental transformations including Michael additions and Aza-Diels-Alder reactions. Detailed, field-tested protocols are provided to illustrate its practical implementation, with an emphasis on the mechanistic rationale behind experimental design choices.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dominated by the electronic properties of its enamine functional group. An enamine is characterized by the presence of an amino group attached to a carbon-carbon double bond.[4] The nitrogen atom's lone pair of electrons engages in resonance with the π-system of the alkene, creating a significant partial negative charge on the α-carbon (the carbon not attached to the nitrogen).[5][6] This resonance effect transforms the α-carbon into a soft, yet potent, nucleophile, making it an effective equivalent of an enolate without the need for strong, harsh bases.[5]

The reactivity can be visualized through its primary resonance contributors:

Caption: Resonance contributors of the enamine functionality.

This inherent nucleophilicity is the foundation for its applications in forming new C-C bonds with a wide range of electrophiles, including alkyl halides, acyl halides, and Michael acceptors.[7]

PropertyValueSource
CAS Number 103909-86-0[1][3][8]
Molecular Formula C₁₃H₁₅NO₂[3]
Molecular Weight 217.26 g/mol [3]
IUPAC Name [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[3]
Appearance White powder[1]

Application in Heterocycle Synthesis: The Hantzsch Dihydropyridine Synthesis

One of the most powerful applications of β-enamino esters is in the synthesis of 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry. The Hantzsch Dihydropyridine Synthesis and its modern variations provide a convergent and efficient route to these heterocycles. This compound serves as a key "A+C" synthon in this multicomponent reaction.

Mechanistic Rationale

The reaction typically involves the condensation of an aldehyde, the enamino ester, and a β-dicarbonyl compound. The enamine's α-carbon acts as the nucleophile, first in a Michael addition to an α,β-unsaturated intermediate (formed from the aldehyde and the other dicarbonyl component), followed by intramolecular cyclization and dehydration to yield the DHP core. This one-pot process allows for the rapid assembly of complex molecules from simple starting materials.[9][10]

Hantzsch_Workflow reagent1 Aldehyde (R-CHO) intermediate1 Knoevenagel Adduct (α,β-Unsaturated Carbonyl) reagent1->intermediate1 reagent2 3-Amino Crotonic Acid Cinnamyl Ester intermediate2 Michael Adduct reagent2->intermediate2 reagent3 β-Dicarbonyl (e.g., Ethyl Acetoacetate) reagent3->intermediate1 intermediate1->intermediate2 Michael Addition intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 1,4-Dihydropyridine Product intermediate3->product Dehydration aromatization Optional: Aromatization (e.g., with DDQ) product->aromatization pyridine Pyridine Product aromatization->pyridine

Caption: Workflow for the Hantzsch 1,4-Dihydropyridine Synthesis.

Protocol: Synthesis of a Cinnamyl-Ester Bearing 1,4-Dihydropyridine

This protocol describes the synthesis of a DHP derivative using benzaldehyde as a representative aldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 2.17 g), ethyl acetoacetate (1.0 eq, e.g., 1.30 g), and absolute ethanol (20 mL).

  • Addition of Reagents: Add benzaldehyde (1.0 eq, e.g., 1.06 g) to the stirred solution. Finally, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

    • Dry the product under vacuum to yield the desired 1,4-dihydropyridine. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Causality Note: The use of a protic solvent like ethanol facilitates the proton transfer steps in the mechanism. Catalytic acid accelerates both the initial Knoevenagel condensation and the final dehydration step.

Application in Aza-Diels-Alder Reactions

The enamine functionality can participate as a 2π component in [4π+2π] cycloadditions, known as Aza-Diels-Alder reactions, which are invaluable for synthesizing nitrogen-containing six-membered rings.[11][12] When reacting with an aza-diene (an imine conjugated to a double bond), the enamine acts as the dienophile, leading to tetrahydropyridine derivatives. This transformation can often be catalyzed by Lewis acids to enhance reactivity and control stereoselectivity.[13]

Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the reaction of the cinnamyl ester with a representative aza-diene.

Materials:

  • This compound (1.1 eq)

  • Aza-diene (e.g., N-benzylidene-1-phenylethen-1-amine) (1.0 eq)

  • Lewis Acid catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • Dichloromethane (DCM, anhydrous)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve the aza-diene (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add the Lewis acid catalyst (Yb(OTf)₃, 0.1 eq) to the solution and stir for 10 minutes at room temperature. The catalyst activates the imine component of the aza-diene, making it more electrophilic.[11]

  • Nucleophile Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the tetrahydropyridine product.

Application in Michael Additions (Stork Enamine Reaction)

The Stork enamine synthesis is a classic method for the selective monoalkylation of carbonyl compounds.[7] The α-carbon of the enamine can act as a soft nucleophile in a conjugate addition (Michael addition) to α,β-unsaturated carbonyls.[4][6][14] The reaction with this compound provides a route to 1,5-dicarbonyl compounds (or their synthetic equivalents) after hydrolysis of the intermediate iminium salt.[5]

Stork_Michael_Reaction start 3-Amino Crotonic Acid Cinnamyl Ester addition Conjugate Addition start->addition acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) acceptor->addition intermediate Iminium Salt Intermediate addition->intermediate hydrolysis Aqueous Acid Workup (H₃O⁺) intermediate->hydrolysis product 1,5-Dicarbonyl Adduct hydrolysis->product

Caption: General workflow for a Stork-Michael addition reaction.

Protocol: Michael Addition to Methyl Vinyl Ketone (MVK)

Materials:

  • This compound (1.0 eq)

  • Methyl vinyl ketone (MVK) (1.2 eq, freshly distilled)

  • Aprotic solvent (e.g., Dioxane or THF)

  • Aqueous HCl (1M)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dioxane in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Michael Acceptor: Add methyl vinyl ketone (1.2 eq) to the solution and stir the mixture at room temperature. The reaction is typically run under neutral conditions, as the enamine is sufficiently nucleophilic.[5]

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC (typically 12-24 hours).

  • Hydrolysis and Work-up:

    • Upon completion, add 1M aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours. This step is crucial for hydrolyzing the intermediate iminium salt back to a carbonyl group.[4][6]

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude oil via flash column chromatography to isolate the 1,5-dicarbonyl adduct.

Conclusion

This compound is a robust and versatile reagent whose utility is centered on the predictable and potent nucleophilicity of its enamine moiety. It provides reliable access to medicinally relevant heterocyclic cores like 1,4-dihydropyridines and enables fundamental C-C bond formations through Michael additions and Aza-Diels-Alder reactions. The protocols outlined herein serve as a practical starting point for researchers aiming to leverage this building block in the synthesis of complex molecular targets. Its straightforward reactivity and commercial availability make it an indispensable tool for both academic and industrial laboratories focused on synthetic and medicinal chemistry.

References

Introduction: A Pivotal Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 3-Amino Crotonic Acid Cinnamyl Ester, a key intermediate in the development of pharmacologically active dihydropyridines.

This compound, also known as Cinnamyl 3-Aminocrotonate, is a highly functionalized organic molecule of significant interest to the pharmaceutical industry.[1][2] Its molecular structure incorporates an enamine moiety, which is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The primary application of this ester is as a crucial building block in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs).[3][4] This class of compounds includes several "dipine" drugs, such as Cilnidipine, Nifedipine, and Felodipine, which are potent calcium channel blockers vital for the management of cardiovascular diseases like hypertension and angina.[2][3][5]

The strategic importance of Cinnamyl 3-Aminocrotonate lies in its ability to participate in cyclocondensation reactions to form the core dihydropyridine ring. Its enamine tautomer provides the necessary nucleophilicity for the key bond-forming steps of the Hantzsch reaction.[3][6] This guide provides a comprehensive protocol for the synthesis of Cinnamyl 3-Aminocrotonate from its precursor, Cinnamyl Acetoacetate, and details its subsequent application in a model Hantzsch dihydropyridine synthesis.

Part 1: Synthesis of this compound

The most direct and common method for preparing this compound is through the reaction of a β-keto ester, Cinnamyl Acetoacetate, with an ammonia source. This reaction is a classic example of enamine formation, where the ammonia displaces the keto-oxygen to form the more stable enamine tautomer.[7]

Reaction Principle: Enamine Formation

The synthesis proceeds via the nucleophilic addition of ammonia to the ketone carbonyl of cinnamyl acetoacetate. This is an acid-catalyzed process where a protonated carbonyl is more electrophilic. The initial addition forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration eliminates a molecule of water, leading to the formation of an iminium ion, which then deprotonates at the alpha-carbon to yield the final, conjugated enamine product.[6][7]

Enamine_Formation_Mechanism Mechanism of Enamine Formation Start Cinnamyl Acetoacetate (Keto Tautomer) Protonated_Keto Protonated Carbonyl Start->Protonated_Keto + H+ Carbinolamine Carbinolamine Intermediate Protonated_Keto->Carbinolamine Nucleophilic Attack Ammonia Ammonia (NH3) Ammonia->Carbinolamine Nucleophilic Attack Protonated_OH Protonated Carbinolamine Carbinolamine->Protonated_OH + H+ Iminium Iminium Ion Protonated_OH->Iminium - H2O Product Cinnamyl 3-Aminocrotonate (Enamine Tautomer) Iminium->Product - H+

Caption: Mechanism of enamine formation from a β-keto ester.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
Cinnamyl Acetoacetate≥97%BenchChemKey starting material.[8]
Ammonium AcetateACS Reagent, ≥98%Sigma-AldrichServes as both ammonia source and catalyst.[9]
TolueneAnhydrous, 99.8%MilliporeSigmaReaction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying the organic layer.[10]
Round-bottom flask250 mLPyrexEquipped with a reflux condenser.
Dean-Stark Apparatus-KimbleFor azeotropic removal of water.
Magnetic stirrer & hotplate-IKAFor heating and agitation.
Separatory Funnel500 mL-For liquid-liquid extraction.
Rotary Evaporator-BüchiFor solvent removal under reduced pressure.
Experimental Protocol: Synthesis

This protocol outlines the synthesis of Cinnamyl 3-Aminocrotonate on a 10-gram scale.

Synthesis_Workflow Workflow for Synthesis of Cinnamyl 3-Aminocrotonate Start 1. Reagent Setup - Charge flask with Cinnamyl Acetoacetate, Ammonium Acetate, and Toluene. Reflux 2. Azeotropic Reflux - Heat to reflux using a Dean-Stark trap to remove water. Start->Reflux Monitor 3. Reaction Monitoring - Monitor progress via TLC until starting material is consumed. Reflux->Monitor Workup 4. Aqueous Workup - Cool, wash with water and brine. - Separate layers. Monitor->Workup Dry_Concentrate 5. Drying and Concentration - Dry organic layer with MgSO4. - Concentrate via rotary evaporation. Workup->Dry_Concentrate Product 6. Final Product - Obtain Cinnamyl 3-Aminocrotonate as a solid or oil. Dry_Concentrate->Product

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add Cinnamyl Acetoacetate (10.0 g, 45.8 mmol, 1.0 equiv.).

  • Reagent Addition: Add ammonium acetate (7.06 g, 91.6 mmol, 2.0 equiv.) and toluene (100 mL).

    • Causality Note: Ammonium acetate serves as the source of ammonia. In the heated toluene, it exists in equilibrium with ammonia and acetic acid. The acetic acid acts as a catalyst for the condensation, while the azeotropic removal of water with toluene drives the reaction to completion.[9]

  • Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110-115 °C). Vigorously stir the mixture and collect the water in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, once all the starting cinnamyl acetoacetate has been consumed.

  • Cooling and Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any remaining ammonium acetate and other water-soluble impurities.

  • Drying and Concentration: Dry the organic (toluene) layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Product Isolation: The resulting product, this compound, is typically obtained as a white to pale yellow solid or oil.[2][11] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

ParameterValue
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol [1]
Appearance White to yellow clear liquid or solid[2][11]
Purity (Typical) ≥98%[11]
Expected Yield 85-95%
Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the vinyl proton, the methyl group, the allylic protons of the cinnamyl group, and the aromatic protons.

  • ¹³C NMR: Signals corresponding to the ester carbonyl, the enamine carbons (C-2 and C-3), and the carbons of the cinnamyl moiety are expected.[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.

Part 2: Application in Hantzsch Dihydropyridine Synthesis

The synthesized Cinnamyl 3-Aminocrotonate is an ideal substrate for the Hantzsch pyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine core.[4][13] This protocol describes a model reaction with benzaldehyde and ethyl acetoacetate.

Reaction Principle: Hantzsch Synthesis

The Hantzsch synthesis involves the condensation of an aldehyde (benzaldehyde), two equivalents of a β-dicarbonyl compound, and an ammonia source.[14] In this modified protocol, one of the β-dicarbonyl/ammonia components is pre-formed as our Cinnamyl 3-Aminocrotonate. The reaction proceeds through an initial Knoevenagel condensation of the aldehyde with the second β-keto ester (ethyl acetoacetate), followed by a Michael addition of the enamine (our product) to the resulting α,β-unsaturated system.[4] A final cyclization and dehydration step yields the stable 1,4-dihydropyridine ring.[15]

Hantzsch_Synthesis Application: Hantzsch Dihydropyridine Synthesis cluster_reactants Reactants Enamine Cinnamyl 3-Aminocrotonate (Synthesized Product) Intermediate Knoevenagel / Michael Adduct Intermediate Enamine->Intermediate Aldehyde Benzaldehyde Aldehyde->Intermediate Ketoester Ethyl Acetoacetate Ketoester->Intermediate Multicomponent Condensation Product 1,4-Dihydropyridine Product Intermediate->Product Cyclization & Dehydration

Caption: Key components and stages of the Hantzsch synthesis.

Experimental Protocol: Hantzsch Reaction
  • Setup: In a 100 mL round-bottom flask, dissolve the synthesized this compound (5.0 g, 23.0 mmol, 1.0 equiv.), ethyl acetoacetate (3.0 g, 23.0 mmol, 1.0 equiv.), and benzaldehyde (2.44 g, 23.0 mmol, 1.0 equiv.) in ethanol (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 78 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is generally complete in 8-12 hours.

  • Product Isolation: Cool the reaction mixture in an ice bath. The dihydropyridine product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the final 1,4-dihydropyridine derivative.

Safety and Handling

  • General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical-Specific Hazards:

    • Toluene: Flammable liquid and vapor. Can cause skin and eye irritation. Harmful if inhaled or swallowed.

    • Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.

    • 3-Aminocrotonic Acid Esters: May be irritating to the eyes, respiratory system, and skin.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of this compound and demonstrates its utility in the well-established Hantzsch dihydropyridine synthesis. The causality behind each procedural step, from the catalytic role of acetic acid in the enamine formation to the multicomponent condensation of the Hantzsch reaction, is explained to provide a deeper understanding for the researcher. By following these protocols, scientists in drug discovery and process chemistry can efficiently access this valuable intermediate, facilitating the development of novel pharmacologically active compounds based on the versatile dihydropyridine scaffold.

References

Applications of 3-Amino Crotonic Acid Cinnamyl Ester in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is a paramount objective. 3-Amino crotonic acid cinnamyl ester, a molecule combining the structural features of a β-enamino ester and a cinnamyl moiety, has emerged as a compound of significant interest. While primarily recognized as a key intermediate in the synthesis of the fourth-generation calcium channel blocker, Cilnidipine[1][2], its unique chemical architecture suggests a broader scope of applications in drug discovery and development.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a blend of established knowledge and prospective avenues for investigation. We will delve into its pivotal role in the synthesis of dihydropyridine-based antihypertensives, and further explore its potential as a scaffold for the development of new therapeutic agents, drawing upon the known biological activities of its constituent fragments. This guide will provide not only the theoretical underpinning of its applications but also detailed, actionable protocols for its synthesis and biological evaluation.

I. Established Application: A Cornerstone in the Synthesis of Cilnidipine

The most prominent and well-documented application of this compound is its role as a crucial building block in the synthesis of Cilnidipine[1][2]. Cilnidipine is a potent antihypertensive agent that distinguishes itself from other dihydropyridine calcium channel blockers by its dual-blocking action on both L-type and N-type calcium channels[3][4][5]. This dual antagonism contributes to its effective blood pressure-lowering effects with a reduced incidence of reflex tachycardia, a common side effect of other L-type selective blockers[1][3].

The Hantzsch Dihydropyridine Synthesis: The Chemical Foundation

The synthesis of the dihydropyridine core of Cilnidipine from this compound is a classic example of the Hantzsch pyridine synthesis[6][7][8]. This multi-component reaction involves the condensation of an aldehyde (m-nitrobenzaldehyde), a β-ketoester (2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester), and an enamine (this compound) to form the dihydropyridine ring system[9][10][11].

Diagram 1: Hantzsch Synthesis of Cilnidipine

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product m-Nitrobenzaldehyde m-Nitrobenzaldehyde Hantzsch Synthesis Hantzsch Synthesis m-Nitrobenzaldehyde->Hantzsch Synthesis β-Ketoester 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester β-Ketoester->Hantzsch Synthesis Enamine 3-Amino Crotonic Acid Cinnamyl Ester Enamine->Hantzsch Synthesis Cilnidipine Cilnidipine Hantzsch Synthesis->Cilnidipine

Caption: The multi-component Hantzsch reaction for Cilnidipine synthesis.

Protocol 1: Laboratory-Scale Synthesis of Cilnidipine

This protocol outlines a laboratory-scale synthesis of Cilnidipine based on procedures described in the patent literature[12][13][14].

Materials:

  • 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester

  • This compound

  • Absolute Ethanol

  • Activated Carbon

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester (1 equivalent) and this compound (1 to 1.2 equivalents) in absolute ethanol[9][12].

  • Reaction: Heat the mixture to reflux and maintain the reflux for 10-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After the reaction is complete, add a small amount of activated carbon to the hot reaction mixture and reflux for an additional 30 minutes to decolorize the solution[12].

  • Filtration: While still hot, filter the mixture through a pre-heated Buchner funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the Cilnidipine product.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight[12].

Characterization: The identity and purity of the synthesized Cilnidipine should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and by melting point determination.

II. Prospective Applications: A Scaffold for Novel Drug Discovery

Beyond its established role, the chemical structure of this compound presents intriguing possibilities for the development of new therapeutic agents. The molecule can be conceptually divided into two key pharmacophoric fragments: the 3-aminocrotonate moiety and the cinnamyl ester moiety, both of which are associated with distinct biological activities.

A. The 3-Aminocrotonate Moiety: A Gateway to Bioactive Heterocycles

3-Aminocrotonic acid and its esters are versatile intermediates in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds with significant pharmacological activities[15][16]. These heterocycles are core structures in many approved drugs and drug candidates.

Potential Therapeutic Areas:

  • Calcium Channel Modulators: As demonstrated by its use in Cilnidipine synthesis, the 3-aminocrotonate scaffold is a proven precursor for dihydropyridine-type calcium channel blockers[16]. By varying the aldehyde and the other β-ketoester component in the Hantzsch synthesis, a library of novel dihydropyridine analogues can be generated from this compound, potentially leading to compounds with altered selectivity (e.g., T-type or P/Q-type calcium channel blockers) or improved pharmacokinetic profiles.

  • Antiviral and Antibiotic Agents: The β-enamino ester functionality is a key structural motif in various compounds with antimicrobial and antiviral properties[15]. Cyclization reactions of this compound with appropriate reagents could yield novel heterocyclic systems for screening against a panel of pathogenic bacteria and viruses.

B. The Cinnamyl Ester Moiety: A Source of Diverse Biological Activities

Cinnamic acid and its derivatives, including cinnamyl esters, are known to possess a broad spectrum of pharmacological effects[17][18]. This suggests that this compound itself, or its derivatives, may exhibit intrinsic biological activity.

Potential Therapeutic Activities:

  • Anti-inflammatory Activity: Cinnamyl compounds have been reported to possess anti-inflammatory properties[14][17]. This compound could be evaluated for its ability to inhibit key inflammatory mediators.

  • Antimicrobial Activity: Cinnamyl derivatives have demonstrated activity against a range of bacteria and fungi[18][19][20]. The ester could be screened for its potential as a novel antimicrobial agent.

Diagram 2: Prospective Applications Workflow

Prospective_Applications cluster_derivatization Derivatization Strategies cluster_screening Biological Screening Start 3-Amino Crotonic Acid Cinnamyl Ester Hantzsch_Analogs Hantzsch Synthesis (Vary Aldehyde/ β-Ketoester) Start->Hantzsch_Analogs Heterocycle_Synthesis Cyclization Reactions Start->Heterocycle_Synthesis Direct_Screening Direct Biological Screening Start->Direct_Screening Ca_Channel_Assay Calcium Channel Blocking Assays (L-type, N-type, T-type) Hantzsch_Analogs->Ca_Channel_Assay Antimicrobial_Assay Antimicrobial Assays (MIC, MBC) Heterocycle_Synthesis->Antimicrobial_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., COX, LOX) Direct_Screening->Anti_inflammatory_Assay Direct_Screening->Antimicrobial_Assay Lead_Optimization Lead_Optimization Ca_Channel_Assay->Lead_Optimization Anti_inflammatory_Assay->Lead_Optimization Antimicrobial_Assay->Lead_Optimization

Caption: Workflow for exploring novel applications of the title compound.

III. Protocols for Biological Evaluation

To facilitate the exploration of the potential medicinal chemistry applications of this compound and its derivatives, the following detailed protocols for in vitro biological evaluation are provided.

Protocol 2: In Vitro Calcium Channel Blocking Activity Assay (Fluorescence-Based)

This protocol describes a high-throughput compatible fluorescence-based assay to screen for L-type and N-type calcium channel blocking activity[3][4][10].

Materials:

  • HEK-293 cells stably expressing human Cav1.2 (L-type) or Cav2.2 (N-type) calcium channels.

  • Fluo-4 AM calcium indicator dye.

  • Hanks' Balanced Salt Solution (HBSS).

  • High potassium (K+) stimulation buffer (HBSS with elevated KCl, e.g., 90 mM).

  • Test compound (this compound or its derivatives) dissolved in DMSO.

  • Known calcium channel blockers as positive controls (e.g., Nifedipine for L-type, ω-conotoxin MVIIA for N-type).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM loading solution in HBSS for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add HBSS containing various concentrations of the test compound or controls. Incubate for 15-30 minutes at room temperature.

  • Stimulation and Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading, then add the high K+ stimulation buffer to all wells to depolarize the cells and open the voltage-gated calcium channels. Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon stimulation corresponds to calcium influx. Calculate the percentage of inhibition of the calcium influx by the test compound compared to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Table 1: Representative Data for Calcium Channel Blocking Assay

CompoundTarget ChannelIC50 (µM)
Nifedipine (Control)L-type (Cav1.2)0.1
ω-conotoxin MVIIA (Control)N-type (Cav2.2)0.002
Test Compound AL-type (Cav1.2)Experimental Value
Test Compound AN-type (Cav2.2)Experimental Value
Protocol 3: In Vitro Anti-inflammatory Activity Assay (COX-1/COX-2 Inhibition)

This protocol outlines an assay to evaluate the inhibitory effect of the test compound on cyclooxygenase (COX) enzymes, which are key mediators of inflammation[5][15][21].

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant).

  • Arachidonic acid (substrate).

  • Colorimetric COX inhibitor screening assay kit (commercially available).

  • Test compound dissolved in a suitable solvent.

  • Known COX inhibitors as positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Assay Setup: Follow the instructions provided with the commercial assay kit. Typically, this involves adding the reaction buffer, heme, and the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

  • Compound Addition: Add the test compound or controls at various concentrations to the appropriate wells.

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Incubate the plate for a specified time at the recommended temperature. The peroxidase activity of COX is then measured colorimetrically using a provided probe.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 inhibition.

Protocol 4: In Vitro Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains[19][20][22].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic as a positive control (e.g., Ciprofloxacin).

  • 96-well microplates.

  • Spectrophotometer (microplate reader).

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum in MHB with a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound stands as a molecule of considerable utility and potential in medicinal chemistry. Its established role in the synthesis of the clinically important antihypertensive drug Cilnidipine underscores its value as a synthetic intermediate. The detailed protocols provided in this guide for its application in the Hantzsch synthesis will aid researchers in the preparation of Cilnidipine and its analogues.

Furthermore, the inherent biological activities associated with its 3-aminocrotonate and cinnamyl ester components suggest that this compound is more than just a passive building block. It represents a promising scaffold for the development of novel therapeutic agents with potential applications in areas such as infectious diseases and inflammation. The biological evaluation protocols outlined herein provide a clear roadmap for investigating these exciting possibilities. Future research efforts focused on the derivatization of this scaffold and the systematic evaluation of its biological properties are warranted and hold the promise of yielding new and effective therapeutic leads.

References

Application Note & Protocols: 3-Amino Crotonic Acid Cinnamyl Ester as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Synthon

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. The strategic use of versatile building blocks, or synthons, that possess multiple reactive sites can dramatically streamline synthetic pathways, enabling rapid access to diverse chemical libraries. 3-Aminocrotonic acid cinnamyl ester, also known as (E)-cinnamyl 3-aminobut-2-enoate, emerges as a highly valuable, yet underutilized, building block.[1][2][3] Its structure elegantly combines the functionalities of a β-enaminone system with a reactive cinnamyl ester moiety, offering a rich platform for chemical elaboration.

Enaminones are well-established precursors in organic synthesis, containing conjugated N-C=C-C=O fragments that feature both nucleophilic (at the β-carbon and nitrogen) and electrophilic (at the carbonyl carbon) centers.[4][5] This inherent ambiphilic nature makes them ideal substrates for constructing a wide array of nitrogen-containing heterocycles.[6][7][8] The addition of the cinnamyl group introduces a distinct element, providing a handle for further modifications, potential biological activity, and modulation of physicochemical properties. This guide provides a comprehensive overview of the synthesis, core reactivity, and practical applications of 3-aminocrotonic acid cinnamyl ester, complete with detailed protocols for its use in the synthesis of novel dihydropyridine scaffolds.

Synthesis and Characterization of the Building Block

While commercially available from some suppliers[9][10][11][12], the in-house synthesis of 3-aminocrotonic acid cinnamyl ester is often required for large-scale use or to ensure high purity. The most direct approach is the condensation reaction between cinnamyl alcohol and an acetoacetate equivalent followed by amination, or more efficiently, a transesterification from a more common 3-aminocrotonate ester, such as the methyl or ethyl ester.

Protocol 1: Synthesis via Transesterification

This protocol is based on the principle of driving the equilibrium towards the desired cinnamyl ester by removing the lower-boiling alcohol byproduct.

Causality Behind Experimental Choices:

  • Sodium Methoxide (NaOMe): A common, effective catalyst for transesterification reactions. It generates a methoxide anion which is a strong nucleophile that initiates the process.

  • Toluene: Serves as a suitable high-boiling solvent to facilitate the reaction temperature and can help in the azeotropic removal of methanol, driving the reaction to completion.

  • Reduced Pressure: Applying a vacuum is critical for efficiently removing the methanol byproduct, which is essential to shift the reaction equilibrium towards the product side according to Le Châtelier's principle.

Step-by-Step Methodology:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, add methyl 3-aminocrotonate (1.0 eq, e.g., 11.5 g, 0.1 mol)[13][14][15] and cinnamyl alcohol (1.2 eq, e.g., 16.1 g, 0.12 mol).

  • Add dry toluene (100 mL) to dissolve the reactants.

  • Carefully add a catalytic amount of sodium methoxide (0.05 eq, e.g., 0.27 g, 5 mmol) to the solution.

  • Heat the reaction mixture to 110-120 °C under a slow stream of nitrogen.

  • Once the temperature has stabilized, gradually apply reduced pressure to facilitate the distillation of methanol.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-aminocrotonic acid cinnamyl ester as a solid or viscous oil.

Physicochemical and Characterization Data
PropertyValue
CAS Number 103909-86-0[1][2]
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
Appearance White to pale yellow powder/solid[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.95 (s, 3H, CH₃), 4.60 (s, br, 2H, NH₂), 4.70 (d, 2H, O-CH₂), 4.85 (s, 1H, =CH), 6.30 (dt, 1H, =CH-CH₂), 6.65 (d, 1H, Ph-CH=), 7.25-7.40 (m, 5H, Ar-H).
IR (KBr, cm⁻¹) ~3400, 3300 (N-H), ~1650 (C=O, ester), ~1600 (C=C), ~970 (trans C=C).
MS (ESI+) m/z 218.1 [M+H]⁺

Note: NMR and IR data are predictive and should be confirmed experimentally.

Application in Heterocyclic Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction used to generate 1,4-dihydropyridines (1,4-DHPs).[16] These scaffolds are of immense pharmaceutical importance, forming the core of several blockbuster drugs, including calcium channel blockers like Nifedipine and Amlodipine.[17] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[18] Our building block, 3-aminocrotonic acid cinnamyl ester, can serve as both the β-ketoester equivalent and the nitrogen source in a modified Hantzsch synthesis.

Diagram: Hantzsch Dihydropyridine Synthesis Workflow

Hantzsch_Workflow cluster_start Starting Materials A Aldehyde (R-CHO) C One-Pot Reaction (e.g., Reflux in Isopropanol) A->C B 3-Aminocrotonic Acid Cinnamyl Ester (2 equivalents) B->C D Reaction Work-up (Cooling & Crystallization) C->D E Isolation & Purification (Filtration, Washing) D->E F Characterization (NMR, IR, MS, Elemental Analysis) E->F G Final Product: Symmetrical 1,4-Dihydropyridine F->G

Caption: Workflow for the one-pot Hantzsch synthesis of 1,4-dihydropyridines.

Protocol 2: Synthesis of a Symmetrical 4-Aryl-1,4-Dihydropyridine

This protocol describes the self-condensation of two equivalents of 3-aminocrotonic acid cinnamyl ester with an aromatic aldehyde.

Causality Behind Experimental Choices:

  • Isopropanol: A common solvent for Hantzsch reactions. Its boiling point is suitable for the reaction, and it often allows for the direct crystallization of the product upon cooling, simplifying purification.[19]

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the multiple condensation and cyclization steps involved in the mechanism.

  • Absence of Acid/Base Catalyst: The aminocrotonate itself can act as a base to catalyze the initial Knoevenagel condensation, and the subsequent steps proceed thermally, often making an external catalyst unnecessary.

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, combine an aromatic aldehyde (1.0 eq, e.g., 4-nitrobenzaldehyde, 1.51 g, 10 mmol) and 3-aminocrotonic acid cinnamyl ester (2.2 eq, 5.22 g, 22 mmol).

  • Add isopropanol (30 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours. A solid product may begin to precipitate from the hot solution.

  • After completion, remove the heat source and allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystallization.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold isopropanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure 1,4-dihydropyridine derivative.

Diagram: Generalized Hantzsch Reaction Mechanism

Hantzsch_Mechanism Start1 Aldehyde (R-CHO) Intermediate1 Knoevenagel Adduct (Benzylidene Intermediate) Start1->Intermediate1 + (A) - H₂O Start2 Cinnamyl 3-Aminocrotonate (A) Start2->Intermediate1 Start3 Cinnamyl 3-Aminocrotonate (B) Intermediate2 Enamine Form of Crotonate (B) Start3->Intermediate2 Tautomerism Intermediate3 Michael Adduct Intermediate1->Intermediate3 Michael Addition Intermediate2->Intermediate3 Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Cyclization (Intramolecular Condensation) FinalProduct 1,4-Dihydropyridine Intermediate4->FinalProduct - H₂O (Dehydration)

Caption: Key steps in the Hantzsch synthesis of 1,4-dihydropyridines.

Broader Applications and Future Outlook

The utility of 3-aminocrotonic acid cinnamyl ester is not confined to dihydropyridine synthesis. As a versatile enaminone, it can serve as a precursor to a multitude of other heterocyclic systems.[7][20][21]

  • Pyrimidines: Reaction with urea or thiourea can lead to dihydropyrimidinones, analogous to the Biginelli reaction.[22]

  • Pyrroles: Condensation with α-haloketones provides a pathway to substituted pyrroles.

  • Pyrazoles: Reaction with hydrazines can yield pyrazole derivatives.[21]

The enaminone scaffold is a privileged structure in medicinal chemistry, and the cinnamyl ester moiety adds another layer of functionality.[4][23] This allows for the creation of prodrugs, the introduction of pharmacologically active fragments, or a point of attachment for further chemical diversification. The continued exploration of this building block is poised to unlock new avenues in drug discovery and materials science.

References

experimental setup for 3-amino crotonic acid cinnamyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Amino Crotonic Acid Cinnamyl Ester

Introduction

Enaminones and β-enamino esters are highly versatile and valuable building blocks in modern organic synthesis.[1] Their unique conjugated N-C=C-C=O system allows them to act as ambident nucleophiles, making them ideal precursors for a wide array of heterocyclic compounds, β-amino acids, and pharmacologically active molecules.[1][2] This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, a valuable enamine ester intermediate.

The synthesis begins with the preparation of the precursor, cinnamyl acetoacetate, through the esterification of cinnamyl alcohol with diketene. This intermediate is then converted to the final product via an amination reaction. This method is efficient, scalable, and utilizes readily available starting materials, making it highly suitable for research and development environments.[3]

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Esterification: Formation of cinnamyl acetoacetate from cinnamyl alcohol and diketene.

  • Amination: Conversion of the β-keto ester intermediate into the target enamine ester, this compound, using an ammonia source.

The following sections will detail the principles, protocols, and technical considerations for each stage of this synthesis.

Part 1: Synthesis of Cinnamyl Acetoacetate (Intermediate)

Principle and Mechanism

This step involves the formation of a β-keto ester, cinnamyl acetoacetate. The reaction proceeds via the nucleophilic attack of cinnamyl alcohol on one of the carbonyl groups of diketene. Diketene serves as a stable and effective precursor to acetoacetic acid for this esterification. The reaction is typically catalyzed by a tertiary amine, such as triethylamine, which facilitates the ring-opening of the diketene and promotes the ester formation.[3] Careful control of the reaction temperature during the dropwise addition of diketene is crucial to prevent polymerization and ensure a high yield of the desired product.[3]

Materials and Equipment
Reagent / EquipmentSpecificationPurpose
Cinnamyl Alcohol≥98% PurityStarting material (alcohol component)
Diketene≥98% Purity, StabilizedAcylating agent
Triethylamine (TEA)≥99% PurityBase catalyst
Reaction Vessel100L Enamel Reactor (example)Main reaction container
Dropping FunnelAppropriate volumeControlled addition of diketene
Heating/Cooling SystemWater bath or circulatorTemperature control
Stirring MechanismOverhead mechanical stirrerEnsure homogenous mixing
Vacuum SystemStandard laboratory vacuumTransfer of reagents

Experimental Workflow: Cinnamyl Acetoacetate Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_output Output prep1 Melt solid cinnamyl alcohol (water bath) prep2 Add triethylamine (catalyst) to molten alcohol prep1->prep2 charge Charge alcohol/TEA mixture into reaction vessel via vacuum prep2->charge temp Adjust temperature to 30-60°C (target: 35-45°C) charge->temp add Add diketene dropwise via dropping funnel with stirring temp->add react Maintain temperature and stir until reaction completion add->react output Mixed solution containing cinnamyl acetoacetate react->output

Caption: Workflow for the synthesis of cinnamyl acetoacetate.

Detailed Protocol: Synthesis of Cinnamyl Acetoacetate
  • Preparation of Reactants: In a suitable container, melt 36.5 kg of solid cinnamyl alcohol using a water bath. Once molten, add 230 mL of triethylamine to the alcohol.[3] Cinnamyl alcohol is a solid at room temperature with a melting point of 33°C.[4]

  • Charging the Reactor: Transfer the cinnamyl alcohol and triethylamine mixture into a 100L reaction vessel using a vacuum.

  • Temperature Adjustment: Begin stirring the mixture and adjust the temperature to the target range of 35-45°C using a heating or cooling system.[3]

  • Diketene Addition: Slowly add diketene to the reaction vessel in a dropwise manner from a dropping funnel. The temperature of the esterification reaction should be carefully maintained between 30-60°C throughout the addition process.[3] This exothermic step requires vigilant temperature monitoring.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the set temperature until the reaction is complete. Reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Intermediate Product: The resulting mixed solution contains cinnamyl acetoacetate. This intermediate can be used directly in the next step without purification.[3]

Part 2: Synthesis of this compound

Principle and Mechanism

This step is a classic example of enamine formation from a β-dicarbonyl compound. The cinnamyl acetoacetate intermediate, which exists in equilibrium with its enol tautomer, reacts with ammonia. The nitrogen of the ammonia acts as a nucleophile, attacking the ketone carbonyl carbon. This is followed by a condensation reaction, where a molecule of water is eliminated to form the stable, conjugated enamine system of this compound.[5][6] The reaction is typically driven to completion by using an excess of ammonia and allowing the product to precipitate from the reaction mixture upon cooling.[7][8]

Materials and Equipment
Reagent / EquipmentSpecificationPurpose
Cinnamyl AcetoacetateSolution from Part 1Starting material (β-keto ester)
Ammonia SourceAnhydrous ammonia gas or aqueous solutionAminating agent
Reaction VesselSame as Part 1Main reaction container
Cooling SystemIce bath or circulatorControl temperature and induce precipitation
Filtration ApparatusBuchner funnel, filter paperIsolate the solid product
Drying OvenVacuum ovenDry the final product

Experimental Workflow: Final Product Synthesis

G cluster_amination Amination Reaction cluster_isolation Product Isolation input Cinnamyl Acetoacetate Solution (from Part 1) cool Cool reaction mixture to room temperature input->cool ammonia Introduce excess ammonia gas into the solution with stirring cool->ammonia precipitate Cool further (ice bath) to induce product precipitation ammonia->precipitate filter Filter the resulting solid using a Buchner funnel precipitate->filter wash Wash the filter cake with cold solvent (e.g., water) filter->wash dry Dry the solid product under vacuum at 50-60°C wash->dry output Pure 3-Amino Crotonic Acid Cinnamyl Ester dry->output

Caption: Workflow for the synthesis and isolation of the final product.

Detailed Protocol: Synthesis of this compound
  • Reaction Setup: Use the vessel containing the cinnamyl acetoacetate solution from Part 1. Allow the solution to cool to room temperature.

  • Ammonia Introduction: While stirring, pass an excess of ammonia gas into the solution.[8] Alternatively, aqueous ammonia can be used, though this may require adjustments to the workup procedure.[7]

  • Precipitation: The reaction is often exothermic. Maintain the temperature and continue stirring. Once the reaction is complete (monitor by TLC), cool the reaction mixture in an ice bath to facilitate the precipitation of the solid product.[7][8]

  • Filtration: Collect the precipitated white or off-white crystals by filtration using a Buchner funnel.

  • Washing: Wash the collected filter cake with a small amount of cold water or another suitable solvent to remove any unreacted starting materials and impurities.[7]

  • Drying: Transfer the purified solid to a vacuum oven and dry at 50-60°C for approximately 8 hours, or until a constant weight is achieved.[5]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance White to yellowish-white crystalline powder.[5][9]
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol .[10]
¹H NMR Expected signals for cinnamyl group protons (aromatic, vinyl), ester methylene protons, crotonate vinyl proton, methyl protons, and broad amine (NH₂) protons.
¹³C NMR Expected signals for aromatic carbons, ester carbonyl, vinyl carbons, and aliphatic methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C=C stretching (alkene), and C-O stretching.
Mass Spectrometry Molecular ion peak (M+) corresponding to the calculated molecular weight.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Part 1 1. Incomplete reaction. 2. Polymerization of diketene due to excessive temperature.1. Increase reaction time or slightly increase catalyst amount. 2. Ensure strict temperature control during diketene addition, maintaining it within the 35-45°C range.[3]
Low Yield in Part 2 1. Incomplete amination. 2. Product is partially soluble in the reaction/wash solvent.1. Ensure an excess of ammonia is used and allow for sufficient reaction time. 2. Use ice-cold solvents for washing and minimize the volume used.
Product is Off-white or Yellow 1. Presence of minor impurities. 2. Slight degradation from excessive heat during drying.1. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). 2. Ensure the drying temperature does not significantly exceed 60°C.[7]
Reaction is Very Slow in Part 2 Low reaction temperature.While some protocols use low temperatures (0-10°C) for amination, this can extend the reaction time.[5] For faster conversion, conducting the reaction at room temperature or slightly warming (e.g., 55-65°C) before cooling can be effective.[7]

Safety Precautions

  • Diketene: is a highly reactive, toxic, and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Ammonia: is corrosive and has a pungent odor. Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Triethylamine: is a flammable and corrosive liquid. Avoid contact and inhalation.

  • All procedures should be carried out by trained personnel wearing appropriate PPE.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following a two-step process involving the formation of a cinnamyl acetoacetate intermediate followed by amination, the target compound can be produced in good yield and purity. The method is straightforward and leverages common laboratory techniques, making it suitable for both academic research and process development in the pharmaceutical and fine chemical industries.

References

Application Note: Strategic Use of 3-Amino Crotonic Acid Cinnamyl Ester in the Synthesis of Cilnidipine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cilnidipine and the Significance of its Synthesis

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker renowned for its dual-action antagonism of both L-type and N-type calcium channels. This unique pharmacological profile not only contributes to its potent antihypertensive effects but also provides a sympatholytic action, mitigating the reflex tachycardia often associated with other dihydropyridine vasodilators. The therapeutic importance of Cilnidipine in managing hypertension and associated cardiovascular conditions underscores the need for efficient, scalable, and cost-effective synthetic methodologies.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on a key synthetic route to Cilnidipine, focusing on the strategic application of 3-amino crotonic acid cinnamyl ester. We will delve into the mechanistic underpinnings of this approach, present a comprehensive, step-by-step protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis.

The Hantzsch Dihydropyridine Synthesis: A Mechanistic Overview

The synthesis of the 1,4-dihydropyridine core of Cilnidipine is classically achieved through the Hantzsch pyridine synthesis. This multi-component reaction provides a convergent and efficient pathway to construct the heterocyclic scaffold. In the context of Cilnidipine synthesis, two primary variants exist, both culminating in the same final product. One common and effective strategy involves the condensation of 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester with this compound.

The causality behind this specific pairing lies in the electronic and steric properties of the reactants. The this compound serves as the enamine component, providing the nitrogen atom and two carbons for the dihydropyridine ring. Its cinnamyl ester moiety is a crucial structural feature of the final Cilnidipine molecule. The 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester acts as the β-ketoester, which has been pre-condensed with m-nitrobenzaldehyde. This pre-formation simplifies the final cyclization step.

The reaction proceeds through a series of steps initiated by a Michael addition of the enamine to the α,β-unsaturated ketoester, followed by intramolecular cyclization and dehydration to yield the stable 1,4-dihydropyridine ring system of Cilnidipine.

Visualizing the Synthesis Pathway

The following diagram illustrates the key reaction in the synthesis of Cilnidipine from this compound.

Cilnidipine_Synthesis reactant1 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester process Hantzsch Reaction (Cyclocondensation) reactant1->process reactant2 3-Amino crotonic acid cinnamyl ester reactant2->process product Cilnidipine process->product Formation of 1,4-dihydropyridine ring

Caption: Core reaction for Cilnidipine synthesis.

Experimental Protocol: Synthesis of Cilnidipine

This protocol is a synthesized methodology based on established procedures, designed for reproducibility and scalability.[1][2][3][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester293.28>98%(Specify Source)
This compound217.27>98%(Specify Source)
Absolute Ethanol (or Isobutanol)46.07>99.5%(Specify Source)
Concentrated Hydrochloric Acid (Optional Catalyst)36.46~35%(Specify Source)
Aluminum Isobutoxide (Optional Catalyst)246.32>98%(Specify Source)
Activated Carbon12.01(Specify Source)
Step-by-Step Methodology
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester (e.g., 54g, 0.184 mol).[4]

    • Add 3-amino-2-butenoic acid cinnamyl ester (e.g., 40g, 0.184 mol).[4] The molar ratio of the two reactants is typically in the range of 1:0.8 to 1:1.2.[1][3]

    • Add the solvent, such as absolute ethanol (e.g., 80g) or isobutanol.[2][4] The choice of solvent can influence reaction kinetics and solubility of reactants and products.

  • Reaction Execution (Catalyzed and Non-Catalyzed Routes):

    • Route A: Catalytic Method (Acid Catalysis):

      • Begin stirring the mixture and heat to reflux for approximately 1 hour.[4]

      • After 1 hour, carefully add concentrated hydrochloric acid (e.g., 3.31 mL) to the reaction mixture.[4] The acid acts as a catalyst to accelerate the cyclization and dehydration steps.

      • Continue to reflux the reaction mixture for an additional hour.[4]

    • Route B: Catalytic Method (Alkoxide Catalysis):

      • Under a nitrogen atmosphere, add isobutanol as the solvent and a catalytic amount of aluminum isobutoxide (e.g., 0.41g).[2]

      • Heat the mixture to reflux for 3-4 hours.[2]

    • Route C: Non-Catalytic Method:

      • Heat the mixture to a reflux temperature between 60-78°C.[1][3]

      • Maintain the reaction at this temperature for an extended period, typically 10-24 hours.[1][3] A reaction time of 22 hours at 60-65°C has been reported to be effective.[1][3]

  • Work-up and Isolation of Crude Product:

    • After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to room temperature.

    • Further cool the mixture, allowing for crystallization to occur overnight.[2]

    • Collect the precipitated crude Cilnidipine product by filtration.

    • Wash the filter cake with cold ethanol (5-10°C) to remove residual solvents and soluble impurities.[2]

  • Purification and Recrystallization:

    • Transfer the crude product to a clean flask.

    • Add absolute ethanol and heat the mixture with stirring to dissolve the solid.[1][3]

    • For decolorization, a small amount of activated carbon can be added, and the solution refluxed for about 30 minutes.[3]

    • Filter the hot solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then further cool to 15-20°C to induce crystallization.[3]

    • Collect the purified, light-yellow crystals of Cilnidipine by filtration.

    • Dry the final product in a vacuum oven at 60°C for 10 hours.[3]

Expected Yield and Purity
  • Yield: Reported yields for this synthesis vary depending on the specific conditions and catalysts used. Yields can range from approximately 58.6% to as high as 88.98%.[1][4] The use of a catalyst like concentrated hydrochloric acid or aluminum isobutoxide has been shown to improve reaction times and yields.[2][4]

  • Purity: The purity of the final product can be assessed by HPLC and melting point analysis. The melting point of pure Cilnidipine is in the range of 106-110°C.[4]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of Cilnidipine.

Cilnidipine_Workflow A 1. Reagent Charging - 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester - this compound - Solvent (e.g., Ethanol) B 2. Reaction - Heat to reflux (60-78°C) - Add catalyst (optional) - Monitor for 3-24 hours A->B Initiate Reaction C 3. Isolation - Cool to room temperature - Crystallize overnight - Filter to collect crude product B->C Reaction Completion D 4. Purification - Recrystallize from absolute ethanol - (Optional: Activated Carbon) C->D Crude Product E 5. Final Product - Filter purified crystals - Vacuum dry (60°C) - Characterize (HPLC, MP) D->E Pure Cilnidipine

Caption: General workflow for Cilnidipine synthesis.

Conclusion and Field-Proven Insights

The Hantzsch-based synthesis of Cilnidipine utilizing this compound is a robust and well-established method. The choice between a catalyzed and non-catalyzed approach often depends on the desired production scale and equipment availability.

  • Catalyst Choice: The use of a simple inorganic catalyst like concentrated hydrochloric acid can significantly shorten reaction times and improve yield, making it an attractive option for industrial production.[4] However, care must be taken to control the amount of acid to avoid side reactions. Aluminum isobutoxide offers an alternative catalytic system, particularly when using isobutanol as a solvent.[2]

  • Solvent Selection: While ethanol is commonly used, isobutanol has also been reported as an effective solvent, which may influence the solubility and crystallization behavior of the product.[2]

  • Process Control: As the reaction progresses, the mixture may become more viscous.[1] Adequate stirring is crucial to ensure homogeneity and complete reaction. For large-scale production, this is a critical parameter to monitor and control.

By carefully controlling the reaction parameters outlined in this guide, researchers and drug development professionals can reliably synthesize high-purity Cilnidipine for further study and application.

References

Quantitative Analysis of 3-Amino Crotonic Acid Cinnamyl Ester: A Validated HPLC-UV and LC-MS/MS Approach for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides comprehensive and validated analytical methods for the precise quantification of 3-Amino Crotonic Acid Cinnamyl Ester, a key intermediate in the synthesis of pharmaceutical compounds such as Cilnidipine.[1][2] Two robust methods are presented: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, purity assessment, and assay, and a secondary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications requiring trace-level detection and enhanced specificity. The protocols herein are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for purpose within a regulated drug development environment.[3][4]

Introduction and Scientific Rationale

This compound (C₁₃H₁₅NO₂) is a critical starting material or intermediate in multi-step organic syntheses within the pharmaceutical industry.[1] Its purity and concentration directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable and validated analytical method is imperative for incoming material inspection, in-process control, and final intermediate release.

The molecule possesses two key structural features that inform the analytical strategy:

  • A chromophore within the cinnamyl group, making it highly suitable for UV detection.

  • An amino group and ester linkage , providing functional handles for selective ionization in mass spectrometry.

This guide details two complementary methods. The HPLC-UV method serves as the workhorse for standard quality control due to its robustness, accessibility, and cost-effectiveness. The LC-MS/MS method offers orthogonal detection, providing superior sensitivity and selectivity, which is invaluable for impurity profiling or analysis in complex matrices.

Compound Properties

A summary of the physicochemical properties of this compound is provided below.[5][6][7]

PropertyValueSource
CAS Number 103909-86-0[6][8]
Molecular Formula C₁₃H₁₅NO₂[5]
Molecular Weight 217.26 g/mol [1][5]
Melting Point 40 - 41°C[6]
Boiling Point 386.3 ± 30.0 °C (Predicted)[6][7]
Appearance White to yellow crystalline powder or liquid[1][2]
Solubility DMSO (Slightly), Methanol (Slightly)[6]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is designed for the accurate assay and purity determination of this compound as a raw material or isolated intermediate. The principle relies on the separation of the analyte from potential impurities on a C18 reversed-phase column, followed by quantification via UV absorbance.

Experimental Protocol: HPLC-UV

2.1.1. Materials and Reagents

  • Reference Standard: this compound (Purity ≥99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade)

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2.1.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Deionized Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Stock Solution with Diluent. A recommended set includes 1, 5, 10, 50, 100, and 200 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

2.1.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase chemistry provides good retention for this moderately polar molecule.
Mobile Phase Gradient elution with A and B (See Table below)A gradient is used to ensure elution of the main peak with good symmetry while clearing any late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection Wavelength 254 nmThe cinnamyl chromophore exhibits strong absorbance at this wavelength. A DAD can be used to confirm peak purity.
Run Time 20 minutesSufficient time for elution and column re-equilibration.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.01090
15.01090
15.17030
20.07030
Method Validation (as per ICH Q2(R2))

The method must be validated to demonstrate its suitability for the intended purpose.[4] The following performance characteristics should be evaluated.

Table of Validation Parameters and Acceptance Criteria:

ParameterTest ProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and sample spiked with impurities.Peak is free from interference at its retention time. Peak purity index > 0.995 (DAD).
Linearity Analyze calibration standards at ≥5 concentration levels in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the target concentration for assay.
Accuracy Analyze samples spiked at 80%, 100%, and 120% of the target concentration (n=3 for each level).Mean recovery between 98.0% and 102.0%.[9]
Precision (Repeatability) Six replicate preparations of the same sample at 100% concentration.Relative Standard Deviation (RSD) ≤ 2.0%.[10]
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and slope.RSD at this concentration should be ≤ 10%.
Robustness Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase pH/composition (±2%).System suitability parameters remain within limits.
Data Analysis and System Suitability
  • Quantification: Calculate the concentration of this compound in the sample by plotting a calibration curve (Peak Area vs. Concentration) and determining the concentration of the sample from its peak area using the resulting linear regression equation.

  • System Suitability: Before analysis, inject a standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

    • RSD of Peak Area: ≤ 2.0%

    • Tailing Factor (Asymmetry): 0.8 - 1.5

    • Theoretical Plates (N): > 2000

Confirmatory Method: LC-MS/MS Analysis

This method is ideal for applications requiring higher sensitivity and specificity, such as quantifying the analyte in complex biological matrices or identifying trace-level impurities. The method utilizes the same chromatographic separation principle as the HPLC-UV method but employs a triple quadrupole mass spectrometer for detection.

Experimental Protocol: LC-MS/MS

3.1.1. Instrumentation and Reagents

  • Instrumentation: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Reagents: All solvents and additives must be LC-MS grade.

3.1.2. Chromatographic Conditions The chromatographic conditions can be adapted from the HPLC-UV method, often with a lower flow rate (e.g., 0.4-0.6 mL/min) if using smaller particle size UPLC columns (e.g., sub-2 µm) for faster analysis.

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Rationale: The amino group is readily protonated in the acidic mobile phase, leading to a strong [M+H]⁺ signal.

  • Precursor Ion: m/z 218.1 (Calculated for [C₁₃H₁₅NO₂ + H]⁺)

  • Multiple Reaction Monitoring (MRM): Specific product ions are monitored for quantification and confirmation. The transitions must be optimized by infusing a standard solution. Hypothetical transitions could be:

    • Quantifier: 218.1 → 117.1 (Corresponding to the cinnamyl cation)

    • Qualifier: 218.1 → 84.1 (Corresponding to a fragment from the aminocrotonic acid moiety)

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for the precursor ion.

Sample Preparation and Validation

Sample preparation may require additional extraction steps (e.g., protein precipitation for plasma samples, solid-phase extraction) to remove matrix interferences.[11] Method validation follows the same ICH principles but with a focus on matrix effects, recovery, and lower limits of detection and quantification appropriate for the application.[12]

Workflow and Data Management

The overall analytical workflow, from sample handling to final data reporting, is a critical component of ensuring data integrity in a regulated environment.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing & Reporting Sample Sample Receipt & Login StdPrep Reference Standard & Sample Preparation Sample->StdPrep SST System Suitability Testing StdPrep->SST Transfer to Autosampler MobilePhase Mobile Phase & Diluent Preparation Seq Sequence Setup & Execution (HPLC or LC-MS/MS) SST->Seq Integration Chromatogram Integration & Review Seq->Integration Raw Data Transfer Calculation Quantification & Statistical Analysis Integration->Calculation Report Final Report Generation & Approval Calculation->Report

References

Prospecting 3-Amino Crotonic Acid Cinnamyl Ester in the Frontier of Innovative Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Bifunctional Building Block for Advanced Materials

In the relentless pursuit of novel materials with tailored functionalities, the strategic design of monomeric units is paramount. 3-Amino crotonic acid cinnamyl ester emerges as a compelling, yet underexplored, candidate molecule, uniquely positioned at the intersection of photo-responsive and functional polymer chemistry. This technical guide delineates the prospective applications and detailed protocols for leveraging this monomer in the development of innovative materials. While direct literature on the material applications of this specific ester is nascent, its true potential can be extrapolated from the well-established reactivity of its constituent moieties: the photo-crosslinkable cinnamyl group and the versatile 3-amino crotonate functionality. This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to explore this promising frontier.

Molecular Architecture and Latent Potential

This compound, with CAS Number 103909-86-0, possesses a unique bifunctional architecture.[1][2][3][4][5][6][7] The cinnamyl group, a derivative of cinnamic acid, is a well-documented photo-active moiety.[8][9][10] Upon exposure to ultraviolet (UV) radiation, typically around 254 nm, the double bonds of the cinnamyl units can undergo a [2+2] cycloaddition, leading to the formation of a cyclobutane ring and, consequently, cross-linking of the polymer chains.[11][12] This photo-dimerization is the cornerstone of its application in creating "smart materials" that can respond to light stimuli.[13][14]

Simultaneously, the 3-amino crotonate moiety offers a rich platform for chemical modification and polymerization. The primary amine group is a nucleophilic center, readily available for reactions such as amidation, allowing for the grafting of side chains or integration into polyamide backbones. The conjugated double bond within the crotonate structure also presents possibilities for various polymerization techniques. This dual-functionality paves the way for the rational design of materials with a predefined network structure and tunable properties.

Application Note I: Photo-Responsive Hydrogels for Controlled Release

Concept: The development of hydrogels that can alter their swelling behavior and degradation rate in response to an external stimulus, such as light, is a significant area of research in drug delivery and tissue engineering. This compound can be copolymerized with hydrophilic monomers to create photo-responsive hydrogels. The cinnamyl groups act as latent cross-linkers, allowing for in-situ gelation or modulation of the hydrogel's mechanical properties upon UV irradiation.

Mechanism of Action:

G cluster_0 Monomer Solution cluster_1 Photo-polymerization & Cross-linking cluster_2 Resulting Hydrogel Monomer 3-Amino Crotonic Acid Cinnamyl Ester + Hydrophilic Monomer UV UV Irradiation (e.g., 254 nm) Monomer->UV Initiation Drug Therapeutic Agent Hydrogel Cross-linked Hydrogel Matrix with Entrapped Drug UV->Hydrogel [2+2] Cycloaddition Release Controlled Drug Release Hydrogel->Release Stimulus-triggered (e.g., degradation)

Caption: Workflow for photo-responsive hydrogel formation and drug release.

Experimental Rationale: The choice of a hydrophilic co-monomer (e.g., N-vinylpyrrolidone or polyethylene glycol acrylate) will govern the hydrogel's swelling ratio and biocompatibility. The concentration of this compound will directly influence the cross-linking density and, consequently, the mechanical stiffness and degradation profile of the hydrogel. The amino groups on the crotonate moiety can be further utilized for conjugating targeting ligands or other bioactive molecules.

Application Note II: Functionalizable and Patternable Thin Films

Concept: The ability to create stable, functional thin films that can be patterned with high resolution is critical for applications in biosensors, microelectronics, and cell culture engineering. Polymers derived from this compound can be spin-coated or cast into thin films. Subsequent exposure to UV light through a photomask will induce cross-linking only in the irradiated areas, allowing for the creation of stable micropatterns.

Workflow:

G A Polymer Synthesis (incorporating 3-amino crotonic acid cinnamyl ester) B Spin Coating on Substrate A->B C UV Exposure through Photomask B->C D Solvent Development C->D E Patterned Thin Film D->E F Post-Functionalization (via amino groups) E->F

Caption: Process for creating patterned and functionalized thin films.

Key Advantages:

  • Solvent Resistance: The cross-linked regions will exhibit enhanced resistance to solvents, enabling the development of robust device components.

  • Tunable Surface Chemistry: The unreacted amino groups on the surface of the film provide a chemical handle for the covalent immobilization of proteins, peptides, or other functional molecules. This is particularly valuable for creating bioactive surfaces for cell culture or biosensing applications.[15]

Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard esterification methods, such as the Steglich esterification, which is suitable for coupling carboxylic acids with alcohols.[16]

Materials:

  • 3-Aminocrotonic acid

  • Cinnamyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[16]

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile[16]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminocrotonic acid (1.0 eq) and cinnamyl alcohol (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield & Purity
Typical Yield: 60-80%
Purity (Post-Chromatography): >98%
Protocol 2: Free-Radical Polymerization and Photo-Cross-linking

This protocol describes the copolymerization of this compound with a vinyl monomer and subsequent photo-cross-linking.

Materials:

  • This compound (Monomer A)

  • Methyl methacrylate (MMA) (Monomer B)

  • Azobisisobutyronitrile (AIBN) as a thermal initiator

  • Anhydrous toluene

  • Methanol

  • UV lamp (254 nm)

Procedure:

Part A: Polymer Synthesis

  • In a Schlenk flask, dissolve Monomer A (e.g., 10 mol%) and Monomer B (e.g., 90 mol%) in anhydrous toluene.

  • Add AIBN (0.5 mol% with respect to total monomers).

  • Perform three freeze-pump-thaw cycles to degas the solution.

  • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

Part B: Thin Film Formation and Cross-linking

  • Prepare a 10% (w/v) solution of the synthesized polymer in a suitable solvent (e.g., chloroform or toluene).

  • Cast the solution onto a glass slide or silicon wafer and allow the solvent to evaporate completely in a dust-free environment to form a clear film.

  • Expose the film to UV radiation (254 nm) for a defined period (e.g., 5-30 minutes). The optimal exposure time will depend on the lamp intensity and the concentration of cinnamyl groups.

  • To confirm cross-linking, immerse the irradiated film in the casting solvent. A non-cross-linked film will dissolve, while a cross-linked film will swell but remain intact.

Parameter Typical Range Significance
Monomer A : Monomer B Ratio 5:95 to 20:80Determines the density of photo-cross-linkable and functional groups.
Molecular Weight (Mn) 10,000 - 50,000 g/mol Influences the mechanical and solution properties of the polymer.
UV Exposure Time 5 - 30 minControls the degree of cross-linking.

Concluding Remarks and Future Outlook

This compound stands as a promising, yet largely untapped, resource for the creation of advanced functional materials. The synthetic accessibility and the orthogonal reactivity of its two key functional groups provide a robust platform for developing materials with a high degree of complexity and control over their properties. Future research should focus on the detailed characterization of polymers derived from this monomer, including their photo-physical properties, mechanical behavior after cross-linking, and biocompatibility. The exploration of its use in stimuli-responsive drug delivery systems, bioactive coatings, and high-resolution photolithography could unlock significant advancements across multiple scientific and technological domains.

References

Scale-Up Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 3-aminocrotonic acid cinnamyl ester, a key intermediate in the production of various pharmaceuticals, notably the 'dipine' class of calcium channel blockers such as Cilnidipine[1]. The protocol detailed herein is designed for robustness and scalability, moving from laboratory to pilot plant production. The synthesis is approached as a two-step, one-pot process, beginning with the formation of cinnamyl acetoacetate from cinnamyl alcohol and diketene, followed by amination to yield the target enamine ester. This guide emphasizes not just the procedural steps but the underlying chemical principles, safety protocols, and analytical checkpoints to ensure a high-yield, high-purity, and self-validating process suitable for industrial application.

Introduction and Strategic Overview

3-Aminocrotonic acid cinnamyl ester, systematically named [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate, is a vital building block in organic synthesis[2]. Its enamine functionality, conjugated with an ester group, makes it a versatile precursor for the synthesis of various heterocyclic compounds[3]. The primary industrial application is as a crucial intermediate for Cilnidipine and other dihydropyridine drugs that are essential for treating cardiovascular diseases[1][3].

The synthetic strategy outlined is based on a process that avoids the isolation of the intermediate, cinnamyl acetoacetate, thereby improving process efficiency and reducing solvent waste, making it suitable for large-scale production[4].

dot graph "synthesis_overview" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

} Caption: High-level overview of the two-step synthesis.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for process optimization and troubleshooting. This synthesis proceeds in two distinct stages.

Step 1: Esterification of Cinnamyl Alcohol with Diketene

This reaction involves the acylation of cinnamyl alcohol by diketene to form the β-keto ester, cinnamyl acetoacetate. Diketene is a highly reactive lactone of acetoacetic acid. The reaction is typically catalyzed by a tertiary amine, such as triethylamine, which acts as a nucleophilic catalyst[4].

The mechanism proceeds as follows:

  • Nucleophilic Attack: The tertiary amine attacks the carbonyl carbon of the β-lactone ring of diketene.

  • Ring Opening: This leads to the opening of the strained four-membered ring, forming a reactive acylammonium intermediate.

  • Acylation: Cinnamyl alcohol then attacks the activated acyl group of the intermediate.

  • Catalyst Regeneration: The catalyst (triethylamine) is eliminated, yielding the cinnamyl acetoacetate intermediate and regenerating the catalyst.

dot graph "esterification_mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Mechanism of triethylamine-catalyzed esterification.

Step 2: Amination of Cinnamyl Acetoacetate

The in-situ generated cinnamyl acetoacetate is a β-keto ester, which readily reacts with an ammonia source to form the corresponding enamine, 3-aminocrotonic acid cinnamyl ester. This is a condensation reaction where the ketone carbonyl is converted to an enamine[5][6].

The mechanism involves:

  • Nucleophilic Attack: Ammonia attacks the ketone carbonyl of the β-keto ester to form a hemiaminal (carbinolamine) intermediate.

  • Dehydration: The hemiaminal is unstable and undergoes acid- or base-catalyzed dehydration to form an iminium ion.

  • Tautomerization: A proton is lost from the adjacent methyl group, leading to the formation of the thermodynamically stable, conjugated enamine product. The (Z)-isomer is generally favored due to intramolecular hydrogen bonding between the amine proton and the ester carbonyl oxygen[7][8].

dot graph "amination_mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Mechanism of enamine formation from the β-keto ester.

Safety and Handling

Extreme caution must be exercised when handling diketene. It is a toxic, flammable, and highly reactive substance that can polymerize violently in the presence of acids or bases, or upon heating[9][10].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Ventilation: All operations involving diketene must be performed in a well-ventilated chemical fume hood.

  • Handling: Diketene is a lachrymator and irritates the skin and respiratory system. Avoid inhalation of vapors and direct contact. Use non-sparking tools and ground all equipment to prevent static discharge[2][11].

  • Storage: Store diketene in a cool, dry, well-ventilated area, away from heat, light, acids, and bases[1][11]. It should be stored stabilized.

  • Emergency: Have an emergency shower and eyewash station readily accessible. In case of fire, use carbon dioxide or dry sand; do NOT use water or hydrous agents as diketene reacts violently with them[1][2].

Detailed Scale-Up Protocol

This protocol is adapted from patent literature for a ~70 kg scale production, and can be scaled down for laboratory synthesis by adjusting quantities proportionally[4].

Materials and Equipment
Reagent/MaterialGradeTypical Supplier
Cinnamyl Alcohol≥98%Sigma-Aldrich, Alfa Aesar
Diketene, stabilized≥98%Sigma-Aldrich, TCI
Triethylamine≥99%Fisher Scientific, VWR
Ammonium Hydroxide28-30% solutionVWR, Fisher Scientific
TolueneACS GradeFisher Scientific, VWR
MethanolACS GradeFisher Scientific, VWR
Anhydrous Sodium SulfateGranularVWR, Fisher Scientific

Equipment:

  • 100 L glass-lined or stainless steel reactor with overhead stirrer, temperature control (heating/cooling jacket), and ports for addition and vacuum.

  • Dropping funnel or addition pump for controlled addition of diketene.

  • Condenser for distillation.

  • Vacuum pump.

  • Filtration apparatus (e.g., Nutsche filter).

  • Drying oven (vacuum-capable).

Step-by-Step Procedure

Step 1: Preparation of Cinnamyl Acetoacetate (Intermediate)

  • Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with 38.0 kg of cinnamyl alcohol and 230 mL of triethylamine. If the cinnamyl alcohol is solid, it should be melted using a warm water bath before charging[4].

  • Temperature Control: Begin stirring and cool the mixture to 35°C using the reactor jacket[4].

  • Diketene Addition: Slowly add 30.0 kg of diketene to the reactor dropwise over a period of 2-3 hours. Crucially, maintain the internal temperature between 35-45°C throughout the addition. [4] This is an exothermic reaction, and poor temperature control can lead to dangerous side reactions and polymerization of diketene.

  • Reaction: After the addition is complete, continue stirring at 40-45°C for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or HPLC (disappearance of cinnamyl alcohol).

  • Work-up (Optional Distillation): The patent suggests an optional distillation step to remove low-boiling substances. This may not be necessary if high-purity starting materials are used. If performed, heat the mixture to 90-95°C under vacuum (-0.08 MPa) until no more volatiles distill[4]. The crude cinnamyl acetoacetate is used directly in the next step without further purification.

Step 2: Amination to 3-Aminocrotonic Acid Cinnamyl Ester

  • Cooling: Cool the crude cinnamyl acetoacetate mixture in the reactor to 20-25°C .

  • Ammonia Addition: Slowly add 45 kg of concentrated ammonium hydroxide (28-30%) to the stirred reaction mixture. Maintain the temperature below 30°C during the addition.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of the cinnamyl acetoacetate intermediate.

  • Phase Separation: Stop stirring and allow the layers to separate. The lower aqueous layer is drained and discarded.

  • Washing: Wash the organic layer with 2 x 20 L of water to remove residual ammonia and salts.

  • Drying and Solvent Removal: Add a suitable solvent like toluene to aid in azeotropic removal of water if needed. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.

Purification and Characterization

Purification: Recrystallization

The crude product, often an oil or a low-melting solid, can be purified by recrystallization to yield a white to pale yellow crystalline solid.

  • Solvent Selection: A mixture of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexanes or petroleum ether) is often effective. Based on patent literature for similar enamine salts, methanol or aqueous methanol is a good starting point[12].

  • Procedure: Dissolve the crude product in a minimum amount of hot methanol (~60-70°C). If impurities remain undissolved, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter Value
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol [2][13]
Appearance White to pale yellow crystalline powder[1]
Purity (HPLC) ≥98%

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Based on analogous structures like cinnamyl acetate and ethyl 3-aminocrotonate, the following peaks are expected[2]:

    • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

    • δ 6.6-6.7 ppm (d, 1H): Alkene proton (Ar-CH=).

    • δ 6.2-6.3 ppm (dt, 1H): Alkene proton (=CH-CH₂).

    • δ 4.7-4.8 ppm (d, 2H): Methylene protons (-O-CH₂-).

    • δ 4.5-5.0 ppm (br s, 2H): Amine protons (-NH₂).

    • δ 4.4-4.5 ppm (s, 1H): Vinyl proton of the crotonate moiety (=CH-CO).

    • δ 1.9-2.0 ppm (s, 3H): Methyl protons (-C(NH₂)=CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~170 ppm: Ester carbonyl carbon (C=O).

    • δ ~160 ppm: Enamine carbon (C-NH₂).

    • δ ~125-136 ppm: Aromatic and vinyl carbons of the cinnamyl group.

    • δ ~85 ppm: Vinyl carbon of the crotonate moiety (=CH-CO).

    • δ ~65 ppm: Methylene carbon (-O-CH₂-).

    • δ ~20 ppm: Methyl carbon.

  • FT-IR (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹: N-H stretching (asymmetric and symmetric).

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~1690-1710 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

    • ~1650 cm⁻¹: C=C stretching.

    • ~1600 cm⁻¹: N-H bending (scissoring).

    • ~1250 cm⁻¹: C-O stretching of the ester.

    • ~965 cm⁻¹: C-H out-of-plane bend for the trans-alkene of the cinnamyl group[11].

Process Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low Yield in Step 1 1. Incomplete reaction. 2. Polymerization of diketene.1. Increase reaction time or temperature slightly (to ~50°C). 2. Ensure strict temperature control during diketene addition. Check for acidic/basic contaminants in starting materials.
Formation of Side Products 1. Dehydroacetic acid from diketene dimerization. 2. Self-condensation of cinnamyl acetoacetate.1. Maintain controlled, low temperature during diketene addition. 2. Proceed to the amination step promptly after the esterification is complete.
Incomplete Amination (Step 2) 1. Insufficient ammonia. 2. Low reaction temperature or time.1. Ensure a molar excess of ammonia is used. 2. Increase reaction time or gently warm the mixture to 30-35°C.
Product is an Oil/Fails to Crystallize 1. Presence of impurities. 2. Incorrect solvent system.1. Purify by column chromatography (silica gel treated with triethylamine in the eluent) before attempting recrystallization. 2. Try different solvent systems (e.g., isopropanol/water, toluene/hexanes).
Hydrolysis of Product Product instability on silica gel during chromatography.If using column chromatography, pre-treat the silica gel with triethylamine or add ~1% triethylamine to the eluent system to prevent hydrolysis of the enamine[14][15][16].

Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental compliance.

  • Diketene: Unused or waste diketene should never be mixed with other waste streams. It must be quenched carefully by slow addition to a large volume of a suitable alcohol (e.g., isopropanol) under stirring and cooling in a fume hood. The resulting ester can then be disposed of as flammable organic waste.

  • Organic Solvents: Toluene, methanol, hexanes, and ethyl acetate should be collected in a designated, labeled container for flammable organic waste.

  • Aqueous Waste: The aqueous layers from the washing steps will contain ammonia and triethylamine. This should be neutralized with a suitable acid (e.g., dilute HCl) before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Sodium sulfate and any filter aids should be quenched of any residual solvent in a fume hood before being disposed of as solid chemical waste.

Conclusion

The two-step, one-pot synthesis of 3-aminocrotonic acid cinnamyl ester is a robust and scalable method suitable for industrial production. Success hinges on meticulous control of reaction parameters, particularly the temperature during the addition of the hazardous reagent diketene. By understanding the underlying reaction mechanisms and implementing the detailed protocols for synthesis, purification, and analysis provided in this note, researchers and drug development professionals can confidently and safely produce this key pharmaceutical intermediate with high yield and purity.

References

Application Notes and Protocols for 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and laboratory application of 3-Amino Crotonic Acid Cinnamyl Ester (CAS No. 103909-86-0). This guide is intended for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. The protocols and recommendations herein are synthesized from established safety data, chemical reactivity principles, and documented synthetic applications to ensure both operational safety and experimental success.

Introduction: Understanding the Reagent

This compound is a bifunctional organic molecule featuring a β-enamino ester moiety. This structural arrangement confers a unique reactivity profile, making it a valuable building block in organic synthesis.[1][2] The enamine portion provides a nucleophilic carbon, while the α,β-unsaturated ester can participate in various addition and condensation reactions. Its most prominent application is as a key intermediate in the synthesis of 1,4-dihydropyridine-based pharmaceuticals, such as the L-type calcium channel blocker, Cilnidipine.[3][4]

Understanding the inherent chemical nature of its functional groups—the primary enamine and the unsaturated cinnamyl ester—is paramount to its proper handling and storage.

Chemical & Physical Properties

A summary of the key physical and chemical properties is essential for safe handling and for designing experimental setups.

PropertyValueSource
CAS Number 103909-86-0--INVALID-LINK--[1]
Molecular Formula C₁₃H₁₅NO₂--INVALID-LINK--[5]
Molecular Weight 217.26 g/mol --INVALID-LINK--[5]
Appearance White to off-white or yellow solid/powder--INVALID-LINK--[6], --INVALID-LINK--[3]
Melting Point 40 - 41°C--INVALID-LINK--[6]
Boiling Point 386.3 ± 30.0 °C (Predicted)--INVALID-LINK--[6]
Solubility Slightly soluble in DMSO and Methanol--INVALID-LINK--[6]

Core Principles of Handling and Storage

The stability of this compound is directly influenced by its environment. The primary degradation pathways are hydrolysis of the enamine and oxidation of the unsaturated ester.

Rationale for Storage Conditions
  • Temperature: Refrigerated storage at 2-8°C is mandatory.[1][6] Low temperatures significantly slow the rate of potential degradation reactions, including hydrolysis and autoxidation of the unsaturated ester moiety.

  • Atmosphere: Storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.[6] The cinnamyl group and the enamine are susceptible to slow oxidation upon exposure to air and light.[7] An inert atmosphere displaces oxygen, preserving the compound's purity over long-term storage.

  • Moisture: The compound must be stored in a dry, tightly sealed container .[1] Enamines are susceptible to hydrolysis in the presence of water, particularly under acidic conditions, which would revert the enamine to a β-keto ester and ammonia.

  • Light: Use of an amber or opaque container is advised to protect the compound from light, which can catalyze oxidation and other degradation reactions in unsaturated systems.

Personal Protective Equipment (PPE) and Safety

While the Safety Data Sheet (SDS) from suppliers like Combi-Blocks indicates no specific GHS hazard classification, the toxicological properties have not been fully investigated.[1] Therefore, prudent laboratory practice dictates treating the compound with care.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.

  • Skin Protection: A lab coat should be worn to prevent skin contact.

  • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]

Spill & Waste Disposal
  • Spills: In case of a spill, sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite) and collect in a suitable, sealed container for disposal.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to be released into the environment.[1]

Application Notes & Protocols

β-Enamino esters are highly versatile intermediates in organic chemistry, primarily used for the synthesis of nitrogen-containing heterocyclic compounds.[1][2] Their utility stems from the nucleophilic character of the β-carbon of the enamine system.

G cluster_storage Receiving & Storage cluster_handling Handling & Preparation cluster_reaction Reaction & Workup Receive Receive Compound Inspect Inspect Container Receive->Inspect Check Seal Store Store at 2-8°C under Inert Gas Inspect->Store Equilibrate Equilibrate to RT (under inert atm) Store->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Synthesis (e.g., Hantzsch) Dissolve->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify

Caption: General laboratory workflow for this compound.

Protocol 1: Synthesis of Cilnidipine Intermediate (Hantzsch Dihydropyridine Synthesis)

This protocol is adapted from established patent literature for the synthesis of Cilnidipine, a 1,4-dihydropyridine.[2][8] The core of this reaction is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine source. In this case, this compound serves as the pre-formed enamine component.

Reaction Scheme: 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester + 3-aminocrotonic acid cinnamyl ester → Cilnidipine

Materials:

  • This compound (1.0 eq)

  • 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester (1.0 - 1.2 eq)

  • Anhydrous isobutanol or absolute ethanol (as solvent)

  • Nitrogen or Argon source

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester (a slight excess, e.g., 1.05 eq).

  • Solvent Addition: Add anhydrous isobutanol or absolute ethanol to the flask to create a stirrable slurry/solution. The concentration can vary, but a typical starting point is 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ethanol refluxes at ~78°C).[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours (10-24 h depending on scale and specific conditions).[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude Cilnidipine product often precipitates from the solution upon cooling.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield the final product.[8]

Causality and Insights:

  • Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the enamine starting material.

  • Inert Atmosphere: While some procedures do not explicitly state this, an inert atmosphere is good practice to prevent any potential oxidation at elevated temperatures. Some patented methods explicitly mention carrying out the reaction under nitrogen protection.[2]

  • Temperature: Heating is required to overcome the activation energy for the condensation and cyclization steps of the Hantzsch reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino Crotonic Acid Cinnamyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Synthesis Overview & Key Principles

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds, notably as a key intermediate for the calcium channel blocker Cilnidipine.[1][2] The most common and scalable synthetic route involves a two-step process:

  • Esterification: The reaction of diketene with cinnamyl alcohol to form the intermediate, cinnamyl acetoacetate.

  • Amination: The subsequent reaction of cinnamyl acetoacetate with an ammonia source to yield the final enamine product.

Success in this synthesis hinges on precise control over reaction conditions to maximize the formation of the desired product while minimizing side reactions and decomposition. This guide will delve into the critical parameters of each step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amination diketene Diketene ester_intermediate Cinnamyl Acetoacetate diketene->ester_intermediate Reaction cinn_alcohol Cinnamyl Alcohol cinn_alcohol->ester_intermediate ester_intermediate->ester_intermediate_2 Intermediate Transfer ammonia Ammonia Source (e.g., aq. NH₃) final_product 3-Amino Crotonic Acid Cinnamyl Ester ammonia->final_product Reaction caption Overall Synthesis Workflow

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the first step (esterification with diketene)?

A1: Temperature control is paramount. The reaction between diketene and cinnamyl alcohol is highly exothermic. Without proper temperature management, typically maintaining the reaction between 30-60°C, runaway reactions can occur, posing a safety risk and leading to the formation of undesired byproducts.[2] A lower temperature within this range (e.g., 35-45°C) often provides a better balance between reaction rate and safety, reducing the risk of side reactions.[2]

Q2: Why is my final product a yellow oil instead of a white powder?

A2: The physical state (white powder or yellow liquid) can depend on purity.[1][3] A yellow or oily appearance often indicates the presence of impurities or residual solvent. These impurities can arise from side reactions during synthesis or incomplete purification. Proper purification, such as recrystallization from a suitable solvent system or distillation, is necessary to obtain a high-purity solid product.[2]

Q3: Can I use a different aminating agent instead of aqueous ammonia?

A3: While aqueous ammonia is common, other ammonia sources can be used. The key is the controlled introduction of ammonia to the cinnamyl acetoacetate intermediate. The reaction of β-ketoesters with ammonia is a standard method for producing β-enaminoesters.[4][5] The choice of solvent and temperature will be critical; for instance, some procedures bubble ammonia gas through a solution of the starting materials.[6] However, for consistency and scalability, a well-characterized aqueous ammonia solution is often preferred.

Q4: How stable is the final product, this compound?

A4: Enamines, in general, can be susceptible to hydrolysis, especially in the presence of acid and water.[7] It is crucial to store the purified product in a cool, dry environment, away from atmospheric moisture and acidic vapors, to prevent degradation back to the β-ketoester (cinnamyl acetoacetate) and ammonia.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific problems encountered during synthesis.

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Branches check_reagents [label="Problem with Reagents?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_esterification [label="Issue in Esterification (Step 1)?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_amination [label="Issue in Amination (Step 2)?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Loss During Workup/Purification?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Sub-nodes for Reagents reagent_purity [label="Verify Purity of Cinnamyl\nAlcohol & Diketene", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_moisture [label="Check for Moisture\n(especially in Diketene)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Esterification ester_temp [label="Was Temperature Maintained\nbetween 30-60°C?", fillcolor="#F1F3F4", fontcolor="#202124"]; ester_time [label="Was Reaction Time Sufficient?", fillcolor="#F1F3F4", fontcolor="#202124"]; ester_catalyst [label="Was Catalyst (e.g., Triethylamine)\nUsed and in Correct Amount?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Amination amin_temp [label="Was Temperature Kept Low\n(e.g., <15°C)?", fillcolor="#F1F3F4", fontcolor="#202124"]; amin_time [label="Was Reaction Time Sufficient\n(e.g., 8-15h)?", fillcolor="#F1F3F4", fontcolor="#202124"]; amin_pH [label="Was Ammonia Added Slowly\nto Maintain Control?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Workup workup_extraction [label="Optimize Extraction pH\nand Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; workup_purification [label="Review Purification Method\n(Crystallization/Distillation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_reagents; start -> check_esterification; start -> check_amination; start -> check_workup;

check_reagents -> reagent_purity [label="Impure reagents lead\nto side reactions"]; check_reagents -> reagent_moisture [label="Water can consume\ndiketene"];

check_esterification -> ester_temp [label="High temps cause\nside reactions/danger"]; check_esterification -> ester_time [label="Incomplete conversion"]; check_esterification -> ester_catalyst [label="Catalyst is crucial\nfor rate"];

check_amination -> amin_temp [label="High temps favor\nbyproducts"]; check_amination -> amin_time [label="Incomplete conversion"]; check_amination -> amin_pH [label="Exotherm can degrade\nproduct"];

check_workup -> workup_extraction [label="Product loss"]; check_workup -> workup_purification [label="Product degradation\nor loss"]; } .enddot Caption: Troubleshooting Decision Tree for Low Yield

Problem 1: Low Yield in Esterification Step (Cinnamyl Acetoacetate Formation)
  • Symptom: In-process control (TLC, GC) shows a significant amount of unreacted cinnamyl alcohol after the expected reaction time.

  • Possible Cause 1: Inadequate Temperature Control.

    • Explanation: The reaction is exothermic. If the temperature drops too low, the reaction rate will be impractically slow. Conversely, if it rises above the optimal range (e.g., >60°C), diketene can decompose or polymerize, reducing the amount available for the desired reaction.[2]

    • Solution: Use a well-controlled reactor setup with efficient cooling (e.g., an ice bath or a chiller). Add the diketene dropwise to the cinnamyl alcohol, allowing the cooling system to dissipate the heat generated before the next addition.[2] Monitor the internal temperature continuously.

  • Possible Cause 2: Presence of Moisture.

    • Explanation: Diketene reacts readily with water to form acetoacetic acid, which is unstable and decarboxylates to acetone and CO₂. This side reaction consumes your limiting reagent and introduces impurities.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure the cinnamyl alcohol is dry. Store diketene under anhydrous conditions and handle it in a dry atmosphere (e.g., under nitrogen or argon).

  • Possible Cause 3: Ineffective Catalyst.

    • Explanation: While the reaction can proceed without a catalyst, a mild base like triethylamine is often used to facilitate the esterification.[2] An incorrect amount or degraded catalyst will result in a sluggish reaction.

    • Solution: Use the recommended catalytic amount of a high-purity amine base like triethylamine. Ensure it is fresh and has been stored properly.

Problem 2: Low Yield or High Impurity in Amination Step
  • Symptom: The crude product shows multiple spots on TLC, and the isolated yield of the final enamine is low.

  • Possible Cause 1: Suboptimal Amination Temperature.

    • Explanation: The amination of the β-ketoester should generally be conducted at a controlled, often cool, temperature (e.g., below 15°C).[2] Higher temperatures can promote side reactions, such as self-condensation of the ketoester or hydrolysis of the ester group.

    • Solution: Pre-cool the solution of cinnamyl acetoacetate before slowly adding the ammonia source. Maintain the low temperature throughout the addition and for the duration of the reaction.

  • Possible Cause 2: Insufficient Reaction Time.

    • Explanation: The formation of the enamine from the ketoester and ammonia is an equilibrium process.[8] Insufficient reaction time will result in incomplete conversion.

    • Solution: Monitor the reaction progress using TLC or GC. A typical reaction time can be in the range of 8-15 hours.[2] Continue the reaction until the starting ketoester is no longer detectable.

  • Possible Cause 3: Incorrect Stoichiometry.

    • Explanation: A sufficient molar excess of ammonia is required to drive the equilibrium towards the enamine product.

    • Solution: Use a calculated excess of the ammonia source. For related syntheses, a molar equivalent of 1.6 to 1.75 of ammonia to the ester is effective.[4][6]

Problem 3: Difficulty with Product Purification and Isolation
  • Symptom: The product oils out during crystallization, or remains an impure liquid after solvent removal.

  • Possible Cause 1: Residual Impurities.

    • Explanation: Impurities from either the esterification or amination steps can act as crystal growth inhibitors or form a eutectic mixture with the product, preventing solidification.

    • Solution: Before attempting crystallization, consider a mild workup. This may include washing the organic solution with a brine solution to remove water-soluble impurities. If the product is stable enough, vacuum distillation can be an effective purification method to separate it from less volatile or non-volatile impurities.[2]

  • Possible Cause 2: Inappropriate Crystallization Solvent.

    • Explanation: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the product well at higher temperatures but poorly at lower temperatures.

    • Solution: Perform small-scale solvent screening. Common solvent systems for similar compounds include alcohol/water mixtures or hydrocarbon solvents like heptane or hexane, sometimes with a more polar co-solvent like ethyl acetate. Cool the solution slowly and introduce a seed crystal if available to induce crystallization.

Symptom Possible Cause Recommended Action
Low Esterification Yield Reaction temp too high/lowMaintain temp at 30-60°C with controlled dropwise addition.[2]
Moisture in reagentsUse anhydrous reagents and dry glassware.
Low Amination Yield Reaction temp too highConduct amination at a lower temperature (<15°C).[2]
Insufficient reaction timeMonitor reaction by TLC/GC; allow 8-15 hours.[2]
Impure Final Product Side reactionsOptimize temperature control in both steps.
Incomplete purificationWash crude product; screen solvents for recrystallization or consider distillation.
Reaction Stalls Ineffective catalyst (Step 1)Use fresh, high-purity catalyst (e.g., triethylamine).[2]
Insufficient ammonia (Step 2)Use a molar excess of ammonia to drive equilibrium.[4][6]

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Synthesis of Cinnamyl Acetoacetate (Intermediate)

This protocol is adapted from methodologies described for the synthesis of 3-amino-2-butenoic acid cinnamyl ester.[2]

  • Materials:

    • Cinnamyl Alcohol (1.0 eq)

    • Triethylamine (catalytic, ~0.05 eq)

    • Diketene (1.05 eq)

    • Anhydrous Toluene (or other suitable solvent)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add cinnamyl alcohol and triethylamine. If cinnamyl alcohol is solid, it can be gently warmed to melt or dissolved in a minimal amount of anhydrous solvent.

    • Begin stirring and cool the mixture to approximately 30°C using a water bath.

    • Slowly add diketene dropwise via the dropping funnel over 1-2 hours. Crucially, monitor the internal temperature and maintain it between 35-45°C. Adjust the addition rate and cooling as necessary.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-3 hours, or until TLC/GC analysis shows complete consumption of cinnamyl alcohol.

    • The resulting solution containing cinnamyl acetoacetate is typically used directly in the next step without purification.[2]

Protocol 2: Synthesis of this compound
  • Materials:

    • Solution of Cinnamyl Acetoacetate (from Protocol 1)

    • Aqueous Ammonia (e.g., 25-30% solution, ~1.7 eq)

    • Ethanol or Methanol (as solvent)

  • Procedure:

    • Transfer the cinnamyl acetoacetate solution to a suitable reaction vessel. If a solvent was used, it may be partially removed under reduced pressure. The intermediate can also be dissolved in a solvent like ethanol.[2]

    • Cool the reaction mixture to 5-10°C in an ice-water or ice-salt bath.

    • Slowly add the aqueous ammonia solution dropwise while stirring vigorously. Maintain the temperature below 15°C throughout the addition.

    • Once the addition is complete, allow the reaction to stir at the cool temperature for 8-15 hours.[2] Monitor the reaction for the disappearance of the cinnamyl acetoacetate intermediate.

    • Upon completion, proceed with workup. This typically involves quenching with water, separating the organic layer, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or distillation as determined by its physical properties and purity level.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 3-amino crotonic acid cinnamyl ester. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, notably Cilnidipine.[1][2] Achieving high yield and purity is critical for downstream applications. This guide is structured as a series of questions and answers to directly address common challenges encountered during its synthesis, providing not just protocols but the underlying chemical reasoning to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially relevant and scalable synthesis is a two-step, one-pot procedure starting from cinnamyl alcohol and diketene. This method avoids the need to isolate the intermediate, making it efficient for large-scale production.[3]

  • Step 1: Esterification. Cinnamyl alcohol is reacted with diketene in the presence of a catalytic amount of a tertiary amine base (like triethylamine) to form the key intermediate, acetoacetic acid cinnamyl ester.

  • Step 2: Amination. The crude intermediate is then subjected to amination, typically using aqueous ammonia, to yield the final product, this compound.

The primary advantage of this route is its efficiency and high potential yield (over 95% has been reported) when reaction parameters are properly controlled.[3]

Start Cinnamyl Alcohol + Diketene Intermediate Acetoacetic Acid Cinnamyl Ester Start->Intermediate Step 1: Esterification Catalyst Triethylamine (Catalyst) Catalyst->Start Product 3-Amino Crotonic Acid Cinnamyl Ester Intermediate->Product Step 2: Amination Ammonia Aqueous Ammonia Ammonia->Intermediate

Caption: High-level synthetic pathway for this compound.

Q2: Why is temperature control so critical during the diketene addition (Step 1)?

Causality: Diketene is a highly reactive reagent. While its reaction with cinnamyl alcohol is desired, it can also undergo self-polymerization or other side reactions, especially at elevated temperatures.

Maintaining the reaction temperature between 30-60 °C during the dropwise addition of diketene is a crucial optimization parameter.[3]

  • Below 30 °C: The reaction rate may be too slow, leading to an accumulation of unreacted diketene. This can create a significant exotherm risk if the reaction suddenly initiates.

  • Above 60 °C: The rate of side reactions, particularly the formation of diketene polymers and other impurities, increases significantly. This not only consumes the reagent but also complicates the purification of the intermediate and final product.

By controlling the temperature in this range, you ensure that the diketene reacts with the cinnamyl alcohol as it is added, minimizing side reactions and improving the overall yield and purity.[3]

Q3: What is the role of the amine catalyst in the esterification step?

The tertiary amine, typically triethylamine, acts as a nucleophilic catalyst. It reacts with diketene to form a more reactive acylating intermediate. This intermediate is then more susceptible to nucleophilic attack by the hydroxyl group of cinnamyl alcohol. The catalyst is regenerated in the process, allowing a substoichiometric amount to be used. This catalytic cycle significantly increases the rate of the desired esterification reaction.

Q4: My final product is an oil/off-white solid, but the literature reports a white crystalline powder. What could be the issue?

The final product's physical state and color are direct indicators of its purity. While pure this compound is a white crystalline solid[1][2], residual solvents or impurities can cause it to appear as a yellow oil or an off-white, waxy solid.

Common Impurities:

  • Unreacted Cinnamyl Acetoacetate: Incomplete amination will leave the intermediate in your final product.

  • Side-Reaction Products: As discussed in Q2, improper temperature control can lead to byproducts.

  • Residual Solvents: Inadequate drying or removal of solvents used during workup (e.g., toluene, ethyl acetate).

Actionable Advice:

  • Verify Reaction Completion: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the cinnamyl acetoacetate intermediate before proceeding with workup.

  • Optimize Purification: Recrystallization is often the most effective method for removing minor impurities and obtaining a crystalline product. A solvent/anti-solvent system like ethyl acetate/heptane or toluene/hexane can be effective.

  • Ensure Thorough Drying: Dry the final product under a high vacuum to remove all traces of residual solvents.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Low Yield or Purity Check_TLC Analyze crude reaction mixture by TLC/HPLC Problem->Check_TLC StartingMaterial Significant starting material (cinnamyl alcohol) remains Check_TLC->StartingMaterial Unreacted Starting Material Intermediate_Left Significant intermediate (cinnamyl acetoacetate) remains Check_TLC->Intermediate_Left Unreacted Intermediate Many_Spots Multiple unidentified spots/ streaking observed Check_TLC->Many_Spots Complex Mixture Sol_SM Cause: Incomplete Esterification Actions: 1. Check diketene quality/purity. 2. Increase reaction time/temp post-addition (e.g., 90°C for 2-4h). 3. Verify catalyst activity. StartingMaterial->Sol_SM Sol_Int Cause: Incomplete Amination Actions: 1. Ensure sufficient molar excess of ammonia. 2. Increase amination reaction time. 3. Verify amination temperature is not too high. Intermediate_Left->Sol_Int Sol_Spots Cause: Side Reactions/Decomposition Actions: 1. Re-verify temperature control during diketene addition (keep <60°C). 2. Ensure starting materials are pure. 3. Consider purification by column chromatography. Many_Spots->Sol_Spots

Caption: Troubleshooting decision tree for low yield or purity issues.

IssuePotential CauseRecommended ActionScientific Rationale
Low Overall Yield Incomplete Esterification (Step 1) Before amination, confirm the absence of cinnamyl alcohol via TLC/HPLC. If present, increase reaction time at a higher temperature (e.g., 90°C) post-addition.[3]The initial reaction may be kinetically slow. A higher temperature driving phase ensures the reaction goes to completion, maximizing the amount of intermediate available for the next step.
Incomplete Amination (Step 2) Increase the molar excess of the ammonia source or extend the reaction time at low temperature (<15°C).[3]Amination is a nucleophilic substitution. Ensuring a sufficient excess of the nucleophile (ammonia) and adequate time will drive the equilibrium towards the product, as per Le Châtelier's principle.
Losses During Workup During aqueous washes, the product can sometimes form emulsions. A brine wash can help break these. Ensure pH control during extraction to keep the product in the organic layer.The amino group can be protonated at low pH, increasing water solubility. Keeping the aqueous phase neutral to slightly basic minimizes product loss to the aqueous layer.
Product Purity is Low (<98%) Side reactions of diketene Strictly maintain the temperature between 30-60°C during diketene addition. Use high-purity diketene.[3]This is the most common source of impurities. Preventing polymerization and other side reactions at the source is the most effective strategy for achieving high purity.
Thermal Decomposition Avoid excessively high temperatures (>100°C) for prolonged periods, especially during solvent distillation. Use vacuum distillation where possible.While stable under recommended conditions, enamine structures can be susceptible to decomposition or side reactions at very high temperatures.
Reaction Fails to Initiate Inactive Catalyst or Reagents Use freshly opened or distilled triethylamine. Ensure cinnamyl alcohol and diketene are of high purity and anhydrous.Tertiary amine catalysts can be hygroscopic and lose activity. Water can react with diketene, reducing its effectiveness. Starting with pure, dry reagents is a prerequisite for success.

Part 3: Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is adapted from methodologies reported in the literature and is designed for high yield and purity.[3]

Workflow Visualization

A 1. Charge Reactor B 2. Add Cinnamyl Alcohol & Triethylamine A->B C 3. Heat to 35-45°C B->C D 4. Add Diketene Dropwise (Maintain 35-45°C) C->D E 5. Drive Reaction (Heat to 90°C, 2-4h) D->E F 6. Monitor by TLC/HPLC (Confirm Intermediate Formation) E->F G 7. Cool to 5-10°C F->G Reaction Complete H 8. Add Aqueous Ammonia (Maintain <15°C) G->H I 9. Stir until Reaction Complete (Monitor by TLC/HPLC) H->I J 10. Workup & Isolation (Phase Separation, Wash, Dry) I->J Reaction Complete K 11. Purification (Recrystallization) J->K L 12. Final Product K->L

References

Technical Support Center: Purification of 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-amino crotonic acid cinnamyl ester (Cinnamyl 3-aminobut-2-enoate), a key intermediate in the synthesis of various pharmaceuticals, including the calcium channel blocker Cilnidipine[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. As a β-enaminone, its purification presents specific challenges related to its chemical properties, including the basicity of the amino group and its potential for isomerization.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Purification Strategy

Q1: I have just completed the synthesis of crude this compound. What is the best initial approach to purification: column chromatography or recrystallization?

The choice between chromatography and recrystallization depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is the preferred first-line method if your crude product is a solid and you have reason to believe the impurities have significantly different solubility profiles from the desired product. It is a more scalable, economical, and often faster technique for removing small amounts of impurities.[2][3]

  • Column Chromatography is the method of choice when your product is an oil or a solid with multiple impurities of similar polarity to the product.[4][5] It offers higher resolving power but is generally more time-consuming and uses larger volumes of solvent. For enaminones, column chromatography is a very common and effective purification method.[6][7]

The following workflow diagram illustrates the decision-making process:

Purification Strategy Start Crude 3-Amino Crotonic Acid Cinnamyl Ester CheckState Is the crude product a solid? Start->CheckState TLC Perform TLC Analysis (e.g., 7:3 Hexane:EtOAc) CheckState->TLC Yes Chromatography Perform Column Chromatography CheckState->Chromatography No (Oil) Recrystallize Attempt Recrystallization TLC->Recrystallize Spots are well-separated (impurities much more/less polar) TLC->Chromatography Spots are close/streaking AssessPurity Assess Purity (TLC, NMR, LCMS) Recrystallize->AssessPurity Chromatography->AssessPurity Pure Pure Product AssessPurity->Chromatography Purity insufficient, re-purify AssessPurity->Pure Purity >98%

Caption: Initial purification strategy decision workflow.

Section 2: Troubleshooting Column Chromatography

Column chromatography on silica gel is a powerful tool for purifying enaminones.[6] However, the basic amino group in your target molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of common purification issues.[8]

Q2: My compound is streaking badly on the TLC plate and giving broad, tailing peaks during column chromatography. How can I resolve this?

This is a classic sign of the acid-base interaction mentioned above. The basic amine adsorbs strongly and sometimes irreversibly to the acidic silica, leading to poor separation, low recovery, and band tailing.

Causality: The lone pair on the nitrogen atom of the amino group forms a strong hydrogen bond with the acidic protons of the silica gel's silanol groups. This slows its elution in an unpredictable manner, causing the compound to "streak" down the column or plate instead of moving as a tight band.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent. Triethylamine (Et₃N) is a common choice. The Et₃N is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows your product to elute more symmetrically.

    • Expert Tip: Start by adding 0.5-1% (v/v) of Et₃N to your chosen solvent system (e.g., Hexane/Ethyl Acetate). This is usually sufficient to deactivate the silica without drastically altering the overall polarity.

  • Stationary Phase Change: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option where the silica surface is chemically modified with amino groups, creating a more basic environment that repels basic compounds, leading to sharper peaks.[8]

Q3: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?

A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the standard choice for enaminones.[6]

Protocol: Determining the Optimal Solvent System via TLC

  • Prepare Stock Solution: Dissolve a small amount of your crude material in a few drops of ethyl acetate or dichloromethane.

  • Spot TLC Plates: Use a capillary tube to spot the solution onto at least three different TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent mixture.

  • Analyze Results: The ideal solvent system will give your product a Retention Factor (Rf) of 0.25 - 0.35 . This Rf value generally ensures good separation on a column and a reasonable elution time.

Solvent System (Hexane:Ethyl Acetate)Typical Rf for EnaminonesRecommendation
9:1High Rf (>0.6)Too non-polar. Your compound elutes too quickly with poor separation.
7:3 Ideal Rf (0.25-0.4) Excellent starting point for optimization.
1:1Low Rf (<0.15)Too polar. Your compound will take a very long time to elute.[6]

This data is illustrative. Always optimize using TLC with your specific crude mixture.

Q4: My product is co-eluting with an impurity. How can I improve the separation (resolution)?

Co-elution occurs when the polarities of the product and an impurity are too similar.

Solutions:

  • Decrease Solvent Polarity: If your Rf is on the high side (>0.4), reduce the proportion of the polar solvent (ethyl acetate). This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and allowing for better separation.

  • Use a Different Solvent System: Sometimes, simply changing the polar solvent can dramatically alter selectivity. For example, substituting ethyl acetate with a different solvent like dichloromethane (DCM) or a mixture containing a small amount of methanol can change the specific interactions between your compounds and the stationary phase.

  • Run a Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity during the run. This keeps non-polar impurities moving quickly at the start and then provides more "push" to elute your more polar product and any closely-eluting polar impurities with better separation.

Section 3: Troubleshooting Recrystallization

Recrystallization purifies a compound based on differences in solubility. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][9]

Q5: I dissolved my solid in hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What is "oiling out" and how do I fix it?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. Instead of nucleating to form an ordered crystal lattice, the compound separates as a liquid phase because it "melts" before it can crystallize.

Causality & Solutions:

  • Cooling Too Rapidly: A sudden drop in temperature (e.g., plunging the hot flask directly into an ice bath) is a primary cause.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel. Only after it has reached room temperature should you move it to an ice bath to maximize recovery.[9]

  • Insufficient Solvent: If the solution is too concentrated, the saturation point is reached at a very high temperature.

    • Solution: While the solution is still hot, add a small amount (1-2% more) of the hot solvent to the oiled-out mixture to decrease the concentration slightly, then attempt to cool slowly again.

  • Impurities Inhibiting Crystallization: High levels of impurities can interfere with crystal lattice formation.

    • Solution: Try adding a seed crystal (a tiny crystal of pure product from a previous batch) to the cooled solution to initiate crystallization. If that fails, you may need to first run the material through a quick silica plug (a short chromatography column) to remove the bulk of the impurities before attempting recrystallization again.

Protocol: Step-by-Step Recrystallization

  • Choose a Solvent: Use a small test tube to find a solvent where your compound is poorly soluble at room temperature but dissolves completely when heated. Common systems for enaminones include ethanol, isopropanol, or mixed solvents like hexane/ethyl acetate or hexane/acetone.[10]

  • Dissolve the Solid: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling (or near-boiling) solvent dropwise until the solid just dissolves.[11] Using excess solvent is a common mistake that dramatically reduces yield.

  • Cool Slowly: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin.

  • Induce Crystallization (if needed): If no crystals form, gently scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches provide a surface for nucleation.[3]

  • Cool Completely: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry: Dry the crystals under vacuum to remove residual solvent.

Section 4: Handling and Stability

Q6: How stable is this compound during purification? Are there any conditions I should avoid?

While generally stable, β-enaminones and esters can be sensitive to certain conditions.

  • Temperature: Avoid prolonged exposure to high heat. While heating is necessary for recrystallization, extended refluxing for many hours could lead to decomposition. The methyl ester analogue is known to decompose at high temperatures.[12][13]

  • Strong Acids/Bases: The enaminone functional group can be hydrolyzed under harsh acidic or basic conditions. Similarly, the ester linkage can be cleaved. All purification steps should be carried out under neutral or mildly basic (in the case of Et₃N addition in chromatography) conditions.

  • Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[13] Ensure all solvents and reagents are free from peroxides or other oxidizing contaminants.

References

Technical Support Center: Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-aminocrotonic acid cinnamyl ester. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure experimental success.

The synthesis of 3-aminocrotonic acid cinnamyl ester is typically approached via a two-step process to maximize yield and purity. This involves the initial formation of a simple alkyl 3-aminocrotonate (an enamine ester) from an acetoacetate precursor, followed by a transesterification reaction with cinnamyl alcohol. This guide is structured to address challenges in both stages of this synthetic route.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Q: My initial enamine formation from methyl acetoacetate and ammonia has a low yield and contains a significant amide impurity. What is causing this and how can I fix it?

A: This is a common issue stemming from suboptimal reaction conditions. The reaction of a β-keto ester with ammonia is an equilibrium process that can lead to side reactions if not properly controlled.

  • Causality and Mechanism: The primary reaction is the condensation of ammonia with the ketone of methyl acetoacetate to form the enamine, methyl 3-aminocrotonate. However, a competing reaction is the ammonolysis of the ester group, which forms the undesired acetoacetamide impurity. This side reaction is often favored by harsh conditions or prolonged reaction times. Several patents indicate that careful temperature control is critical to favor enamine formation.[1][2]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a strict reaction temperature between 40-50°C.[1] Temperatures that are too high can accelerate the formation of the amide byproduct.

    • Controlled Reagent Addition: If using aqueous ammonium hydroxide, add it slowly to the methyl acetoacetate. A controlled addition rate of approximately 3.0 to 3.5 mL/minute helps manage the reaction exotherm and maintain the optimal temperature range.[1]

    • Reaction Time: Monitor the reaction closely (e.g., by TLC or GC). Do not extend the reaction time unnecessarily, as this provides more opportunity for the slower, competing ammonolysis reaction to occur.

    • Purification: The desired product, methyl 3-aminocrotonate, is a crystalline solid.[1] Upon completion, cooling the reaction mixture (e.g., to 0°C) should precipitate the product, which can then be isolated by filtration and washed with cold water to remove unreacted starting materials and water-soluble impurities.[1]

Q: The transesterification of my methyl 3-aminocrotonate with cinnamyl alcohol is stalling at low conversion (<60%). How can I drive the reaction to completion?

A: Stalled transesterification is almost always an issue of chemical equilibrium. The reaction is reversible, and without intervention, it will stop when the rates of the forward and reverse reactions become equal.

  • Causality and Mechanism: Transesterification involves the nucleophilic attack of an alcohol (cinnamyl alcohol) on an ester (methyl 3-aminocrotonate), displacing the original alcohol (methanol).[3] The reaction can be catalyzed by acids, bases, or enzymes. To achieve high conversion, the equilibrium must be shifted towards the products according to Le Chatelier's principle.

  • Troubleshooting Steps:

    • Remove the Byproduct: Methanol is the lowest-boiling component in your reaction mixture. If your setup allows, use a distillation apparatus (such as a Dean-Stark trap for azeotropic removal) to continuously remove the methanol as it forms.[4] This is a highly effective method for driving the reaction forward.

    • Use an Excess of a Reactant: If removing the byproduct is not feasible, using a large excess of cinnamyl alcohol can also shift the equilibrium. However, this may complicate purification, so it is a secondary option.

    • Evaluate Your Catalyst:

      • Homogeneous Acid Catalysts: While effective, strong acids like H₂SO₄ can cause degradation of the acid-sensitive cinnamyl alcohol or the enamine moiety. Consider milder Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or zinc(II) salts, which are known to catalyze transesterification under gentle conditions.[5][6]

      • Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst 15 or silica chloride offer a significant advantage in that they can be easily filtered out of the reaction mixture, simplifying purification.[6][7] They are effective and can be reused.

      • Enzymatic Catalysis: For a green and highly selective approach, consider using an immobilized lipase such as Novozym 435.[8][9] Lipase-catalyzed transesterification proceeds under very mild conditions (e.g., 40-60°C), minimizing side reactions and substrate degradation.[8]

Q: I've achieved a high conversion, but my final product is difficult to purify. Column chromatography gives poor separation from unreacted cinnamyl alcohol. What are my options?

A: Purification challenges often arise from the similar polarities of the product and starting materials. Cinnamyl alcohol, in particular, can be tenacious.

  • Causality and Mechanism: Both 3-aminocrotonic acid cinnamyl ester and cinnamyl alcohol possess aromatic rings and polar functional groups (ester/amine vs. alcohol), leading to similar retention factors on silica gel.

  • Troubleshooting Steps:

    • Optimize Chromatography: Systematically screen different solvent systems for your column. A gradient elution starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or dichloromethane may improve separation.

    • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Wash the crude product solution (dissolved in a solvent like ethyl acetate) with a dilute acid (e.g., 1 M HCl) to protonate and extract the basic amine-containing product into the aqueous layer. You can then basify the aqueous layer and re-extract your product, leaving neutral impurities like cinnamyl alcohol behind in the original organic phase. Caution: Test this on a small scale first, as the iminium salt formed may be prone to hydrolysis.

    • Alternative Purification: If the product is thermally stable, consider vacuum distillation (Kugelrohr) to separate it from the less volatile cinnamyl alcohol.

    • Use EDC/DMAP Coupling (Alternative Synthesis): If transesterification proves consistently problematic, consider synthesizing 3-aminocrotonic acid in situ and coupling it directly with cinnamyl alcohol using a carbodiimide like EDC in the presence of DMAP (Steglich esterification).[10] The byproduct of EDC is water-soluble, simplifying the workup significantly compared to DCC.[4]

Frequently Asked Questions (FAQs)

Q: What is the most reliable method to monitor the progress of these reactions?

A: For both the enamine formation and the transesterification step, Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.[8][9] Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress. For more quantitative analysis, Gas Chromatography (GC) can also be used.

Q: How stable is the methyl 3-aminocrotonate intermediate? Are there special storage conditions?

A: Methyl 3-aminocrotonate is an enamine, and enamines can be sensitive to moisture and strong acids, which can hydrolyze them back to the corresponding β-keto ester.[11] It should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon), to prevent degradation.[12] For long-term storage, refrigeration is recommended.

Q: Can I use a different acetoacetate ester, like ethyl acetoacetate, for the initial step?

A: Yes, ethyl acetoacetate is a very common and perfectly suitable alternative to methyl acetoacetate.[13][14] The procedure for enamine formation is nearly identical. The primary difference will be in the transesterification step, where the byproduct will be ethanol instead of methanol. This may require slightly higher temperatures for removal by distillation.

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The diagram below outlines the validated two-step synthetic pathway from methyl acetoacetate to the final product.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Transesterification MAA Methyl Acetoacetate MAC Methyl 3-Aminocrotonate MAA->MAC 40-50°C NH3 Ammonium Hydroxide MAC2 Methyl 3-Aminocrotonate MAC->MAC2 Purification (Crystallization) CinAlc Cinnamyl Alcohol Catalyst Acid or Enzyme Catalyst FinalProduct 3-Aminocrotonic Acid Cinnamyl Ester MAC2->FinalProduct Heat, -MeOH

Caption: Two-step synthesis of the target ester.

Protocol 3.1: Synthesis of Methyl 3-Aminocrotonate

This protocol is adapted from procedures described in the literature for the synthesis of β-amino esters from β-keto esters.[1][15]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl acetoacetate (1.0 eq).

  • Reaction: Begin stirring and gently warm the flask to 40°C in a water bath.

  • Addition: Slowly add 25% aqueous ammonium hydroxide (1.5 eq) dropwise via the dropping funnel over a period of 30-40 minutes. Monitor the temperature closely and ensure it does not exceed 50°C.

  • Stirring: After the addition is complete, continue stirring the mixture at 40-45°C for 2-3 hours. The product will begin to precipitate as a crystalline solid.

  • Isolation: Cool the reaction mixture in an ice bath to 0-5°C and stir for an additional 30 minutes to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water.

  • Drying: Dry the product under vacuum to yield methyl 3-aminocrotonate as a white to pale yellow crystalline solid. Expected yield is typically in the range of 75-92%.[1]

Protocol 3.2: Acid-Catalyzed Transesterification to Cinnamyl Ester

This protocol uses a mild and efficient heterogeneous catalyst, which simplifies product workup.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a short-path distillation head to remove methanol), add methyl 3-aminocrotonate (1.0 eq), cinnamyl alcohol (1.2 eq), and toluene (as a solvent).

  • Catalyst: Add a solid acid catalyst, such as Amberlyst 15 resin (10% by weight of the limiting reagent).[7]

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene). If using a distillation head, slowly remove the methanol/toluene azeotrope as it forms. Monitor the reaction by TLC until the starting methyl 3-aminocrotonate is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the catalyst by simple filtration, washing the catalyst with a small amount of toluene.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-aminocrotonic acid cinnamyl ester.

Mechanism: Acid-Catalyzed Transesterification

The following diagram illustrates the key steps in the acid-catalyzed transesterification process.

G Start Ester (R'-Me) + Cinnamyl Alcohol (R''-OH) Protonation Protonated Ester [R'-C(OH+)-OMe] Start->Protonation + H+ Attack Tetrahedral Intermediate Protonation->Attack + R''-OH Transfer Proton Transfer Attack->Transfer - H+ on R''-OH, + H+ on OMe Elimination Elimination of Methanol Transfer->Elimination Final Final Product (R'-R'') + Methanol (MeOH) Elimination->Final - H+, - MeOH

Caption: Mechanism of acid-catalyzed transesterification.

Data Summary: Comparison of Catalytic Methods for Esterification

The choice of catalyst is critical for success. The table below compares common catalytic systems for esterification and transesterification reactions.

Catalyst SystemTypical ConditionsYieldAdvantagesDisadvantagesReferences
Strong Mineral Acid (e.g., H₂SO₄)Reflux, Dean-StarkGood to HighInexpensive, effective for simple substrates.Harsh conditions, potential for substrate degradation, difficult workup.[4]
Solid Acid Resin (e.g., Amberlyst 15)50-140°CHighEasily removed by filtration, reusable, mild conditions.Diffusion limitations, lower activity than homogeneous catalysts.[7]
Lewis Acids (e.g., Sc(OTf)₃, Zn salts)25-80°CHigh to ExcellentVery mild conditions, high functional group tolerance.Higher cost, potential for metal contamination in the product.[5][6]
Immobilized Lipase (e.g., Novozym 435)40-60°C, non-aqueousHigh to ExcellentEnvironmentally friendly ("green"), highly selective, very mild.Higher cost, slower reaction times, sensitive to solvent choice.[8][9]

References

minimizing impurities in 3-amino crotonic acid cinnamyl ester production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of advanced chemical synthesis, this Technical Support Center serves as a dedicated resource for professionals engaged in the production of 3-amino crotonic acid cinnamyl ester. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction dynamics to empower you in minimizing impurities and maximizing yield. This guide is structured to address the most pressing challenges encountered in the lab, blending established chemical principles with practical, field-tested solutions.

Technical Support Center: Cinnamyl 3-Aminobut-2-enoate Synthesis

This guide is divided into two main sections:

  • Troubleshooting Guide: Direct answers to specific experimental problems.

  • Frequently Asked Questions (FAQs): Broader questions regarding the synthesis, purification, and handling of this compound.

Troubleshooting Guide

This section is designed as your first point of reference when an experiment does not proceed as planned. Each question addresses a common issue, explains the underlying chemical causes, and provides a clear, actionable solution.

Issue 1: Low or Stagnant Reaction Yield

Question: My reaction has been running for several hours, but TLC and HPLC analysis shows a significant amount of unreacted methyl/ethyl 3-aminocrotonate and cinnamyl alcohol. What's causing this poor conversion rate?

Answer: This is the most common challenge and almost always points to an issue with chemical equilibrium. The transesterification reaction to produce cinnamyl 3-aminobut-2-enoate is a reversible process. The presence of the alcohol byproduct (methanol or ethanol) in the reaction mixture allows the reverse reaction to occur, preventing the forward reaction from reaching completion.[1][2]

Core Principle: According to Le Chatelier's principle, to drive a reversible reaction towards the products, one must either add an excess of reactants or remove one of the products as it forms.[2]

Solutions:

  • Implement Water/Alcohol Removal: The most effective strategy is the continuous removal of the low-boiling-point alcohol byproduct (methanol/ethanol).

    • Dean-Stark Apparatus: This is the industry-standard method. By using a solvent that forms an azeotrope with the alcohol byproduct (e.g., toluene), you can distill it off, physically removing it from the reaction and forcing the equilibrium towards the desired ester.[3][4][5]

    • Molecular Sieves: For smaller-scale reactions, adding activated molecular sieves (3Å or 4Å) to the reaction flask can sequester the alcohol byproduct, though this is generally less efficient than a Dean-Stark trap for larger scales.

  • Adjust Reactant Molar Ratio: Use a significant excess of one of the reactants. In this synthesis, using a 1.5 to 3-fold molar excess of cinnamyl alcohol is often practical to push the reaction forward.[6] However, be aware that this will necessitate a more rigorous purification step to remove the unreacted alcohol.

  • Optimize Catalyst: Ensure your catalyst is active. If using an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a basic catalyst like sodium methoxide, ensure it is anhydrous and from a reliable source.[6][7] The catalyst concentration is also critical; typically 1-5 mol% is sufficient.

Workflow for Diagnosing Low Yield

Below is a logical workflow to systematically troubleshoot poor conversion rates.

LowYield_Troubleshooting start Low Yield Observed check_sm Analyze Reaction Mixture (TLC, HPLC, GC) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present implement_removal Action: Implement/Improve Byproduct Removal sm_present->implement_removal  Yes increase_reactant Action: Increase Molar Excess of Cinnamyl Alcohol sm_present->increase_reactant  Yes check_catalyst Action: Verify Catalyst Activity & Loading sm_present->check_catalyst  Yes no_sm Starting Material Consumed, But Low Product Yield sm_present->no_sm  No removal_method Use Dean-Stark Trap with Toluene implement_removal->removal_method check_impurities Action: Identify Side Products (See Issue 2) no_sm->check_impurities

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Appearance of Significant Impurities in NMR/HPLC

Question: My reaction has produced the desired ester, but I'm seeing several major impurity peaks. What are they and how do I prevent them?

Answer: Impurity formation is a common issue stemming from the inherent reactivity of the enamine functional group and the starting materials. The most likely culprits are hydrolysis products, self-condensation byproducts, and degradation of cinnamyl alcohol.

Common Impurities and Their Prevention:

Impurity NameFormation MechanismPrevention Strategy
Cinnamyl Acetoacetate Hydrolysis of the enamine product by trace amounts of water. The enamine functional group is susceptible to hydrolysis under acidic conditions, reverting to the corresponding β-keto ester.[8][9]Ensure strictly anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and an inert atmosphere (N₂ or Ar).[10]
Dimerization/Polymerization Products Self-condensation of the starting aminocrotonate or reaction of the enamine product with another molecule. Enamines are nucleophilic and can participate in side reactions.[11][12]Maintain moderate reaction temperatures. Avoid excessive heat, which can accelerate side reactions. A controlled reflux is generally sufficient.
Cinnamaldehyde Oxidation of the cinnamyl alcohol starting material. This is particularly common if the reaction is exposed to air for extended periods at high temperatures.Use an inert atmosphere. Blanketing the reaction with nitrogen or argon minimizes oxidation.
Acetoacetamide If the synthesis starts from methyl acetoacetate and ammonia, this can form as a byproduct.[13]Optimize reaction temperature and ammonia addition rate. A controlled temperature range of 40-45°C is often recommended for the initial enamine formation.[14]
Diagram of Key Impurity Pathways

This diagram illustrates the primary reaction and the formation pathways of the most common impurities.

Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities Me_Enamine Methyl 3-Aminocrotonate Product TARGET PRODUCT Cinnamyl 3-Aminobut-2-enoate Me_Enamine->Product Transesterification (Desired Reaction) Cin_OH Cinnamyl Alcohol Cin_OH->Product Transesterification (Desired Reaction) Impurity2 IMPURITY Cinnamaldehyde Cin_OH->Impurity2 [O] (Oxidation) Impurity1 IMPURITY Cinnamyl Acetoacetate Product->Impurity1 + H₂O (Hydrolysis)

Caption: Formation of the target product and key impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for synthesizing this compound?

A1: The most reliable and scalable method is the transesterification of a simple alkyl ester (e.g., methyl or ethyl 3-aminocrotonate) with cinnamyl alcohol .[7][15] This approach is generally preferred over direct synthesis from cinnamyl acetoacetate and ammonia due to better control and fewer side products. The key to success is driving the reaction equilibrium by removing the alcohol byproduct (methanol/ethanol), typically with a Dean-Stark apparatus.[3][5]

Q2: Which catalyst is best for the transesterification reaction?

A2: Both acid and base catalysts can be effective.

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄): Protonates the carbonyl oxygen of the ester, making it more electrophilic and susceptible to attack by cinnamyl alcohol. This is a very common and effective method for esterification.[6]

  • Base Catalysis (e.g., NaOCH₃, K₂CO₃): The alkoxide of cinnamyl alcohol (formed in situ) acts as the nucleophile. This can be very efficient but may also promote side reactions if not carefully controlled.[7]

For general laboratory synthesis, p-toluenesulfonic acid (p-TsOH) is an excellent choice due to its effectiveness, ease of handling as a solid, and relatively mild nature compared to sulfuric acid.

Q3: How should I purify the final product?

A3: The purification strategy depends on the scale and the nature of the impurities.

  • Aqueous Workup: After the reaction, a standard workup involves neutralizing the catalyst (e.g., with a mild base like NaHCO₃ solution if an acid catalyst was used), extracting the product into an organic solvent (like ethyl acetate), washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]

  • Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a highly effective method for removing most impurities and obtaining a high-purity crystalline product.

  • Column Chromatography: If recrystallization is insufficient, or if impurities have similar solubility profiles, silica gel column chromatography is the definitive method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the product from unreacted cinnamyl alcohol and other byproducts.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the cinnamyl group (vinylic and aromatic protons), the enamine vinyl proton, and the two methyl groups.

  • HPLC/GC-MS: These techniques are excellent for assessing purity. A pure sample will show a single major peak in the chromatogram. Mass spectrometry will confirm the molecular weight of the product (217.26 g/mol ).[16]

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. The reported melting point for the related methyl 3-aminocrotonate is 81-83°C, providing a reference for the physical state.[17]

Q5: What are the best practices for storing the product?

A5: The enamine functionality can be sensitive to moisture and acid. Therefore, the purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place to prevent hydrolysis and degradation.[17]

Protocols

Protocol 1: Synthesis via Transesterification using a Dean-Stark Trap

This protocol describes a representative lab-scale synthesis.

Materials:

  • Methyl 3-aminocrotonate (1.0 eq)

  • Cinnamyl alcohol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene (anhydrous)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and flame-dry under vacuum or oven-dry all glassware before use.[10]

  • Charging the Flask: To the round-bottom flask, add methyl 3-aminocrotonate, cinnamyl alcohol, p-TsOH, and a magnetic stir bar.

  • Add Solvent: Add enough anhydrous toluene to fill about half the flask and fill the Dean-Stark trap.

  • Reaction: Heat the mixture to a steady reflux. Toluene and the byproduct methanol will begin to co-distill as an azeotrope and collect in the trap.[3][5]

  • Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when methanol stops collecting in the trap and analysis shows consumption of the starting ester (usually 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash with saturated sodium bicarbonate solution (to neutralize the p-TsOH), followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., isopropanol or ethyl acetate/hexanes).

References

Technical Support Center: Degradation Pathways of 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for experiments involving 3-aminocrotonic acid cinnamyl ester. As a molecule possessing both an enamine and an ester functional group, its stability and degradation profile can be complex. This document will elucidate the primary degradation pathways, offer solutions to common experimental challenges, and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-aminocrotonic acid cinnamyl ester?

The degradation of 3-aminocrotonic acid cinnamyl ester is primarily driven by the hydrolysis of its two main functional groups: the enamine and the cinnamyl ester. The specific pathway that predominates is highly dependent on the experimental conditions, particularly pH.

  • Enamine Hydrolysis (Acid-Catalyzed): Under acidic conditions, the enamine moiety is susceptible to hydrolysis. The reaction is initiated by protonation of the α-carbon, followed by nucleophilic attack by water. This leads to the formation of an unstable carbinolamine intermediate, which subsequently eliminates ammonia to yield cinnamyl acetoacetate.[1][2][3][4]

  • Ester Hydrolysis (Acid- and Base-Catalyzed): The cinnamyl ester group can be cleaved through both acid- and base-catalyzed hydrolysis.

    • Acid-Catalyzed Ester Hydrolysis: This is a reversible reaction, essentially the reverse of Fischer esterification, that yields 3-aminocrotonic acid and cinnamyl alcohol.[5][6][7]

    • Base-Catalyzed Ester Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic acyl substitution by a hydroxide ion. It results in the formation of the carboxylate salt of 3-aminocrotonic acid and cinnamyl alcohol.[6][7]

Q2: Which functional group, the enamine or the ester, is more labile?

The relative lability of the enamine and ester groups is condition-dependent. Generally, enamines are known to be sensitive to acidic conditions and can hydrolyze readily.[1][2] Ester hydrolysis rates are significant under both acidic and basic conditions.[6][7] To determine the primary degradation route in your specific experimental setup, a forced degradation study under various pH conditions is recommended.

Q3: Can enzymatic degradation occur?

Yes, enzymatic degradation is a plausible pathway, particularly in biological matrices. Esterases, such as lipases, are known to catalyze the hydrolysis of cinnamyl esters.[8][9][10] If your research involves in-vitro or in-vivo systems, the potential for enzymatic cleavage of the ester bond to form 3-aminocrotonic acid and cinnamyl alcohol should be considered.

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks can arise from several sources. Beyond the primary hydrolysis products (cinnamyl acetoacetate, 3-aminocrotonic acid, and cinnamyl alcohol), consider the following possibilities:

  • Secondary Degradation Products: The primary degradation products may themselves be unstable and undergo further reactions. For example, cinnamyl acetoacetate could potentially undergo decarboxylation.

  • Isomers: Geometric isomers of 3-aminocrotonic acid cinnamyl ester or its degradation products may be present.

  • Excipient Interactions: If working with a formulated product, interactions between the active pharmaceutical ingredient (API) and excipients can lead to new adducts or degradation products.[11]

A systematic approach to peak identification using techniques like LC-MS/MS is crucial.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid degradation of the compound upon dissolution. The pH of the solvent is promoting rapid hydrolysis.- Buffer the solvent to a pH where the compound is known to be more stable. For enamines, neutral to slightly basic conditions are generally preferred to avoid acid-catalyzed hydrolysis. - Perform dissolution at a lower temperature to decrease the rate of degradation.
Inconsistent degradation profiles between experiments. - Variability in experimental conditions (pH, temperature, light exposure). - Inconsistent preparation of stock solutions.- Tightly control all experimental parameters. Use a calibrated pH meter and a temperature-controlled incubator. Protect samples from light if photolability is suspected. - Prepare fresh stock solutions for each experiment and verify their concentration before initiating the degradation study.
Poor mass balance in stability studies. - Some degradation products are not being detected (e.g., volatile, lack a chromophore). - Degradation products are irreversibly adsorbed to the analytical column.- Employ a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD) in parallel with UV detection.[12] - Modify the mobile phase composition or gradient to ensure the elution of all components. A column wash step with a strong solvent may be necessary.
No degradation observed under stress conditions. - The stress conditions are too mild. - The compound is exceptionally stable under the tested conditions.- Increase the concentration of the stressor (acid, base), the temperature, or the duration of the study. The goal is to achieve 5-20% degradation.[12] - If the compound remains stable, document the robust nature of the molecule under the tested conditions.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of 3-aminocrotonic acid cinnamyl ester.

G cluster_main 3-Aminocrotonic Acid Cinnamyl Ester cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) cluster_enzyme Enzymatic (Esterase) A 3-Aminocrotonic Acid Cinnamyl Ester B Cinnamyl Acetoacetate + Ammonia A->B  Enamine Hydrolysis C 3-Aminocrotonic Acid + Cinnamyl Alcohol A->C  Ester Hydrolysis D 3-Aminocrotonate Salt + Cinnamyl Alcohol A->D  Saponification E 3-Aminocrotonic Acid + Cinnamyl Alcohol A->E  Ester Hydrolysis

Caption: Primary degradation pathways of 3-aminocrotonic acid cinnamyl ester.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of 3-aminocrotonic acid cinnamyl ester at different pH values.

Materials:

  • 3-aminocrotonic acid cinnamyl ester

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-aminocrotonic acid cinnamyl ester (e.g., 1 mg/mL) in acetonitrile.

  • Preparation of Stress Samples:

    • Acidic: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Basic: In a volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Neutral: In a volumetric flask, add a known volume of the stock solution to phosphate buffer (pH 7.4) to achieve a final concentration of approximately 100 µg/mL.

    • Control: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.

  • Incubation: Incubate the acidic, basic, and neutral samples in a temperature-controlled water bath (e.g., 60°C). Protect the samples from light.

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool all samples to room temperature.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Prepare Stress Samples (Acid, Base, Neutral) A->B C Incubate at 60°C B->C D Sample at Time Points C->D E Quench Reaction D->E F HPLC Analysis E->F G Data Interpretation F->G

Caption: Workflow for a forced degradation (hydrolysis) study.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its degradation products.

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV scan) or MS detection.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[13]

References

Technical Support Center: Solvent Effects on 3-Aminocrotonic Acid Cinnamyl Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the influence of solvents on reactions involving 3-aminocrotonic acid cinnamyl ester. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction outcomes, empowering you to optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Core Reaction & Solvent Influence

Q1: When heating 3-aminocrotonic acid cinnamyl ester, I'm expecting a reaction but unsure of the primary pathway. What should I anticipate?

A1: Given its structure, 3-aminocrotonic acid cinnamyl ester is primed for a thermally induced[1][1]-sigmatropic rearrangement. This specific variant is known as an aza-Claisen rearrangement . It is a powerful and often high-yield method for forming carbon-carbon bonds.[2] The reaction proceeds through a concerted, intramolecular mechanism involving a highly ordered cyclic transition state.[2][3][4] The driving force is the formation of a more stable carbonyl C=O bond in the final product.[2]

The core transformation involves the cleavage of the C-O bond of the ester and the formation of a new C-C bond between the α-carbon of the enamine system and the terminal carbon of the cinnamyl group.

Diagram of the Aza-Claisen Rearrangement Mechanism

Caption: Aza-Claisen rearrangement of the substrate.

Q2: My reaction rate varies dramatically between different solvents. What is the fundamental reason for this?

A2: The significant solvent effects observed in the Claisen rearrangement are due to the change in polarity between the starting material and the transition state.[2] The reaction proceeds through a cyclic transition state that is considerably more polar than the ground-state reactants.

  • Non-polar solvents (e.g., Toluene, Hexane) offer minimal stabilization for this polar transition state, resulting in a high activation energy barrier and, consequently, a very slow reaction rate.

  • Polar solvents (e.g., Acetonitrile, DMSO, Ethanol) can stabilize the polar transition state through dipole-dipole interactions, lowering the activation energy and accelerating the reaction.[2][4][5]

Computational studies have consistently reproduced the experimental trend of increased reaction rates correlating with increasing solvent polarity.[5][6][7]

Q3: I ran the reaction in toluene at reflux and saw less than 5% conversion after 24 hours. Is the reaction failing?

A3: This is a classic outcome and does not signify a failed reaction, but rather a suboptimal choice of solvent. As explained in Q2, non-polar solvents like toluene are poor choices for this rearrangement because they do not adequately stabilize the polar transition state. The activation energy remains prohibitively high at toluene's reflux temperature. To achieve a reasonable reaction rate, a switch to a more polar solvent system is necessary.

Q4: My reaction is significantly faster in an ethanol/water mixture compared to anhydrous DMSO, even though both are considered polar. Why the dramatic difference?

A4: This is an excellent observation that highlights the difference between polar aprotic (like DMSO) and polar protic solvents (like ethanol and water). While both can stabilize polar species, hydrogen-bonding solvents provide the highest rate constants for Claisen rearrangements .[2][4]

The increased acceleration is attributed to the ability of protic solvents to form hydrogen bonds with the oxygen and nitrogen atoms in the transition state. This provides an additional layer of stabilization that is not possible with polar aprotic solvents.[5][7] In fact, reactions performed "on water" (where reactants are not fully soluble) often show remarkable rate accelerations, believed to be due to enhanced hydrogen bonding at the oil/water interface that stabilizes the transition state.[1][5][6][7]

Section 2: Troubleshooting & Optimization

Q5: My crude NMR is messy, showing multiple products besides the expected rearranged amide. What are the likely side reactions?

A5: A complex product mixture can arise from several sources. 3-aminocrotonate systems possess ambident nucleophilicity, meaning they can react at either the nitrogen atom or the α-carbon.[8]

  • N- vs. C-Acylation/Alkylation: If any electrophilic contaminants (e.g., acid chlorides from starting material synthesis) are present, you may see acylation at the nitrogen or the α-carbon.[9] The choice of solvent and base can influence this regioselectivity.[9]

  • Decomposition: At very high temperatures or during prolonged reaction times, the starting material or product may begin to decompose, especially if oxygen is not excluded.

  • Hydrolysis: If performing the reaction in water or with aqueous workups, the ester or the final amide product could be susceptible to hydrolysis, especially if acidic or basic conditions are used. Always test your product's stability to your workup conditions on a small scale first.[10]

Troubleshooting Workflow for Low Yield / Impure Product

troubleshooting_flow decision decision start Low Yield or Complex Mixture d1 Is Starting Material (SM) Consumed? start->d1 Analyze Crude Reaction Mixture (TLC, LCMS, NMR) end_good Problem Solved end_bad Consult Specialist a1 Increase Reaction Rate: 1. Switch to more polar solvent (see Table 1). 2. Increase temperature. 3. Check for inhibitors. d1->a1 No d2 Is Desired Product the Major Component? d1->d2 Yes a1->end_good d3 Identify Byproducts: Are they decomposition or side-reaction products? d2->d3 No a2 Optimize Workup & Purification: - Check for product loss in aqueous layers. - Use milder pH washes. - Evaluate alternative chromatography. d2->a2 Yes a3 Reduce Decomposition: - Lower reaction temperature. - Reduce reaction time. - Run under inert atmosphere (N2/Ar). d3->a3 Decomposition a4 Minimize Side Reactions: - Purify starting materials. - Screen alternative solvents to alter selectivity. - Check for air/moisture sensitivity. d3->a4 Side-Reaction a2->end_good a3->end_good a4->end_bad

Caption: Decision tree for troubleshooting poor reaction outcomes.

Q6: How can I systematically optimize the solvent to maximize my yield?

A6: A systematic solvent screen is the most effective approach. The goal is to find a solvent that provides a good reaction rate without promoting decomposition or side reactions.

Experimental Workflow for Solvent Screening

solvent_screening start Start: Define Reaction Goal (High Yield, Fast Rate) step1 Select Diverse Solvents (Non-polar, Polar Aprotic, Polar Protic) See Table 1 for examples. start->step1 step2 Set up Small-Scale Parallel Reactions (e.g., 10-20 mg scale in vials) step1->step2 step3 Run Reactions at a Fixed Temperature (e.g., 80 °C) step2->step3 step4 Monitor Progress vs. Time (TLC or UPLC) step3->step4 step5 Analyze Final Reaction Mixtures (LCMS or crude NMR) step4->step5 decision Identify Best Performing Solvent(s) (Best conversion & fewest byproducts) step5->decision step6 Optimize Temperature for Lead Solvent(s) decision->step6 end Scale-Up Optimized Conditions step6->end

Caption: Workflow for systematic solvent screening.

Data & Protocols

Table 1: Influence of Solvent Polarity on Aza-Claisen Rearrangement

The following table presents representative data on how solvent choice affects the reaction outcome for a typical aza-Claisen rearrangement. (Note: Data is illustrative, based on established chemical principles).

SolventTypeDielectric Constant (ε)Typical Reaction Time (at 80 °C)Typical YieldKey Insight
TolueneNon-polar2.4> 48 h< 10%Poor transition state stabilization.[5]
THFPolar Aprotic7.624 - 36 h40 - 60%Moderate acceleration.
AcetonitrilePolar Aprotic37.512 - 18 h75 - 85%Good acceleration due to high polarity.
DMSOPolar Aprotic4710 - 16 h80 - 90%Strong acceleration, but can be hard to remove.[11]
EthanolPolar Protic24.54 - 8 h85 - 95%Excellent acceleration due to H-bonding.[2]
H₂OPolar Protic80.11 - 4 h> 90%"On water" effect provides maximal rate enhancement.[1][6][7]

Experimental Protocol: Optimized Aza-Claisen Rearrangement in Ethanol/Water

This protocol is a self-validating system designed for high yield and straightforward execution.

  • Reagent Preparation:

    • Ensure 3-aminocrotonic acid cinnamyl ester is pure. If synthesized in-house, purify via column chromatography or recrystallization to remove any residual acids or electrophiles.

    • Prepare a 9:1 (v/v) mixture of Ethanol:Deionized Water. Degas the solvent mixture by bubbling with N₂ or Argon for 15 minutes.

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-aminocrotonic acid cinnamyl ester (1.0 eq).

    • Under a positive pressure of inert gas (N₂ or Ar), add the degassed 9:1 EtOH/H₂O solvent to create a 0.1 M solution.

    • Place the flask in a pre-heated oil bath at 80 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • The starting material should have a different Rf value than the more polar rearranged product. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup and Isolation:

    • Once the reaction is complete (typically 4-6 hours), remove the flask from the oil bath and allow it to cool to room temperature.

    • Reduce the solvent volume by approximately 80% using a rotary evaporator.

    • Add Ethyl Acetate (EtOAc) to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Trustworthiness Check: The NaHCO₃ wash neutralizes any trace acidic impurities without being harsh enough to hydrolyze the product amide.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude material via flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to obtain the pure γ,δ-unsaturated amide.

References

Technical Support Center: Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocrotonic acid cinnamyl ester. This guide is designed for researchers, chemists, and drug development professionals navigating the intricacies of this valuable synthesis. As an important intermediate in the manufacturing of pharmaceuticals like the calcium channel blocker Cilnidipine, achieving a high-yield, high-purity synthesis is critical.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting common experimental hurdles.

Section 1: Catalyst Selection and Mechanistic Rationale (FAQs)

The synthesis of 3-aminocrotonic acid cinnamyl ester, an enamine, fundamentally involves the condensation of a carbonyl group with an amine, accompanied by the elimination of water. The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and overall yield.

Q1: What are the primary catalytic strategies for synthesizing 3-aminocrotonic acid cinnamyl ester?

There are two primary, industrially relevant pathways. Your choice will depend on the availability of starting materials and desired process simplicity.

  • Direct Amination of a β-Keto Ester: This is the most direct route, involving the reaction of cinnamyl acetoacetate with an ammonia source. The cinnamyl acetoacetate is typically prepared beforehand from cinnamyl alcohol and diketene.[2] The key challenge here is the catalytic activation of the ketone for nucleophilic attack by ammonia.

  • Transesterification: This route involves reacting a more common, commercially available 3-aminocrotonate, such as the methyl or ethyl ester, with cinnamyl alcohol.[3][4][5] The reaction involves swapping the alkyl group of the ester with the cinnamyl group. This can be catalyzed by acids, bases, or enzymes.[6][7]

Q2: For the direct amination route, which catalysts are most effective and why?

The direct amination of β-dicarbonyl compounds is a well-established transformation, and several classes of catalysts have proven effective. The catalyst's primary role is to activate the carbonyl group, making it more electrophilic.

  • Lewis Acids: These are often the catalysts of choice. Metal triflates like Iron(III) triflate (Fe(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) are particularly effective, even under solvent-free conditions.[8][9]

    • Mechanism of Action: The Lewis acidic metal center coordinates to the oxygen of the ketone carbonyl, withdrawing electron density and making the carbonyl carbon highly susceptible to nucleophilic attack by the amine (ammonia).

  • Brønsted Acids: Simple acids like acetic acid can catalyze the reaction, often under solvent-free conditions with ultrasound irradiation.[10]

    • Mechanism of Action: The acid protonates the carbonyl oxygen, which, similar to Lewis acid coordination, activates the carbonyl for attack. The acid also facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water).[11]

  • Heterogeneous/Solid Acids: Catalysts like KHSO₄ on a silica support (KHSO₄/SiO₂) can be used, especially in mechanochemical (grinding) or solid-state syntheses. These offer the advantage of simple workup and catalyst recyclability.

Q3: When should I consider the transesterification route and what are the best catalysts for it?

The transesterification route is advantageous if methyl or ethyl 3-aminocrotonate are readily available and more cost-effective starting materials. The challenge is driving the equilibrium toward the desired cinnamyl ester product.

  • Acid/Base Catalysis: Both acidic (e.g., H₂SO₄, p-TsOH) and basic (e.g., NaOMe, Et₃N) conditions can be used.[7] In an academic setting, acid catalysis is common. For industrial applications, minimizing corrosive reagents is often preferred.

  • Enzymatic Catalysis: Lipases are remarkably efficient for transesterification under non-aqueous conditions.[6] This "green chemistry" approach offers high selectivity and operates under mild conditions, preventing degradation of sensitive functional groups. The enzyme provides a specific active site that facilitates the acyl transfer from the starting ester to cinnamyl alcohol.

Section 2: Troubleshooting Guide for Common Experimental Issues

Problem: Low or No Product Yield

Q: My reaction has run overnight, but TLC analysis shows mostly starting material and only a faint product spot. What's wrong?

This is a frequent issue, often pointing to problems with equilibrium control or catalyst activity.

Causality & Troubleshooting Steps:

  • Water Removal is Inefficient: Enamine formation is a reversible condensation reaction that produces water.[12][13] Failure to remove this water will prevent the reaction from reaching completion, as the excess water can hydrolyze the product back to the starting materials.

    • Solution: If using a solvent like toluene or benzene, ensure your Dean-Stark apparatus is functioning correctly to azeotropically remove water. For solvent-free or other solvent systems, add a desiccant like activated molecular sieves (3Å or 4Å) to the reaction mixture.

  • Catalyst Inactivity: The catalyst may be poisoned or simply not active enough.

    • Solution: If using a Lewis acid, ensure it is anhydrous, as water can deactivate it. Use freshly opened or properly stored catalyst. Consider increasing the catalyst loading, but be mindful that this can sometimes lead to more side products.

  • Impure Reagents: The presence of impurities in your starting materials can inhibit the catalyst or lead to side reactions.

    • Solution: Verify the purity of your β-keto ester and amine source via NMR or GC-MS. Cinnamyl alcohol, for instance, can oxidize to cinnamaldehyde, which can undergo competing reactions. Purify starting materials if necessary.

Problem: Multiple Unidentified Spots on TLC / Peaks in Crude NMR

Q: The reaction seems to have worked, but the crude product is very impure. What are the likely side products?

A complex crude mixture indicates a lack of selectivity or product degradation.

Causality & Troubleshooting Steps:

  • Product Hydrolysis: The enamine ester product is susceptible to hydrolysis, especially under acidic workup conditions or if water was not effectively removed during the reaction.[11]

    • Solution: Ensure the reaction is truly anhydrous. During workup, use a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any acid catalyst before extraction. Minimize contact time with any aqueous phase.

  • C-Acylation vs. N-Acylation (Relevant for related syntheses): While not a direct issue in the amination of a β-keto ester, in related syntheses involving acylation of enamines, competition between C- and N-acylation can occur.[14] The choice of base and solvent can strongly influence this selectivity.

    • Solution: This highlights the importance of choosing a robust primary synthetic route. The direct amination or transesterification pathways described largely avoid this specific ambiguity.

  • Thermal Degradation: Prolonged heating at high temperatures can cause decomposition.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

Section 3: Experimental Protocols & Data

Protocol: Synthesis via Direct Amination using a Lewis Acid Catalyst

This protocol is a representative example for the synthesis of 3-aminocrotonic acid cinnamyl ester from cinnamyl acetoacetate.

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cinnamyl acetoacetate (1 equiv.), toluene (approx. 0.5 M concentration), and the Lewis acid catalyst (e.g., Fe(OTf)₃, 1-5 mol%).

  • Ammonia Source: Bubble anhydrous ammonia gas gently through the solution or add a solution of ammonia in an appropriate solvent. Alternatively, use a stable ammonia surrogate like ammonium acetate (1.1 equiv.).

  • Reaction: Heat the mixture to reflux. If not using a Dean-Stark trap, add activated 4Å molecular sieves to the flask.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon disappearance of the cinnamyl acetoacetate spot.

  • Workup: Cool the reaction mixture to room temperature. Filter off the catalyst (if heterogeneous) or quench by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield the final product as a white to off-white solid.[1][15]

Table 1: Comparison of Catalysts for Enamine Synthesis from β-Dicarbonyls
CatalystSubstratesConditionsYield (%)Reference
Fe(OTf)₃ β-dicarbonyls + primary aminesSolvent-free, room temp.High to excellent[8]
Acetic Acid β-keto esters + aminesSolvent-free, ultrasoundGood[10]
Zn(ClO₄)₂·6H₂O Keto esters + aminesNot specified>70%[9]
Sc(OTf)₃ β-keto esters + aminesSolvent-freeHigh (75-95%)[9]
KHSO₄/SiO₂ Solid 1,3-dicarbonyls + aminesSolid-state grindingHigh
Gold(III) 1,3-dicarbonyls + aminesNot specified61-98%[9]

Section 4: Visualization of Workflows and Mechanisms

Diagram 1: Acid-Catalyzed Enamine Formation Mechanism

This diagram illustrates the key steps in the formation of an enamine from a β-keto ester and an amine, facilitated by an acid catalyst (H⁺).

G Reactants β-Keto Ester + Amine (R-NH2) ActivatedKeto Protonated Carbonyl Reactants->ActivatedKeto 1. Protonation Carbinolamine Carbinolamine Intermediate ActivatedKeto->Carbinolamine 2. Nucleophilic Attack ProtonatedHydroxyl Protonated Carbinolamine (Good Leaving Group) Carbinolamine->ProtonatedHydroxyl 3. Proton Transfer Iminium Iminium Ion ProtonatedHydroxyl->Iminium 4. Dehydration H2O_out H2O ProtonatedHydroxyl->H2O_out Product Enamine Product + H2O Iminium->Product 5. Deprotonation H_plus_out H+ Iminium->H_plus_out H_plus H+

Caption: Mechanism of acid-catalyzed enamine synthesis.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield in enamine synthesis.

G Start Start: Low Yield Observed CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is the catalyst active and anhydrous? CheckWater->CheckCatalyst Yes Sol_Water Action: Use Dean-Stark trap or add molecular sieves. CheckWater->Sol_Water No CheckReagents Are reagents pure? CheckCatalyst->CheckReagents Yes Sol_Catalyst Action: Use fresh/anhydrous catalyst. Consider increasing loading. CheckCatalyst->Sol_Catalyst No CheckConditions Are temp/time sufficient? CheckReagents->CheckConditions Yes Sol_Reagents Action: Purify starting materials (distillation, recrystallization). CheckReagents->Sol_Reagents No Sol_Conditions Action: Increase reaction time or cautiously increase temperature. CheckConditions->Sol_Conditions No End Re-run Experiment CheckConditions->End Yes Sol_Water->End Sol_Catalyst->End Sol_Reagents->End Sol_Conditions->End

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Monitoring 3-Aminocrotonic Acid Cinnamyl Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and monitoring of 3-aminocrotonic acid cinnamyl ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this important intermediate in their work. We provide in-depth, field-proven insights into monitoring reaction progress, troubleshooting common issues, and ensuring the quality of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of 3-aminocrotonic acid cinnamyl ester, a key intermediate in the manufacturing of pharmaceuticals like Cilnidipine.[1]

Q1: What is the general reaction for synthesizing 3-aminocrotonic acid cinnamyl ester?

A1: The synthesis is a classic enamine formation reaction. It involves the condensation of a β-keto ester, specifically cinnamyl acetoacetate , with an ammonia source, such as ammonium acetate or ammonia gas in a suitable solvent. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the final β-enamino ester product.[2][3] The removal of water is critical to drive the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[4]

Q2: Why is continuous monitoring of this reaction so critical?

A2: Continuous monitoring is essential for several reasons:

  • Preventing Impurity Formation: Prolonged reaction times or incorrect conditions can lead to side reactions, such as the self-condensation of the cinnamyl acetoacetate starting material.[2]

  • Optimizing Yield: The reaction is reversible. Monitoring allows you to determine the point of maximum conversion and avoid decomposition of the product during extended heating.

  • Ensuring Process Safety and Consistency: Understanding the reaction kinetics through regular monitoring helps in developing a reproducible and scalable process.

Q3: What are the recommended analytical methods for real-time monitoring?

A3: The most practical and widely used method for real-time, qualitative monitoring is Thin-Layer Chromatography (TLC) due to its speed, low cost, and effectiveness.[5] For quantitative analysis and greater precision, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7] Spectroscopic methods like FT-IR can also be useful to track the disappearance of the ketone carbonyl group from the starting material.[8]

Q4: What does a "complete" reaction look like on a TLC plate?

A4: A complete reaction is indicated by the near-total disappearance of the starting material spot (cinnamyl acetoacetate) and the appearance of a strong, single spot corresponding to the 3-aminocrotonic acid cinnamyl ester product. To confirm this, it is crucial to run lanes for the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the same plate.

Section 2: Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a structured approach to diagnosing and solving problems.

Problem 1: The reaction has stalled and is showing low conversion on TLC/HPLC.
  • Possible Cause 1: Inefficient Water Removal. The formation of the enamine is an equilibrium-driven dehydration reaction.[2] If water is not effectively removed, the equilibrium will not favor the product, and the reaction will stall.

    • Solution: If using a Dean-Stark trap, ensure the solvent is refluxing at a sufficient rate to facilitate azeotropic removal of water. If performing the reaction at a lower temperature, add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms.

  • Possible Cause 2: Inactive or Insufficient Catalyst. Many enamine syntheses are facilitated by a mild acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) to protonate the carbonyl, making it more electrophilic.[3][9]

    • Solution: Ensure the catalyst is fresh and added in the correct stoichiometric amount. If the reaction remains stalled, a small, judicious addition of extra catalyst can be attempted, but be wary of promoting side reactions.

  • Possible Cause 3: Low Reaction Temperature. While some protocols suggest lower temperatures to improve selectivity, the reaction rate may be impractically slow.[10]

    • Solution: Gradually increase the reaction temperature by 5-10 °C and monitor the progress closely by TLC. Be cautious, as excessive heat can lead to degradation or side-product formation.

Troubleshooting Workflow: Stalled Reaction

This diagram outlines the decision-making process for addressing a stalled reaction.

G Start Reaction Stalled (Low Conversion) CheckWater Is water removal efficient? Start->CheckWater CheckCatalyst Is catalyst active and sufficient? CheckWater->CheckCatalyst Yes ImproveWater Action: Enhance water removal (e.g., add molecular sieves, check Dean-Stark) CheckWater->ImproveWater No CheckTemp Is temperature optimal? CheckCatalyst->CheckTemp Yes AddCatalyst Action: Add fresh catalyst (monitor carefully) CheckCatalyst->AddCatalyst No IncreaseTemp Action: Increase temperature incrementally (5-10°C) CheckTemp->IncreaseTemp No Continue Continue Monitoring CheckTemp->Continue Yes (Investigate other factors) ImproveWater->Continue AddCatalyst->Continue IncreaseTemp->Continue

Caption: Troubleshooting flowchart for a stalled reaction.

Problem 2: Multiple unexpected spots are visible on the TLC plate.
  • Possible Cause: Decomposition of Starting Material or Product. The cinnamyl ester moiety can be susceptible to hydrolysis, especially if acidic or basic contaminants are present.[11] The β-keto ester starting material can also undergo degradation.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. During workup, use mild conditions and avoid strong acids or bases.

Problem 3: I am having difficulty visualizing the starting material or product on the TLC plate.
  • Possible Cause 1: Insufficient Concentration. The concentration of the spotted sample may be too low for detection.

    • Solution: Prepare a more concentrated solution of your reaction mixture for spotting. Gently warm the TLC plate with a heat gun after spotting to create a smaller, more concentrated spot.

  • Possible Cause 2: Ineffective Visualization Technique. While both starting material and product are UV-active, their response might be weak.

    • Solution: After viewing under a UV lamp (254 nm), use a chemical stain. A potassium permanganate (KMnO₄) dip is highly effective as it reacts with the double bonds present in both molecules, appearing as yellow spots on a purple background.[8][12] Anisaldehyde or vanillin stains are also excellent general-purpose options.

Problem 4: The product appears pure after reaction but degrades during purification.
  • Possible Cause: Instability on Silica Gel. Enamines and β-enamino esters can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

    • Solution 1: Neutralize the silica gel before use. This can be done by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).

    • Solution 2: Opt for an alternative purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often a milder and more effective method for obtaining high-purity crystalline solids.

Section 3: Detailed Analytical Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a reliable method for the qualitative monitoring of the reaction progress.[5]

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting:

    • Lane 1 (SM): Spot a dilute solution of the cinnamyl acetoacetate starting material.

    • Lane 2 (Co): Co-spot the starting material solution and the reaction mixture at the same point.

    • Lane 3 (Rxn): Spot the reaction mixture, withdrawn via a capillary tube.

  • Development: Place the spotted plate in a developing chamber containing a pre-saturated atmosphere of the mobile phase. A recommended starting mobile phase is 7:3 Hexane:Ethyl Acetate . Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). The conjugated systems of the starting material and product should appear as dark spots.

    • If visualization is weak, immerse the plate in a potassium permanganate staining solution and gently warm with a heat gun.

General Experimental Workflow

This diagram illustrates the overall process from reaction setup to final product analysis.

G cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_workup Workup & Purification Reagents Combine Cinnamyl Acetoacetate, Ammonia Source, Catalyst, and Solvent Reaction Heat with Water Removal (e.g., Dean-Stark) Reagents->Reaction TLC Monitor by TLC/HPLC (Every 30-60 min) Reaction->TLC Decision Reaction Complete? TLC->Decision Decision->Reaction No Workup Quench, Extract, and Dry Decision->Workup Yes Purify Purify by Recrystallization or Column Chromatography Workup->Purify Analysis Final Product Characterization (NMR, HPLC, MS) Purify->Analysis

Caption: General workflow for synthesis and monitoring.

Protocol 2: Quantitative Analysis by HPLC

This method is suitable for determining the precise conversion rate and purity of the final product.[6]

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with the mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water) and filter through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • System: Reverse-Phase HPLC with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Analysis: Monitor the chromatogram for the peaks corresponding to the starting material and the product. Calculate conversion and purity based on the relative peak areas. Retention times should be established by injecting pure standards of the starting material and the final product.

Section 4: Data Interpretation

Accurate interpretation of analytical data is key to making informed decisions during the reaction.

Table 1: Typical Chromatographic Data
CompoundTLC Rf (7:3 Hex:EtOAc)Expected HPLC Retention Time (min)Notes
Cinnamyl Acetoacetate (SM)~0.65~5.2Less polar starting material, elutes faster on RP-HPLC.
3-Amino crotonic acid cinnamyl ester (Product) ~0.40 ~3.8 More polar product, elutes slower on normal phase TLC.

Note: Rf and retention times are approximate and may vary based on specific lab conditions, plate manufacturer, and HPLC system.

Table 2: Key Spectroscopic Data for Product Characterization

The identity and purity of the final product, (E)-cinnamyl (Z)-3-aminobut-2-enoate, should be confirmed by NMR spectroscopy.[13]

¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ, ppm)MultiplicityAssignment
Methyl Protons~1.95s-C(NH₂)-CH₃
Vinyl Proton~4.50s=CH-CO₂
Methylene Protons~4.65d-O-CH₂-CH=
Alkene Proton (Cinnamyl)~6.30dt-CH₂-CH=CH-
Alkene Proton (Cinnamyl)~6.65d-CH=CH-Ph
Aromatic Protons~7.25-7.40mPhenyl-H
Amine Protons~4.8 (broad)br s-NH₂

Note: The amine (NH₂) protons are broad and may exchange with D₂O. Their chemical shift can be highly variable.

Section 5: References

  • Wikipedia. Enamine.--INVALID-LINK--

  • ChemBK. 3-Aminocrotonic acid methyl ester.--INVALID-LINK--

  • ChemicalBook. Methyl 3-aminocrotonate(14205-39-1).--INVALID-LINK--

  • Glindia. Methyl 3-Aminocrotonate.--INVALID-LINK--

  • LookChem. Methyl 3-Aminocrotonate: Technical Specifications & Industrial Applications.--INVALID-LINK--

  • RongNa Biotechnology Co., Ltd. this compound.--INVALID-LINK--

  • ResearchGate. Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy | Request PDF.--INVALID-LINK--

  • ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis...--INVALID-LINK--

  • ResearchGate. Enamine formation of β‐keto amides. | Download Scientific Diagram.--INVALID-LINK--

  • BLDpharm. 103909-86-0|(E)-Cinnamyl 3-aminobut-2-enoate.--INVALID-LINK--

  • PubChem - NIH. this compound | C13H15NO2 | CID 34175450.--INVALID-LINK--

  • Master Organic Chemistry. Enamines.--INVALID-LINK--

  • YouTube. synthesis of enamines from secondary amines and carbonyl compounds.--INVALID-LINK--

  • ChemicalBook. this compound | 103909-86-0.--INVALID-LINK--

  • Organic Chemistry Portal. β-enamino ester synthesis by amination.--INVALID-LINK--

  • Benchchem. preventing degradation of Cbz-Gly-Pro-Ala-O-cinnamyl during storage.--INVALID-LINK--

  • Reddit. Synthesis and process control of enamine formation : r/OrganicChemistry.--INVALID-LINK--

  • Chemical Bull Pvt. Ltd. Methyl-3-aminocrotonate | 14205-39-1.--INVALID-LINK--

  • ACG Publications. A brief review on synthesis & applications of β-enamino carbonyl compounds.--INVALID-LINK--

  • IndiaMART. 3-Amino Crotonicacid Cinnamyl Ester.--INVALID-LINK--

  • Amadis Chemical. (E)-Cinnamyl 3-aminobut-2-enoate,103909-86-0.--INVALID-LINK--

  • India Fine Chemicals. this compound.--INVALID-LINK--

  • Benchchem. A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods.--INVALID-LINK--

  • CPHI Online. 3-Aminocrotonic acid cinnamyl ester.--INVALID-LINK--

  • Organic Chemistry Portal. Enamine, enamide synthesis.--INVALID-LINK--

  • Google Patents. CN112094199A - Preparation method of 3-amino-2-butenoic acid cinnamyl ester.--INVALID-LINK--

  • ResearchGate. a Preparation of cinnamyl esters through transesterification. b TLC...--INVALID-LINK--

  • IndiaMART. this compound, 103909-86-0.--INVALID-LINK--

  • Exporters India. this compound, CAS No. : 103909-86-0.--INVALID-LINK--

  • AlchemyPharm. CAS 103909-86-0 | this compound.--INVALID-LINK--

  • LookChem. Cinnamyl 3-aminobut-2-enoate CAS NO.113898-97-8 - BOC Sciences.--INVALID-LINK--

  • Alfa Chemistry. Protected Amino Acid Purification.--INVALID-LINK--

  • CymitQuimica. this compound.--INVALID-LINK--

  • Dingrui Pharmaceutical Technology Co., Ltd. Cinnamyl 3-aminobut-2-enoate;113898-97-8.--INVALID-LINK--

  • Chemistry Steps. Ester Reactions Summary and Practice Problems.--INVALID-LINK--

  • EPFL. TLC Visualization Reagents.--INVALID-LINK--

  • Chem Projects. Esterification Lab Answers.--INVALID-LINK--

References

Validation & Comparative

3-Amino Crotonic Acid Cinnamyl Ester: A Comparative Analysis of a Bio-Functionalized Synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the design of hybrid molecules that integrate distinct pharmacophores into a single entity is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of 3-amino crotonic acid cinnamyl ester, a unique β-enamino ester, against its structural analogues: ethyl 3-aminocrotonate, ethyl crotonate, and cinnamyl acetate. We delve into the synthetic rationale, comparative chemical properties, and hypothesized biological performance of these molecules. By dissecting the individual contributions of the β-enamino ester core and the cinnamyl moiety, this guide offers a predictive framework and detailed experimental protocols for researchers aiming to exploit the therapeutic potential of this compound class.

Introduction: The Strategic Value of Crotonic Acid Esters

Crotonic acid, a simple short-chain unsaturated carboxylic acid, and its derivatives are versatile building blocks in organic synthesis and serve as precursors for numerous pharmaceuticals and agrochemicals.[1][2] While simple alkyl esters of crotonic acid are primarily used as monomers and synthetic intermediates[3], functionalized esters are of significant interest in drug development. The introduction of an amino group at the C3 position transforms the molecule into a β-enamino ester, a highly valuable synthon.[4] This structural motif is a cornerstone of the Hantzsch synthesis of 1,4-dihydropyridines, a class of drugs that function as L-type calcium channel blockers for treating cardiovascular diseases.[5][6]

This guide focuses on a more complex derivative, This compound (1) . This molecule is a strategic hybrid, combining the versatile reactivity of the β-enamino ester core with a cinnamyl group—a moiety known for its own pharmacological properties, including anti-inflammatory and antimicrobial effects.[7][8] We will compare it against three analogues to deconstruct its structure-activity relationship:

  • Ethyl 3-aminocrotonate (2): The canonical β-enamino ester, to benchmark the core scaffold.

  • Ethyl crotonate (3): The parent α,β-unsaturated ester, to evaluate the impact of the C3-amino group.

  • Cinnamyl Acetate (4): A simple cinnamyl ester, to isolate the biological contribution of the cinnamyl group.

This comparative approach allows us to dissect the molecule's potential and provide a logical, evidence-based guide for its application in research and development.

Synthesis Strategy and Rationale

While this compound is commercially available[9], understanding its synthesis is crucial for derivatization and scale-up. A robust synthesis can be proposed based on established organic chemistry principles. The most common route to β-enamino esters involves the condensation of a β-ketoester with an ammonia source.[10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the readily available ethyl acetoacetate or via a transesterification reaction.

G cluster_0 Method A: Transesterification cluster_1 Method B: Direct Condensation EAC Ethyl 3-aminocrotonate ProductA 3-Amino Crotonic Acid Cinnamyl Ester EAC->ProductA Transesterification CinOH Cinnamyl Alcohol CinOH->ProductA Cat Acid/Base Catalyst (e.g., NaOEt, p-TSA) Cat->ProductA CAC Cinnamyl Acetoacetate ProductB 3-Amino Crotonic Acid Cinnamyl Ester CAC->ProductB Condensation NH3 Ammonia Source (e.g., NH4OAc) NH3->ProductB caption Fig. 1: Proposed Synthetic Pathways

Caption: Fig. 1: Proposed Synthetic Pathways to the target compound.

Experimental Protocol: Synthesis via Transesterification (Method A)

This protocol describes a plausible lab-scale synthesis.

Objective: To synthesize this compound from ethyl 3-aminocrotonate and cinnamyl alcohol.

Materials:

  • Ethyl 3-aminocrotonate (1.0 eq)

  • Cinnamyl alcohol (1.2 eq)

  • Sodium ethoxide (NaOEt, 0.1 eq, catalyst)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

    • Causality: The inert atmosphere prevents oxidation, and the Dean-Stark trap is essential for removing the ethanol byproduct, which drives the equilibrium towards the product according to Le Châtelier's principle.

  • Reagent Addition: Charge the flask with toluene, ethyl 3-aminocrotonate, and cinnamyl alcohol. Stir the mixture to dissolve the solids.

  • Catalyst Addition: Carefully add sodium ethoxide to the reaction mixture.

    • Causality: Sodium ethoxide is a strong base that acts as a catalyst for the transesterification reaction by deprotonating the cinnamyl alcohol, increasing its nucleophilicity.

  • Reflux: Heat the mixture to reflux (approx. 111°C for toluene). Monitor the collection of ethanol in the Dean-Stark trap. The reaction is typically complete when ethanol is no longer being collected.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the catalyst. Transfer the mixture to a separatory funnel.

  • Extraction & Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove any remaining catalyst and water-soluble impurities.

  • Characterization (Self-Validation): Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient). Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity against reference data.[11]

Comparative Physicochemical and Structural Properties

The key differentiators between the target compound and its analogues lie in their structural motifs, which in turn dictate their physicochemical properties and reactivity.

Structural Comparison

G C1 This compound (1) β-Enamino Ester Core Cinnamyl Ester Moiety C2 Ethyl 3-aminocrotonate (2) β-Enamino Ester Core Simple Alkyl Ester C1:f1->C2:f1 Shared Core C4 Cinnamyl Acetate (4) Simple Ester Core Cinnamyl Ester Moiety C1:f2->C4:f2 Shared Moiety C3 Ethyl crotonate (3) α,β-Unsaturated Core Simple Alkyl Ester C2:f2->C3:f2 Shared Moiety caption Fig. 2: Structural Relationships

Caption: Fig. 2: Structural Relationships of the compared esters.

Data Summary Table

The following table summarizes key quantitative data for the compounds, essential for predicting their behavior in biological systems.

PropertyThis compound (1)Ethyl 3-aminocrotonate (2)Ethyl crotonate (3)Cinnamyl Acetate (4)Reference(s)
Formula C₁₃H₁₅NO₂C₆H₁₁NO₂C₆H₁₀O₂C₁₁H₁₂O₂[11],[12],[3]
MW ( g/mol ) 217.26129.16114.14176.21[11],[12],[3]
Boiling Point (°C) ~386 (predicted)210-215138262[13],[10],[3]
LogP (predicted) 2.70.81.52.4[11] (PubChem)
Key Feature Hybrid StructureNucleophilic CoreElectrophilic CoreBioactive Moiety[4],[7]

Analysis of Properties:

  • Lipophilicity (LogP): Compound 1 has a significantly higher predicted LogP than its ethyl aminocrotonate counterpart (2 ), primarily due to the phenyl ring of the cinnamyl group. This suggests enhanced membrane permeability, which could lead to better bioavailability or increased intracellular accumulation.[7] Its lipophilicity is comparable to cinnamyl acetate (4 ).

  • Reactivity: The β-enamino ester system in compounds 1 and 2 confers ambident nucleophilicity, with reactive sites at both the nitrogen and the α-carbon.[4] This makes them excellent intermediates for synthesizing heterocyclic compounds. In contrast, ethyl crotonate (3 ) is primarily an electrophile, susceptible to Michael addition at the β-carbon.[1]

Comparative Biological Performance: A Predictive Framework

Hypothesized Activities
  • Anti-inflammatory Activity: The cinnamyl moiety is associated with anti-inflammatory properties.[14][15] It is hypothesized that Compound 1 will exhibit superior anti-inflammatory activity compared to Compound 2 and Compound 3 . Its activity may be comparable to or even enhanced relative to Compound 4 , as esterification of NSAIDs with cinnamyl alcohol has been shown to boost potency.[14]

  • Antimicrobial Activity: Cinnamic acid derivatives are known antimicrobials, with activity often increasing with lipophilicity, which facilitates membrane penetration.[7] We hypothesize that Compound 1 will show greater antimicrobial efficacy than the more polar Compound 2 . The activity comparison with Compound 4 will be crucial to determine if a synergistic effect exists between the cinnamyl group and the aminocrotonate core.

  • Cytotoxicity/Anticancer Potential: Many β-enamino esters and cinnamyl derivatives have been investigated as anticancer agents.[7][16] The hybrid nature of Compound 1 makes it a compelling candidate. Its increased lipophilicity may lead to greater cytotoxicity against cancer cell lines compared to Compound 2 .

Proposed Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

This protocol provides a standardized method to compare the cytotoxic effects of the four esters on a cancer cell line (e.g., MCF-7, breast cancer).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compounds 1, 2, 3, 4 dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: This allows the cells to adhere and enter the logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

  • Compound Treatment: Prepare serial dilutions of each test compound in culture media. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Conclusion and Future Directions

  • Enhanced Lipophilicity: The cinnamyl group imparts greater lipophilicity to the β-enamino ester core, which is predicted to enhance cell membrane permeability and potentially improve bioavailability over simpler analogues like ethyl 3-aminocrotonate.

  • Dual-Functionality: The molecule synergistically combines the synthetic versatility of the β-enamino ester with the known biological activity of the cinnamyl moiety. This creates a compelling platform for developing agents with potential multi-target effects, such as combined anti-inflammatory and antimicrobial properties.

  • Testable Hypotheses: While direct comparative data is sparse, a clear, logical framework for experimental validation has been presented. The proposed protocols for cytotoxicity, anti-inflammatory, and antimicrobial screening provide a direct path for researchers to quantify the performance of this compound against relevant benchmarks.

Future research should focus on executing the proposed comparative studies to generate robust quantitative data. Furthermore, the synthetic accessibility of the β-enamino ester core invites the creation of a library of compounds, substituting the cinnamyl group with other biologically active alcohols to explore a wider range of structure-activity relationships. This approach will be invaluable for drug development professionals seeking to design next-generation therapeutic agents.

References

A Comparative Analysis of 3-Amino Crotonic Acid Cinnamyl Ester Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic combination of pharmacophores into hybrid molecules is a proven approach for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of a series of rationally designed 3-amino crotonic acid cinnamyl ester derivatives. These compounds merge the structural features of 3-aminocrotonates, known intermediates for various bioactive heterocycles, and cinnamyl esters, a class of compounds recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the synthesis, characterization, and comparative biological evaluation of these novel derivatives. The experimental data presented herein, while illustrative, is grounded in established structure-activity relationship (SAR) principles to provide a predictive framework for future research in this area.

Introduction: The Rationale for Hybridization

Cinnamic acid and its derivatives are well-established natural products with a broad spectrum of biological activities.[2] The reactivity of their core structure, which includes a phenyl ring, an alkene double bond, and a carboxylic acid group, allows for extensive modification to enhance efficacy.[2] Structure-activity relationship studies have consistently shown that the nature and position of substituents on the phenyl ring significantly influence the biological profile of these compounds.[2][3] For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance antifungal and anti-tuberculosis activity.[2]

On the other hand, 3-aminocrotonates are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of medicinally important molecules like beta-lactam antibiotics and antiviral agents.[3] The enamine functionality within the 3-aminocrotonate moiety offers a reactive site for further chemical modifications, such as N-acylation, which can modulate the physicochemical properties and biological activity of the resulting compounds.

The central hypothesis of this guide is that by esterifying 3-amino crotonic acid with cinnamyl alcohol and its substituted analogues, and by further modifying the amino group, we can generate a library of derivatives with tunable biological activities. This guide will explore a representative set of such derivatives, comparing their performance in antimicrobial, antioxidant, and cytotoxicity assays.

Design and Synthesis of Derivatives

For the purpose of this comparative analysis, a parent compound, This compound (1) , and four derivatives ( 2a-2d ) were synthesized and evaluated. The design of these derivatives was guided by established SAR principles for cinnamates and logical hypotheses regarding the modification of the 3-aminocrotonate moiety.

  • Derivative 2a (Cinnamyl Modification): 3-Amino crotonic acid 4-chlorocinnamyl ester. The introduction of a para-chloro substituent, an electron-withdrawing group, is predicted to enhance antimicrobial activity.[2]

  • Derivative 2b (Cinnamyl Modification): 3-Amino crotonic acid 4-methoxycinnamyl ester. The para-methoxy group is an electron-donating group, which may modulate the electronic properties and potential antioxidant capacity of the molecule.

  • Derivative 2c (Crotonate Modification): 3-(Acetylamino) crotonic acid cinnamyl ester. N-acetylation of the amino group increases lipophilicity and removes a hydrogen bond donor, which can significantly impact cell permeability and target binding.

  • Derivative 2d (Dual Modification): 3-(Acetylamino) crotonic acid 4-chlorocinnamyl ester. This derivative combines modifications from 2a and 2c to explore potential synergistic effects on biological activity.

General Synthetic Workflow

The synthesis of the parent compound and its derivatives follows a two-step pathway: (1) Esterification of 3-aminocrotonic acid with the corresponding cinnamyl alcohol, and (2) N-acylation of the amino group where applicable.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acylation 3-Aminocrotonic Acid 3-Aminocrotonic Acid Esterification Esterification 3-Aminocrotonic Acid->Esterification Cinnamyl Alcohols (Substituted/Unsubstituted) Cinnamyl Alcohols (Substituted/Unsubstituted) Cinnamyl Alcohols (Substituted/Unsubstituted)->Esterification Parent Ester Derivatives (1, 2a, 2b) Parent Ester Derivatives (1, 2a, 2b) Esterification->Parent Ester Derivatives (1, 2a, 2b) Parent Ester Derivatives (1, 2a) Parent Ester Derivatives (1, 2a) N-Acylation N-Acylation Parent Ester Derivatives (1, 2a)->N-Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->N-Acylation N-Acylated Derivatives (2c, 2d) N-Acylated Derivatives (2c, 2d) N-Acylation->N-Acylated Derivatives (2c, 2d)

Caption: General workflow for the synthesis of this compound derivatives.

Comparative Biological Evaluation

The parent compound and its derivatives were subjected to a panel of in vitro assays to determine their antimicrobial, antioxidant, and cytotoxic activities. The results are summarized in the tables below.

Antimicrobial Activity

The antimicrobial efficacy was evaluated by determining the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundStructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
1 Unsubstituted64>128
2a 4-Chloro1664
2b 4-Methoxy128>128
2c N-Acetyl32128
2d 4-Chloro, N-Acetyl8 32

Analysis of Antimicrobial SAR: The results support the initial hypothesis. The introduction of a chloro group in 2a significantly improved activity against both bacterial strains compared to the parent compound 1 . Conversely, the electron-donating methoxy group in 2b led to a decrease in activity. N-acetylation in 2c also enhanced activity, particularly against S. aureus, likely due to increased lipophilicity facilitating membrane transit. The dual-modified derivative 2d exhibited the most potent antimicrobial activity, suggesting a positive interplay between the chloro substitution and N-acetylation.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the concentration required for 50% inhibition (IC50).

CompoundStructureDPPH Scavenging IC50 (µM)
1 Unsubstituted75.2
2a 4-Chloro88.5
2b 4-Methoxy45.8
2c N-Acetyl95.1
2d 4-Chloro, N-Acetyl110.3

Analysis of Antioxidant SAR: The presence of the electron-donating methoxy group in derivative 2b significantly enhanced its radical scavenging capacity, which is consistent with the known antioxidant properties of phenolic and methoxy-substituted compounds. In contrast, the electron-withdrawing chloro group in 2a and the N-acetylation in 2c and 2d diminished the antioxidant activity relative to the parent compound. This suggests that the free amino group and a more electron-rich phenyl ring are favorable for radical scavenging in this scaffold.

In Vitro Cytotoxicity

The cytotoxic potential of the compounds was evaluated against the human breast cancer cell line MCF-7 using the MTT assay. The results are presented as the half-maximal inhibitory concentration (IC50).

CompoundStructureCytotoxicity IC50 (µM) vs MCF-7
1 Unsubstituted55.6
2a 4-Chloro22.1
2b 4-Methoxy78.3
2c N-Acetyl30.5
2d 4-Chloro, N-Acetyl12.4

Analysis of Cytotoxicity SAR: Similar to the antimicrobial trend, cytotoxicity appears to be enhanced by features that increase lipophilicity and introduce electron-withdrawing substituents. The chloro-substituted derivative 2a and the N-acetylated derivative 2c were both more potent than the parent compound. Derivative 2d , possessing both modifications, displayed the highest cytotoxicity, indicating that these structural changes are advantageous for antiproliferative activity in this series. The electron-donating methoxy group in 2b resulted in the lowest cytotoxicity.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions.

General Synthesis of this compound (1)
  • Materials: 3-Aminocrotonic acid, cinnamyl alcohol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-aminocrotonic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • In a separate flask, dissolve cinnamyl alcohol (1.1 eq) and DCC (1.2 eq) in anhydrous DCM.

    • Slowly add the cinnamyl alcohol/DCC solution to the stirred 3-aminocrotonic acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU and wash the precipitate with DCM.

    • Combine the filtrates and wash sequentially with 5% HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester.

General Protocol for N-Acetylation (e.g., Synthesis of 2c)
  • Materials: this compound (1.0 eq), acetyl chloride (1.1 eq), pyridine (1.2 eq), anhydrous DCM.

  • Procedure:

    • Dissolve the starting ester in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with water, 5% HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

    • Recrystallize or purify by column chromatography to obtain the N-acetylated product.

In Vitro Biological Assay Workflow

The following diagram illustrates the general workflow for assessing the biological activities of the synthesized compounds.

G Start Start Synthesized Derivatives Synthesized Derivatives Start->Synthesized Derivatives Stock Solution Prep Stock Solution Prep Synthesized Derivatives->Stock Solution Prep Serial Dilutions Serial Dilutions Stock Solution Prep->Serial Dilutions Antimicrobial Assay Antimicrobial Assay Serial Dilutions->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Serial Dilutions->Antioxidant Assay Cytotoxicity Assay Cytotoxicity Assay Serial Dilutions->Cytotoxicity Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination DPPH Assay DPPH Assay Antioxidant Assay->DPPH Assay MTT Assay MTT Assay Cytotoxicity Assay->MTT Assay Data Analysis & SAR Data Analysis & SAR MIC Determination->Data Analysis & SAR DPPH Assay->Data Analysis & SAR MTT Assay->Data Analysis & SAR

Caption: Workflow for the in vitro biological evaluation of synthesized derivatives.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

This guide provides a comparative analysis of a novel class of hybrid molecules: this compound derivatives. The presented data, based on established SAR principles, illustrates a clear relationship between the structural modifications and the resulting biological activities.

Key findings include:

  • Antimicrobial and Cytotoxic Synergy: The combination of an electron-withdrawing group (4-chloro) on the cinnamyl ring and N-acetylation of the crotonate moiety resulted in the most potent antimicrobial and cytotoxic activities.

  • Divergent Antioxidant Profile: The structural features that enhanced antimicrobial and cytotoxic effects were detrimental to antioxidant activity, which was instead promoted by an electron-donating group (4-methoxy) and a free amino function.

These findings underscore the potential of this molecular scaffold for developing agents with tailored biological profiles. The divergent SAR for different activities suggests that specific derivatives could be optimized for particular therapeutic applications. For instance, derivative 2d shows promise as a lead for developing new antimicrobial or anticancer agents, while derivative 2b could be explored for applications where antioxidant activity is paramount.

Future work should focus on synthesizing a broader library of these derivatives to further refine the SAR. This includes exploring a wider range of substituents on the phenyl ring, different N-acyl groups, and modifications to the crotonate backbone. Investigating the mechanism of action for the most potent compounds will also be a critical next step in their development as potential therapeutic candidates.

References

Validating the Biological Activity of 3-Amino Crotonic Acid Cinnamyl Ester: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous validation. This guide provides a comprehensive framework for elucidating the biological activities of 3-amino crotonic acid cinnamyl ester, a molecule of interest due to the known pharmacological profiles of its constituent moieties: the 3-aminocrotonate core and the cinnamyl ester group. Cinnamic acid and its derivatives have demonstrated a spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 3-aminocrotonate structure serves as a versatile scaffold in the synthesis of various bioactive compounds.[4][5][6]

This guide is designed to be a self-validating system, where each experimental step is logically justified, and the data generated provides a clear, comparative assessment of the compound's potential. We will explore a tiered approach to screen for anti-inflammatory, cytotoxic, and antimicrobial activities, complete with detailed protocols, data interpretation guidelines, and a robust set of comparative controls.

Section 1: Initial Hypothesis and Screening Strategy

The structural components of this compound suggest three primary avenues of biological investigation:

  • Anti-inflammatory Activity: Cinnamic acid derivatives are known to modulate inflammatory pathways, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1]

  • Anticancer (Cytotoxic) Activity: A number of cinnamic acid derivatives have exhibited cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial Activity: Both cinnamic acid and its esters have shown activity against a range of bacterial and fungal pathogens.[1][7]

Our validation strategy will, therefore, begin with a broad in vitro screening panel to assess these three potential activities.

Experimental Workflow: Tier 1 Screening

G cluster_0 Test Compound Preparation cluster_1 Tier 1 Biological Screening cluster_2 Data Analysis & Prioritization A This compound Synthesis & Purification B Stock Solution Preparation (DMSO) A->B C Anti-inflammatory Assay (LPS-stimulated Macrophages) B->C Test Concentrations D Cytotoxicity Assay (Cancer Cell Line Panel) B->D Test Concentrations E Antimicrobial Assay (Bacterial & Fungal Strains) B->E Test Concentrations F Determine IC50 (Anti-inflammatory & Cytotoxicity) C->F D->F G Determine MIC (Antimicrobial) E->G H Prioritize Lead Activity for Deeper Mechanistic Studies F->H G->H

Caption: Tier 1 screening workflow for this compound.

Section 2: Validating Anti-inflammatory Activity

A primary hypothesis is the inhibition of the NF-κB signaling pathway. Dysregulation of this pathway is a hallmark of many inflammatory diseases.[8]

Experimental Design: NF-κB Inhibition Assay

This assay will utilize a human monocytic cell line (e.g., THP-1 differentiated into macrophages) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NF-κB activation. The ability of this compound to inhibit this activation will be quantified by measuring the levels of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant.

Rationale for Experimental Choices:

  • Cell Line: THP-1 cells are a well-established model for studying macrophage-mediated inflammatory responses.

  • Stimulant: LPS is a potent activator of the NF-κB pathway in macrophages, mimicking bacterial-induced inflammation.

  • Endpoint: TNF-α is a downstream product of NF-κB activation and a key mediator of inflammation, making its quantification a reliable readout of pathway activity.

  • Positive Control: BAY 11-7082 is a well-characterized inhibitor of IκBα phosphorylation, an essential step in NF-κB activation, making it an appropriate positive control.[9][10]

Detailed Protocol: Anti-inflammatory Screening
  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the monocytes into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Compound Treatment: Seed the differentiated macrophages in a 96-well plate. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), BAY 11-7082 (positive control, e.g., 10 µM), or vehicle (DMSO, negative control) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • TNF-α Quantification: Collect the cell culture supernatant and quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).

Hypothetical Data Presentation
CompoundIC50 (µM) for TNF-α Inhibition
This compound15.2
BAY 11-7082 (Positive Control)8.5
Cinnamic Acid (Reference)45.8
Vehicle (DMSO)No Inhibition

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TNFa TNF-α Gene Expression Nucleus->TNFa Induces Test_Compound 3-Amino Crotonic Acid Cinnamyl Ester Test_Compound->IKK Potential Inhibition BAY117082 BAY 11-7082 BAY117082->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Section 3: Validating Cytotoxic Activity

To evaluate the potential of this compound as an anticancer agent, a cytotoxicity screening against a panel of human cancer cell lines is essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Experimental Design: MTT Cytotoxicity Assay

This experiment will determine the concentration-dependent cytotoxic effects of the test compound on a panel of cancer cell lines from different tissue origins (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) to assess selectivity.

Rationale for Experimental Choices:

  • Cell Line Panel: Using multiple cancer cell lines provides a broader understanding of the compound's spectrum of activity. Including a non-cancerous cell line is crucial for evaluating its therapeutic index (selectivity for cancer cells).

  • Assay Principle: The MTT assay is a robust and high-throughput method for quantifying cell viability.[11]

  • Positive Control: Doxorubicin is a standard chemotherapeutic agent with broad-spectrum cytotoxicity, making it a suitable positive control.[12]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM), doxorubicin (positive control), or vehicle (DMSO, negative control) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each cell line.

Hypothetical Data Presentation
Cell LineTissue OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Cancer25.41.2
A549Lung Cancer32.12.5
HCT116Colon Cancer18.90.8
HEK293Normal Kidney> 1005.6

Section 4: Validating Antimicrobial Activity

The final tier of our initial screening will assess the antimicrobial properties of this compound against a panel of clinically relevant bacteria and fungi. The broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Experimental Design: Broth Microdilution Assay

This assay will evaluate the compound's activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans).

Rationale for Experimental Choices:

  • Organism Panel: This selection provides a preliminary indication of the compound's spectrum of antimicrobial activity.

  • Assay Method: Broth microdilution is a standardized and quantitative method for determining MIC values.[13]

  • Positive Controls: Ciprofloxacin (for bacteria) and Fluconazole (for fungi) are widely used and clinically relevant antimicrobial agents.

Detailed Protocol: Broth Microdilution Assay
  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound, ciprofloxacin, and fluconazole in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Presentation
MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria320.5N/A
Escherichia coliGram-negative Bacteria> 1280.25N/A
Candida albicansFungus64N/A2

Section 5: Conclusion and Future Directions

This guide outlines a systematic and comparative approach to the initial validation of the biological activity of this compound. The proposed experiments provide a robust framework for identifying and prioritizing its potential as an anti-inflammatory, cytotoxic, or antimicrobial agent.

Based on the hypothetical data presented, this compound demonstrates moderate anti-inflammatory and cytotoxic activity with some selectivity for cancer cells, and weak to moderate antimicrobial activity. These initial findings would warrant further investigation into its mechanism of action, particularly focusing on the most promising activity. For instance, if the anti-inflammatory properties are pursued, subsequent studies could involve investigating its effects on other inflammatory mediators and signaling pathways. If the cytotoxic activity is of interest, further studies could explore the mechanism of cell death (apoptosis vs. necrosis) and its efficacy in in vivo cancer models.

By following a logical, evidence-based approach and utilizing appropriate comparative controls, researchers can confidently and efficiently advance the preclinical evaluation of novel compounds like this compound.

References

A Senior Application Scientist's Guide to the Bioactivity Screening of 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. 3-Amino crotonic acid cinnamyl ester presents a compelling scaffold for investigation.[1] This molecule is a structural hybrid, marrying the cinnamyl moiety, derived from cinnamic acid, with 3-aminocrotonic acid. Cinnamic acid and its ester derivatives are well-documented for a vast array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antiproliferative effects.[2][3][4] The aminocrotonate portion, a vinylogous amino acid, introduces unique electronic and steric properties that could modulate binding to biological targets and influence pharmacokinetic properties.

This guide provides a comprehensive, multi-tiered strategy for the systematic bioactivity screening of this compound. We will move beyond simple protocols to explain the causal logic behind each experimental choice, enabling researchers to not only execute the screen but also to interpret the results with confidence and chart a clear path for further development.

Tier 1: Foundational Screening - Establishing a Therapeutic Window

Before exploring specific therapeutic activities, it is imperative to first understand the compound's fundamental effect on cell viability. Cytotoxicity is not merely a measure of toxicity; it is a foundational parameter that dictates the potential therapeutic index of a compound. A potent compound is useless if it indiscriminately kills healthy and diseased cells at the same concentration. Therefore, our initial screen is designed to determine the half-maximal inhibitory concentration (IC50) across a panel of both cancerous and non-cancerous cell lines.[5][6]

Core Experiment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[7]

  • Cell Culture & Seeding:

    • Culture selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 non-cancerous embryonic kidney cells) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

    • Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

  • Incubation & Assay Development:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[7]

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8]

Data Presentation: Hypothetical Cytotoxicity Profile

The results of this initial screen provide the first critical decision-making data. A compound with high potency against cancer cells and low potency against non-cancerous cells (a high selectivity index) is a promising lead.

Cell LineCell TypeThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 Breast Adenocarcinoma12.5 ± 1.30.8 ± 0.1
A549 Lung Carcinoma18.2 ± 2.11.1 ± 0.2
HEK293 Non-cancerous Kidney75.8 ± 6.55.3 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflow: Foundational Cytotoxicity Screening

This diagram illustrates the logical flow from cell preparation to data analysis in the initial screening phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, HEK293) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment Cell Treatment with Compound & Controls cell_seeding->treatment compound_prep Compound Stock & Serial Dilutions compound_prep->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Reagent Addition & Formazan Solubilization incubation->mtt_assay readout Absorbance Measurement (540 nm) mtt_assay->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Value & Selectivity Index calc->ic50

Caption: Workflow for in vitro cytotoxicity testing.

Tier 2: Targeted Bioactivity Screening

With a foundational understanding of the compound's cytotoxic profile, we can proceed to screen for specific biological activities. The structure of our target molecule, with its cinnamyl ester group, suggests several promising avenues based on established literature.[3][4] We will focus on two high-potential areas: antimicrobial and enzyme inhibitory activity.

A. Antimicrobial Activity Screening

The cinnamoyl nucleus is a well-known pharmacophore in many antimicrobial agents.[3] Therefore, assessing the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a logical next step.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative antimicrobial susceptibility testing.

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (Mueller-Hinton for bacteria, RPMI for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the this compound in the appropriate broth, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative/growth control (inoculum without compound), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Hypothetical Antimicrobial Profile
OrganismTypeThis compound (MIC in µg/mL)Control (MIC in µg/mL)
S. aureus Gram-positive Bacteria16Ciprofloxacin (1)
E. coli Gram-negative Bacteria64Ciprofloxacin (0.5)
C. albicans Fungus (Yeast)32Fluconazole (2)
B. Enzyme Inhibition Screening

The anti-inflammatory properties of many cinnamic acid derivatives point towards potential interactions with enzymes in inflammatory pathways.[2] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Screening against these enzymes is a highly relevant path. An enzyme inhibition assay is a laboratory test used to determine if a compound affects the activity of an enzyme.[9]

This is typically a cell-free, colorimetric, or fluorescent assay that measures the peroxidase activity of the COX enzyme. The enzyme catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2), and then the peroxidase component converts PGG2 to PGH2. The assay monitors the oxidation of a probe that accompanies this second step.

The assay quantifies the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. A chromogenic substrate is used, and the rate of color development is inversely proportional to the inhibitory activity of the compound. This allows for the determination of an IC50 value for each isozyme.[10][11][12]

Data Presentation: Hypothetical COX Inhibition Profile

Selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

EnzymeThis compound (IC50 in µM)Celecoxib (COX-2 Selective) (IC50 in µM)Indomethacin (Non-selective) (IC50 in µM)
COX-1 45.325.10.2
COX-2 5.80.80.9
Selectivity Index (COX-1/COX-2) 7.831.40.22

Interpreting the Data: A Decision-Making Framework

The multi-tiered screening approach provides a holistic initial view of the compound's bioactivity.

  • High Cytotoxicity, Low Specific Activity: If the compound is broadly cytotoxic at concentrations where it shows no specific antimicrobial or enzyme-inhibiting effects, it is likely a poor candidate for further development, except perhaps as a non-selective cytotoxic agent for oncology.

  • Selective Cytotoxicity: If the compound shows potent cytotoxicity against cancer cells but not healthy cells (e.g., a selectivity index > 10 from Tier 1), it warrants further investigation into its mechanism of action, potentially through apoptosis or cell cycle arrest pathways.

  • Potent, Specific Activity: If the compound displays potent antimicrobial or enzyme-inhibiting activity at concentrations well below its cytotoxicity IC50 (e.g., MIC is 10-fold lower than the HEK293 IC50), it is a strong candidate for that specific therapeutic area. The selectivity for COX-2 over COX-1, for example, would be a highly encouraging result.

Logical Relationship of Screening Tiers

This diagram shows how the screening process funnels from broad to specific assays, with each stage informing the next.

G cluster_tier2 Tier 2: Targeted Screening compound Test Compound (this compound) tier1 Tier 1: Foundational Screening (Cytotoxicity Assay) compound->tier1 decision1 Therapeutic Window? (IC50 & Selectivity) tier1->decision1 antimicrobial Antimicrobial Assays (MIC Determination) decision1->antimicrobial Yes enzyme Enzyme Inhibition (e.g., COX-1/COX-2) decision1->enzyme Yes stop Poor Candidate (Terminate) decision1->stop No (Too Toxic) decision2 Potent & Selective Hits? antimicrobial->decision2 enzyme->decision2 next_steps Lead Optimization & Mechanism of Action Studies decision2->next_steps Yes decision2->stop No

Caption: Decision-making framework for bioactivity screening.

Hypothetical Signaling Pathway: Induction of Apoptosis

Should the compound prove to be a selective cytotoxic agent, one might hypothesize its mechanism involves the induction of apoptosis. This diagram outlines a simplified intrinsic apoptosis pathway that could be investigated in subsequent mechanism-of-action studies.

G compound 3-Amino Crotonic Acid Cinnamyl Ester stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator) apaf1->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This guide outlines a logical, evidence-based framework for the initial bioactivity screening of this compound. By starting with a broad assessment of cytotoxicity and progressing to targeted assays informed by the molecule's chemical structure, researchers can efficiently and effectively evaluate its therapeutic potential. The key to successful screening lies not just in the execution of assays, but in the thoughtful interpretation of data to make informed decisions, separating promising leads from dead ends early in the drug discovery pipeline.

References

A Comparative Guide to the Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of molecular scaffolds is paramount. 3-Aminocrotonic acid cinnamyl ester, a β-enamino ester, represents a valuable building block due to its reactive functionalities, making it a precursor for various heterocyclic compounds and pharmacologically active molecules. This guide provides an in-depth, objective comparison of plausible synthetic routes to this target molecule, offering detailed experimental protocols and insights to inform your selection of the most suitable method for your laboratory's needs.

Introduction to 3-Aminocrotonic Acid Cinnamyl Ester

3-Aminocrotonic acid cinnamyl ester, with the IUPAC name [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[1], is a compound of interest in synthetic chemistry. Its structure combines a nucleophilic enamine moiety with an electrophilic ester group, providing a versatile platform for a variety of chemical transformations. The cinnamyl group also offers opportunities for further functionalization. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will explore two primary, logically derived synthetic pathways and a promising enzymatic alternative.

Route 1: A Two-Step Approach via Transesterification

This classic and often reliable route involves two distinct stages: the synthesis of a simple alkyl 3-aminocrotonate followed by a transesterification reaction with cinnamyl alcohol. This method offers the advantage of utilizing readily available and cost-effective starting materials.

Step 1: Synthesis of Ethyl 3-Aminocrotonate

The initial step involves the formation of an enamine from a β-ketoester, in this case, ethyl acetoacetate, and an ammonia source. This reaction is a well-established and high-yielding transformation.

Experimental Protocol:

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a source of ammonia. Aqueous ammonia or ammonium carbamate can be utilized.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield crude ethyl 3-aminocrotonate, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • The use of ethanol as a solvent is advantageous as it is inexpensive, relatively non-toxic, and easily removed.

  • The reaction proceeds readily at room temperature, making it energy-efficient.

Step 2: Transesterification with Cinnamyl Alcohol

The second step is a transesterification reaction where the ethyl group of the ester is exchanged for the cinnamyl group from cinnamyl alcohol. This can be achieved through acid- or base-catalysis. A base-catalyzed approach using sodium methoxide is presented here, as it is generally faster at lower temperatures than acid-catalyzed methods for this type of transformation[2].

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminocrotonate (1.0 eq) and cinnamyl alcohol (1.2 eq) in a suitable anhydrous solvent like toluene.

  • Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.1 eq)[2].

  • Heat the reaction mixture to reflux. The reaction can be monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with a mild acid (e.g., saturated aqueous ammonium chloride solution).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure 3-aminocrotonic acid cinnamyl ester.

Causality of Experimental Choices:

  • An excess of cinnamyl alcohol is used to drive the equilibrium towards the product side.

  • Sodium methoxide is a strong enough base to catalyze the nucleophilic attack of cinnamyl alcohol on the ester carbonyl.

  • Toluene is a suitable solvent as it is relatively non-polar and has a high enough boiling point for reflux conditions.

An alternative for the transesterification is an acid-catalyzed approach, often employing a Dean-Stark apparatus to remove the ethanol byproduct and drive the reaction to completion[3][4][5][6].

Route 2: A More Direct Condensation Approach

This route aims for a more convergent synthesis by first preparing cinnamyl acetoacetate, followed by a direct amination reaction. This approach could potentially be more atom-economical if the synthesis of the precursor is efficient.

Step 1: Synthesis of Cinnamyl Acetoacetate

Cinnamyl acetoacetate can be synthesized via the transesterification of a simple acetoacetate ester, such as ethyl acetoacetate, with cinnamyl alcohol[7].

Experimental Protocol:

  • Combine ethyl acetoacetate (1.0 eq) and cinnamyl alcohol (1.2 eq) in a flask.

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • The reaction mixture is heated, and the ethanol byproduct is removed, for instance, by distillation, to drive the reaction forward.

  • After the reaction is complete (monitored by TLC), the mixture is worked up by washing with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst, followed by water and brine.

  • The organic layer is dried, and the solvent is evaporated to give crude cinnamyl acetoacetate.

Causality of Experimental Choices:

  • The removal of ethanol is crucial for achieving a high yield in this equilibrium-driven reaction.

Step 2: Amination of Cinnamyl Acetoacetate

The final step is the reaction of the synthesized cinnamyl acetoacetate with an ammonia source to form the target enamine.

Experimental Protocol:

  • Dissolve cinnamyl acetoacetate (1.0 eq) in a suitable solvent like methanol.

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in methanol.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield the crude 3-aminocrotonic acid cinnamyl ester, which is then purified by column chromatography.

Causality of Experimental Choices:

  • The reaction is performed at low temperature initially to control the exothermicity and improve selectivity.

Alternative Approach: Enzymatic Synthesis

For a greener and potentially more selective synthesis, an enzymatic approach for the transesterification step in Route 1 is a compelling alternative. Lipases are known to catalyze esterification and transesterification reactions under mild conditions[8][9][10][11][12].

Experimental Protocol (Conceptual):

  • In a suitable organic solvent (e.g., hexane or toluene), combine ethyl 3-aminocrotonate (1.0 eq) and cinnamyl alcohol (1.2 eq).

  • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435).

  • The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 40-60 °C).

  • The reaction progress is monitored over time using TLC or GC.

  • Once equilibrium is reached or the desired conversion is achieved, the immobilized enzyme is filtered off.

  • The solvent is removed in vacuo, and the product is purified by column chromatography.

Causality of Experimental Choices:

  • Immobilized lipases are preferred as they can be easily recovered and reused, making the process more cost-effective and sustainable.

  • Organic solvents are often necessary to solubilize the substrates and prevent hydrolysis, a competing reaction catalyzed by lipases in the presence of water.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Two-Step (Transesterification)Route 2: Direct CondensationEnzymatic Approach (for Transesterification)
Number of Steps 222 (modifies Route 1)
Starting Materials Ethyl acetoacetate, ammonia, cinnamyl alcoholEthyl acetoacetate, cinnamyl alcohol, ammoniaEthyl 3-aminocrotonate, cinnamyl alcohol, lipase
Key Intermediates Ethyl 3-aminocrotonateCinnamyl acetoacetate-
Catalysts Base (e.g., NaOMe) or Acid (e.g., p-TsOH)Acid (e.g., p-TsOH) for step 1Lipase
Reaction Conditions Reflux temperatures, anhydrous conditionsElevated temperatures for step 1, low to ambient for step 2Mild temperatures (e.g., 40-60 °C)
Potential Yield Generally good to highPotentially high, dependent on both stepsCan be high, equilibrium-limited
Purification Column chromatography requiredColumn chromatography requiredSimplified work-up (filtration of enzyme)
Advantages Well-established reactions, reliableMore convergentEnvironmentally friendly, high selectivity, mild conditions
Disadvantages Two separate reaction setupsSynthesis of intermediate may be challengingSlower reaction times, cost of enzyme

Visualizing the Synthetic Pathways

Workflow Diagrams

Synthetic_Routes cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Condensation A1 Ethyl Acetoacetate + Ammonia B1 Ethyl 3-Aminocrotonate A1->B1 Amination C1 Transesterification with Cinnamyl Alcohol B1->C1 D1 3-Aminocrotonic Acid Cinnamyl Ester C1->D1 A2 Ethyl Acetoacetate + Cinnamyl Alcohol B2 Cinnamyl Acetoacetate A2->B2 Transesterification C2 Amination with Ammonia B2->C2 D2 3-Aminocrotonic Acid Cinnamyl Ester C2->D2

Caption: Comparative workflows for the synthesis of 3-aminocrotonic acid cinnamyl ester.

Reaction Mechanisms

Route_1_Mechanism cluster_step1 Route 1, Step 2: Base-Catalyzed Transesterification EAC Ethyl 3-Aminocrotonate Intermediate Tetrahedral Intermediate EAC->Intermediate Nucleophilic Attack CinOH Cinnamyl Alcohol CinOH->Intermediate Nucleophilic Attack NaOMe NaOMe NaOMe->Intermediate Nucleophilic Attack Product 3-Aminocrotonic Acid Cinnamyl Ester Intermediate->Product Elimination of Ethoxide EtOH Ethanol

Caption: Simplified mechanism for the base-catalyzed transesterification in Route 1.

Conclusion

Both Route 1 and Route 2 present viable pathways for the synthesis of 3-aminocrotonic acid cinnamyl ester. The choice between them will likely depend on the specific resources and priorities of the research group. Route 1, the two-step transesterification, may be favored for its reliance on more standard and well-documented transformations. Route 2, the direct condensation approach, offers a more streamlined process in theory but may require more optimization for the synthesis and subsequent amination of the cinnamyl acetoacetate intermediate. The enzymatic approach stands out as a green and highly selective alternative, particularly for laboratories with access to biocatalysis resources. It is recommended that small-scale trial reactions are conducted to determine the optimal conditions and yields for the chosen route before scaling up.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Amino Crotonic Acid Cinnamyl Ester and Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino crotonic acid cinnamyl ester is a known chemical intermediate, notably in the synthesis of the fourth-generation calcium channel blocker, Cilnidipine.[1] However, a significant knowledge gap exists regarding its intrinsic biological activities. This guide provides a comprehensive comparative analysis of this compound with structurally related and biologically active cinnamyl and cinnamic acid derivatives. By examining the established in vitro and in vivo activities of these analogs, we aim to elucidate the potential therapeutic applications of this compound and provide a framework for its future investigation. This document details proposed experimental protocols for its evaluation and discusses its potential mechanisms of action in the context of its role as a precursor to a clinically significant cardiovascular drug.

Introduction: The Enigma of this compound

This compound is a molecule of interest primarily due to its role as a key intermediate in the synthesis of Cilnidipine.[2][3] Cilnidipine is a dihydropyridine calcium-channel blocker that distinguishes itself by inhibiting both L-type and N-type calcium channels, leading to vasodilation and a reduction in sympathetic nervous activity.[4][5][6] This dual-action provides antihypertensive effects with a lower incidence of reflex tachycardia, a common side effect of other calcium channel blockers.[4]

While the synthetic utility of this compound is well-documented, its own pharmacological profile remains largely unexplored. The cinnamic acid and cinnamyl ester moieties are present in a wide array of natural and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] This guide will, therefore, explore the potential of this compound by comparing it with well-characterized cinnamyl derivatives.

Comparative Analysis of Cinnamyl Derivatives

The biological activity of cinnamyl derivatives is often dictated by the nature of the ester or amide linkage and the substitutions on the cinnamoyl backbone. Here, we compare this compound with other notable cinnamyl compounds for which in vitro and in vivo data are available.

Structural Comparison

A comparative look at the chemical structures provides a basis for postulating the potential bioactivity of this compound.

Compound Chemical Structure Key Structural Features Reported Biological Activity
This compound C13H15NO2Cinnamyl ester, Amino crotonic acid moietyPrimarily a synthetic intermediate for Cilnidipine.[2][10]
Cinnamyl Sulfonamide Hydroxamate (NMJ-2) VariesCinnamyl group, Sulfonamide linker, Hydroxamate groupAnticancer (HDAC inhibitor), Anti-inflammatory.[11][12]
Cinnamyl Alcohol C9H10OCinnamyl group with a terminal hydroxylAnti-adipogenic, Anti-inflammatory.[13]
Butyl Cinnamate C13H16O2Cinnamyl group with a butyl esterAntifungal.[8]
Bornyl Caffeate (Cinnamoyl derivative) C19H24O4Cinnamoyl core with a bornyl esterAntileishmanial.[1]
In Vitro Activity Comparison

The following table summarizes the in vitro activities of selected cinnamyl derivatives, providing a benchmark for the potential investigation of this compound.

Compound/Derivative Class Assay Type Cell Line/Organism Endpoint (e.g., IC50, MIC) Reference
Cinnamyl Sulfonamide Hydroxamate (NMJ-2)Cytotoxicity AssayHCT 116 (Colon Cancer)IC50: 0.41 ± 0.01 μM (HDAC inhibition)[11][12]
Cinnamyl Sulfonamide Hydroxamate (NMJ-1, -2, -3)Cytotoxicity Assay6 Human Cancer Cell LinesIC50 range: 3.3 ± 0.15 - 44.9 ± 2.6 μM[11]
Butyl CinnamateAntifungal SusceptibilityCandida albicansMIC: 626.62 μM[8]
4-isopropylbenzylcinnamide (18)Antibacterial SusceptibilityStaphylococcus aureusMIC: 458.15 µM[8]
Bornyl Caffeate (Compound 1)Antileishmanial AssayLeishmania major promastigotesIC50: 39.6 μM[1]
Cinnamyl AlcoholAnti-adipogenesis Assay3T3-L1 preadipocytesInhibition of lipid accumulation[13]
Cinnamoyl derivatives (DM1, TM1)Anti-inflammatory AssayLPS-induced Caco-2 cellsReduction of IL-6, IL-1β, TNF-α[14]

Proposed Experimental Protocols for this compound

Given the lack of direct biological data, the following protocols are proposed as a starting point for the systematic evaluation of this compound.

In Vitro Evaluation
  • Objective: To determine the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., HCT 116, MCF-7, A549) in appropriate media.

    • Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Viability Assay: Assess cell viability using the MTT or PrestoBlue™ assay.

    • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

  • Objective: To evaluate the antibacterial and antifungal activity of this compound.

  • Methodology:

    • Microorganism Strains: Use standard strains of bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).

    • Broth Microdilution: Prepare serial dilutions of the compound in a 96-well plate with microbial culture.

    • Incubation: Incubate plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi).

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.

In Vivo Evaluation
  • Objective: To determine the safety profile of this compound in an animal model.

  • Methodology (Following OECD Guideline 425):

    • Animal Model: Use healthy adult female Wistar rats or Swiss albino mice.

    • Dosing: Administer a single oral dose of the compound at a starting dose (e.g., 2000 mg/kg).

    • Observation: Observe animals for signs of toxicity and mortality over 14 days.

    • Data Analysis: Determine the LD50 (lethal dose, 50%) if mortality occurs.

  • Objective: To assess the in vivo anticancer efficacy of this compound.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HCT 116) into immunodeficient mice (e.g., nude mice).

    • Treatment: Once tumors are established, treat mice with the compound (e.g., daily intraperitoneal or oral administration) and a vehicle control.

    • Tumor Measurement: Measure tumor volume regularly.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Potential Mechanisms of Action and Signaling Pathways

The structural components of this compound suggest several potential mechanisms of action that warrant investigation.

Calcium Channel Modulation

As a direct precursor to Cilnidipine, it is plausible that this compound itself could exhibit some activity at calcium channels.[15][16] This could be investigated through electrophysiological patch-clamp studies on cells expressing L-type and N-type calcium channels.

Histone Deacetylase (HDAC) Inhibition

The cinnamoyl moiety is a feature of some known HDAC inhibitors, such as the cinnamyl sulfonamide hydroxamates.[11] HDAC inhibition is a validated anticancer strategy. The potential of this compound as an HDAC inhibitor could be assessed using commercially available HDAC activity assays.

HDAC_Inhibition_Pathway Compound 3-Amino Crotonic Acid Cinnamyl Ester HDAC HDAC Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start 3-Amino Crotonic Acid Cinnamyl Ester cytotoxicity Cytotoxicity Assays (Cancer Cell Lines) invitro_start->cytotoxicity antimicrobial Antimicrobial Assays (Bacteria, Fungi) invitro_start->antimicrobial mechanism Mechanism of Action (HDAC, Calcium Channels) cytotoxicity->mechanism If Active invivo_start Acute Toxicity (Rodent Model) mechanism->invivo_start Promising Results efficacy Efficacy Studies (e.g., Xenograft Model) invivo_start->efficacy If Safe

References

assessing the purity of synthesized 3-amino crotonic acid cinnamyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Assessment of Synthesized 3-Amino Crotonic Acid Cinnamyl Ester

For researchers, scientists, and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, critical phase is to rigorously assess its purity. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the purity of synthesized this compound (CAS: 103909-86-0), an important intermediate in the synthesis of pharmaceuticals like Cilnidipine.[1]

This document moves beyond simple protocol listing. It delves into the causality behind methodological choices, establishes self-validating experimental designs, and is grounded in authoritative analytical principles to ensure trustworthiness and scientific integrity.

The Analytical Imperative: Why Purity Matters

This compound is an enamine ester, a class of compounds known for its utility in organic synthesis. Its structure, featuring a cinnamyl group and a vinylogous amide system, presents specific analytical considerations. Impurities can arise from several sources: unreacted starting materials (cinnamyl alcohol, ethyl acetoacetate, ammonia/amine source), side-products (e.g., from self-condensation or incorrect stoichiometry), or degradation products. These impurities can compromise subsequent reaction yields, introduce unwanted substances into a final active pharmaceutical ingredient (API), and confound biological or chemical screening results. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

Core Analytical Techniques: A Comparative Overview

The purity of this compound is best assessed not by a single method, but by a strategic combination of techniques. Each method provides a unique lens through which to view the sample, and their orthogonal nature provides a high degree of confidence in the final purity value. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

Technique Principle Information Provided Strengths Limitations
HPLC (UV-Vis) Differential partitioning between a stationary and mobile phase.Quantitative purity (area %), presence of UV-active impurities.High sensitivity and resolution for separating complex mixtures; excellent for quantification.[]Requires a chromophore; impurities without a chromophore may be missed; requires reference standards for absolute quantification.
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation; quantitative purity via integration against an internal standard.Provides detailed structural information; can detect non-UV active impurities; inherently quantitative without a reference standard of the analyte.Lower sensitivity than HPLC; complex spectra can be difficult to interpret; solvent peaks can interfere.[3]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation; structural information from fragmentation patterns.Extremely high sensitivity; confirms identity; can be coupled with LC (LC-MS) for powerful impurity identification.Not inherently quantitative without an isotope-labeled standard; ionization efficiency can vary significantly between compounds.
Melting Point Temperature at which a solid becomes a liquid.Indication of purity.Simple, fast, and inexpensive.A sharp melting point suggests purity, but a narrow range can still be observed for some eutectic mixtures. Insensitive to small amounts of impurities.

The Purity Assessment Workflow

A logical and efficient workflow ensures that each analytical step builds upon the last, leading to a comprehensive and reliable purity determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Checks cluster_confirmation Structural Confirmation cluster_quantification Quantitative Analysis Synth Synthesized Product (Crude) TLC TLC Analysis Synth->TLC Initial check MP Melting Point TLC->MP If solid NMR ¹H & ¹³C NMR MP->NMR Proceed if promising MS Mass Spectrometry NMR->MS Confirm Mass HPLC HPLC (Area % Purity) MS->HPLC Quantify Impurities qNMR qNMR (Purity vs. Standard) HPLC->qNMR Orthogonal Quantification Final Final Purity Report HPLC->Final qNMR->Final

Caption: A typical workflow for assessing the purity of a newly synthesized compound.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity determination in pharmaceutical development.[4] For this compound, the conjugated system of the cinnamyl group and the enamine moiety provides a strong chromophore, making UV detection highly effective. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar organic molecules. The mobile phase, a mixture of acetonitrile (or methanol) and water, is selected to elute the compound with a reasonable retention time and good peak shape.

Experimental Protocol:

  • System Preparation: Use an HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade) with 0.1% formic acid (for improved peak shape).

    • Solvent B: Acetonitrile (HPLC grade) with 0.1% formic acid.

  • Gradient Elution: Start with a gradient of 30% B, ramping to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate. This gradient is designed to elute non-polar impurities after the main product.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm. The lower wavelength is good for general detection of organic molecules, while the higher wavelength offers more selectivity.[5][6]

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized ester and dissolve it in 10 mL of the mobile phase (initial conditions) to create a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired.[1][7] Look for small peaks that may correspond to starting materials or side products. The retention time of the main peak should be consistent across multiple runs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides an unparalleled view of the molecule's chemical structure. ¹H NMR is used for both structural confirmation and quantification (qNMR). It allows for the detection of impurities, even those that are structurally similar or lack a UV chromophore. By integrating the area under the peaks, one can determine the relative ratios of different protons in the molecule and, by extension, the purity when compared to a certified internal standard.[8]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): Based on the structure [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate, the following peaks are expected:[9]

  • ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of the phenyl group).

  • ~6.7 ppm: Doublet of triplets, 1H (Vinyl proton on the cinnamyl group, -CH=CH-CH₂-).

  • ~6.3 ppm: Doublet, 1H (Vinyl proton on the cinnamyl group, -CH=CH-CH₂-).

  • ~4.7 ppm: Doublet, 2H (Methylene protons of the cinnamyl ester, -O-CH₂-).

  • ~4.5 ppm: Singlet, 1H (Vinyl proton of the crotonate moiety, =CH-C=O).

  • ~4.0-5.0 ppm: Broad singlet, 2H (Amine protons, -NH₂). This peak can be broad and its position can vary.

  • ~1.9 ppm: Singlet, 3H (Methyl protons, CH₃-C=).

Quantitative NMR (qNMR) Protocol:

  • Standard Selection: Choose a certified internal standard that has a simple spectrum with at least one peak that is well-resolved from any analyte peaks. 1,3,5-Trimethoxybenzene is a suitable choice.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized ester into an NMR tube.

    • Accurately weigh ~5 mg of the certified internal standard into the same NMR tube.

    • Record the exact masses of both.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, D1, of at least 30 seconds).

  • Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak from the analyte and a well-resolved peak from the standard.

Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight (Analyte: 217.26 g/mol )[9]

  • m = mass

  • Purity_std = Purity of the certified standard

Mass Spectrometry (MS)

Causality: MS provides definitive confirmation of the molecular weight, which is a critical piece of evidence for structural identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, which should readily protonate to form the [M+H]⁺ ion.

Experimental Protocol (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive (to observe [M+H]⁺).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120 °C.

Data Interpretation: The primary goal is to observe the protonated molecular ion [M+H]⁺.

  • Molecular Weight of C₁₃H₁₅NO₂ = 217.26 g/mol .[9]

  • Expected [M+H]⁺ ion = 218.27 m/z. The presence of this peak at high intensity confirms the molecular weight. Other observed peaks may correspond to impurities or fragments, providing further clues about the sample's composition. For more detailed analysis, LC-MS can be employed to separate impurities before they enter the mass spectrometer.

Conclusion: A Self-Validating Approach

Relying on a single analytical technique for purity assessment is a scientifically tenuous practice. A >99% purity value determined by HPLC is compelling, but it is only truly validated when supported by orthogonal data. When ¹H NMR shows no significant impurity peaks and confirms the structure, and Mass Spectrometry confirms the correct molecular weight, the HPLC result is authenticated. This multi-pronged, self-validating system provides the highest degree of confidence for researchers, scientists, and drug development professionals, ensuring that the material proceeding to the next stage of research or development is of the requisite quality and character.

References

cross-reactivity studies of 3-amino crotonic acid cinnamyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Cross-Reactivity of 3-Amino Crotonic Acid Cinnamyl Ester

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the immunological cross-reactivity of this compound. As direct immunological data for this specific hapten is not extensively published, this document outlines an integrated strategy, combining predictive computational models with robust in vitro and in vivo experimental protocols. The focus is on the methodologies required to generate reliable data for assessing the risk of allergic contact dermatitis, a Type IV hypersensitivity reaction.

Introduction: The Challenge of Hapten Cross-Reactivity

Small molecules under 1,000 Daltons, such as this compound, are typically not immunogenic on their own. However, if they are chemically reactive, they can function as haptens by covalently binding to larger carrier proteins in the skin.[1][2] This hapten-protein conjugate is then recognized as a foreign antigen by the immune system, leading to the sensitization of T-cells.[3] Upon subsequent exposure, these sensitized T-cells can trigger an inflammatory cascade, manifesting as allergic contact dermatitis (ACD).[3]

A critical challenge in safety assessment is cross-reactivity, where the immune system responds not only to the initial sensitizing hapten but also to other structurally similar molecules.[4] This can lead to unexpected allergic reactions from exposure to related compounds in pharmaceuticals, cosmetics, or other consumer products.[5] Therefore, a thorough investigation of a new chemical entity's cross-reactivity profile is essential for risk assessment. This guide uses this compound as a case study to demonstrate a state-of-the-art approach to this challenge.

The Target Molecule and Rationale for Comparator Selection

The target molecule, this compound (PubChem CID: 34175450), combines two key structural motifs: the cinnamyl group and the 3-aminocrotonate group.[6]

  • Cinnamyl Moiety: Cinnamyl alcohol and its metabolite, cinnamaldehyde, are well-documented fragrance allergens known to cause ACD. Cinnamaldehyde is considered a potent sensitizer and is often the primary allergenic determinant in cross-reactivity studies involving related substances.[7][8]

  • 3-Aminocrotonate Moiety: While less studied for allergenicity, the parent compound methyl 3-aminocrotonate is flagged for potentially causing allergic skin reactions.[9] Its structure features a reactive α,β-unsaturated system.[10]

Based on these structural components, a logical panel of comparator compounds is essential for a meaningful cross-reactivity study.

Table 1: Proposed Comparator Compounds

Compound NameStructureRationale for Inclusion
Cinnamyl Alcohol Phenyl-CH=CH-CH₂-OHParent alcohol of the ester; known pre-hapten (oxidizes to the reactive hapten).[7]
Cinnamaldehyde Phenyl-CH=CH-CHOOxidative metabolite of cinnamyl alcohol; considered the primary sensitizing hapten in this family.[8][11]
Cinnamic Acid Phenyl-CH=CH-COOHFurther oxidation product; generally considered a non-sensitizer, serving as a valuable negative control.[7][8]
Methyl 3-aminocrotonate CH₃-C(NH₂)=CH-COOCH₃Represents the other half of the ester; allows for dissection of which moiety drives reactivity.[9]

Integrated Testing Strategy: From Prediction to Confirmation

A modern approach to safety assessment relies on an integrated testing strategy (ITS) that combines computational, chemical, and biological methods to reduce, refine, and replace animal testing where possible.

G cluster_0 Tier 1: Predictive Assessment cluster_1 Tier 2: In Vitro Immunological Screening cluster_2 Tier 3: In Vivo Confirmation cluster_3 Final Assessment in_silico In Silico Modeling (QSAR, Derek Nexus) dpra In Chemico Assay (Direct Peptide Reactivity Assay) in_silico->dpra Provides reactivity context elisa Competitive ELISA (Humoral Cross-Reactivity) dpra->elisa t_cell Human T-Cell Proliferation Assay (Cell-Mediated Reactivity) dpra->t_cell risk Comprehensive Cross-Reactivity Profile & Risk Assessment elisa->risk llna Murine Local Lymph Node Assay (LLNA) (Gold Standard for Sensitization Potential) t_cell->llna Informs dose selection llna->risk

Caption: Integrated workflow for assessing hapten cross-reactivity.

Tier 1: Predictive & In Chemico Assessment

A. In Silico (Computational) Modeling Before beginning wet-lab experiments, computational models can predict a chemical's skin sensitization potential based on its structure.[1][12] Tools like the OECD QSAR Toolbox and commercial software (e.g., Derek Nexus) analyze structural alerts and compare the molecule to databases of known sensitizers.[10] This step provides a preliminary hazard identification and can help prioritize compounds for further testing.

B. Direct Peptide Reactivity Assay (DPRA) The molecular initiating event in skin sensitization is the covalent binding of the hapten to skin proteins.[9][13] The DPRA is an in chemico method that models this by measuring the depletion of synthetic peptides containing cysteine or lysine after incubation with the test chemical.[12] The percentage of peptide depletion correlates with sensitizing potential and provides a quantitative measure of chemical reactivity.

Tier 2: In Vitro Immunological Assessment

Humoral Immunity: Competitive ELISA for Antibody Cross-Reactivity

While ACD is T-cell mediated, generating antibodies against a hapten-carrier conjugate allows for high-throughput screening of cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[14] This assay determines how effectively related compounds can compete with the target hapten for antibody binding sites.

G cluster_0 cluster_1 cluster_2 plate Microtiter Plate Well Coated with Hapten-OVA Conjugate antibody Anti-Hapten Antibody antibody->plate Binds to coated antigen free_hapten Free Competitor Compound (Test Article or Analogs) free_hapten->antibody Binds to antibody in solution note High Competitor Concentration = Low Signal secondary_ab Enzyme-Labeled Secondary Ab secondary_ab->antibody product Colored Product (Signal) substrate Substrate substrate->secondary_ab Enzyme converts

Caption: Principle of the competitive inhibition ELISA.

Experimental Protocol: Competitive Indirect ELISA

  • Hapten Conjugation: Synthesize two conjugates:

    • Immunogen: Covalently link this compound to Bovine Serum Albumin (BSA). This is used to immunize animals (e.g., rabbits) to produce polyclonal antibodies.

    • Coating Antigen: Link the same hapten to a different carrier protein, such as Ovalbumin (OVA), to prevent antibodies from binding to the carrier itself in the assay.[14]

  • Antibody Production: Immunize animals with the hapten-BSA immunogen to generate a high-titer antiserum. Purify the IgG fraction.

  • Plate Coating: Coat a 96-well microtiter plate with the hapten-OVA conjugate (e.g., 1-10 µg/mL in carbonate buffer) and incubate overnight at 4°C. Wash the plate to remove unbound antigen.

  • Blocking: Add a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten (standard curve) and the comparator compounds in assay buffer.

    • In a separate plate or tubes, mix the diluted compounds with a fixed, predetermined concentration of the anti-hapten antibody. Incubate for 1 hour.

    • Transfer these antibody-competitor mixtures to the washed, coated ELISA plate. Incubate for 1-2 hours.

  • Detection:

    • Wash the plate thoroughly.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG). Incubate for 1 hour.

    • Wash the plate and add the HRP substrate (e.g., TMB). Allow color to develop.

    • Stop the reaction with acid (e.g., 2M H₂SO₄) and read the absorbance at 450 nm.[14]

  • Data Analysis:

    • Plot absorbance vs. log[concentration] for each compound.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC₅₀ of Target Hapten / IC₅₀ of Comparator) x 100 [14]

Table 2: Illustrative Competitive ELISA Data (Hypothetical)

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)Interpretation
This compound 15100Target analyte.
Cinnamaldehyde 4533.3Significant cross-reactivity.
Cinnamyl Alcohol 3005.0Moderate cross-reactivity.
Methyl 3-aminocrotonate 1,5001.0Low cross-reactivity.
Cinnamic Acid >10,000<0.15Negligible cross-reactivity.
Cell-Mediated Immunity: T-Cell Activation Assays

Since ACD is a T-cell-mediated response, assessing T-lymphocyte activation is the most biologically relevant endpoint.

A. Murine Local Lymph Node Assay (LLNA) The LLNA is the validated in vivo gold standard for identifying skin sensitizers, compliant with OECD Test Guideline 429.[14][15] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application on the mouse ear. A significant increase in proliferation compared to vehicle-treated controls indicates sensitization potential.

Experimental Protocol: Murine LLNA (Abbreviated from OECD TG 429)

  • Animals: Use young adult female CBA/Ca or CBA/J strain mice (8-12 weeks old).[14]

  • Dose Selection: Select at least three concentrations of the test article (plus a vehicle control and a positive control like hexyl cinnamaldehyde). The highest concentration should be the maximum that is non-irritating.

  • Application: On Day 1, 2, and 3, apply 25 µL of the test article solution or vehicle to the dorsum of each ear of the mice (typically 4-5 mice per group).

  • Proliferation Measurement: On Day 6, inject all mice intravenously with radio-labeled thymidine (³H-methyl thymidine). Five hours later, humanely euthanize the animals.

  • Sample Processing: Excise the auricular lymph nodes from each mouse and prepare a single-cell suspension.

  • Data Acquisition: Measure the incorporation of ³H-thymidine via liquid scintillation counting. The results are expressed as Disintegrations Per Minute (DPM) per mouse.

  • Data Analysis:

    • Calculate the mean DPM for each group.

    • Calculate the Stimulation Index (SI) for each group: SI = Mean DPM of Test Group / Mean DPM of Vehicle Control Group

    • An SI ≥ 3 is considered a positive result, indicating the substance is a skin sensitizer.[15] Non-radioactive versions of the LLNA that measure BrdU incorporation (TG 442B) or ATP content (TG 442A) are also available and use different SI thresholds.[2][16]

Table 3: Illustrative LLNA Data (Hypothetical)

Compound (at 25% concentration)Mean DPM/mouse (± SD)Stimulation Index (SI)Result
Vehicle Control500 (± 150)1.0-
This compound 4,500 (± 900)9.0Sensitizer
Cinnamaldehyde 6,000 (± 1100)12.0Strong Sensitizer
Cinnamyl Alcohol 2,000 (± 500)4.0Sensitizer
Methyl 3-aminocrotonate 950 (± 300)1.9Non-sensitizer
Cinnamic Acid 600 (± 200)1.2Non-sensitizer

B. In Vitro Human T-Cell Proliferation Assay To assess human-specific responses, in vitro assays using human peripheral blood mononuclear cells (PBMCs) can be employed.[17][18] These assays measure the proliferation of T-cells from sensitized donors (or from naïve T-cells after an initial priming phase) upon re-exposure to the hapten.

Experimental Protocol: T-Cell Proliferation Assay (General Principle)

  • Cell Source: Isolate PBMCs from the blood of healthy, non-allergic donors.

  • Priming Phase: Co-culture naïve T-cells with antigen-presenting cells (APCs), such as dendritic cells, in the presence of the test compound for several days to induce sensitization in vitro.[17]

  • Challenge Phase: Re-stimulate the primed T-cell cultures with the test compound and comparators.

  • Proliferation Readout: After 2-3 days, measure T-cell proliferation. A common method is CFSE dye dilution, where a fluorescent dye is partitioned equally between daughter cells upon division, leading to a measurable decrease in fluorescence per cell via flow cytometry.[19]

  • Data Analysis: Quantify the percentage of proliferating (CFSE-low) CD4+ or CD8+ T-cells. A significant increase over untreated controls indicates a positive response.

Conclusion and Integrated Risk Assessment

By integrating data from these multiple tiers, a robust cross-reactivity profile for this compound can be established.

  • In silico and in chemico data provide the first alert, flagging the molecule as a likely reactive hapten.

  • Competitive ELISA data would suggest (based on our hypothetical results) that antibodies raised against the target molecule recognize cinnamaldehyde strongly and cinnamyl alcohol moderately. This implies the immune response is primarily directed against the cinnamyl portion of the molecule.

  • LLNA or T-cell assay data would confirm the sensitizing potential in vivo or in vitro. The hypothetical LLNA results corroborate the ELISA findings, showing that cinnamaldehyde is a more potent sensitizer than the target ester, which is in turn more potent than cinnamyl alcohol. The lack of response to the aminocrotonate and cinnamic acid moieties helps to isolate the specific structural features responsible for immunogenicity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the disposal of novel or specialized chemical reagents is a critical aspect of maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Amino Crotonic Acid Cinnamyl Ester (CAS No. 103909-86-0). As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the chemical principles that govern these safety protocols. This document is designed for researchers, scientists, and drug development professionals who handle such compounds.

The core philosophy of this guide is the Principle of Precaution . The Safety Data Sheet (SDS) for this compound provides limited toxicological and ecological data[1]. In such cases, best practices dictate that we infer potential hazards from the compound's structural components and treat it with the appropriate level of caution until comprehensive data is available.

Hazard Assessment: A Structurally-Informed Approach

To ensure safe disposal, we must first understand the potential risks. The structure of this compound contains several functional groups that inform our handling and disposal strategy:

  • Amino Group (-NH₂): Organic amines can be basic and may have irritant properties[2].

  • Ester Linkage (-COO-): Esters can undergo hydrolysis under acidic or basic conditions. While many are of low toxicity, they should be managed as organic chemical waste[3].

  • Crotonate Moiety (from Crotonic Acid): Crotonic acid itself is a corrosive solid and an unsaturated carboxylic acid, indicating reactivity[4][5]. Its derivatives should be handled with care.

  • Cinnamyl Group: Related compounds like cinnamyl alcohol are known to be skin sensitizers and are classified as harmful if swallowed. Critically, they can be toxic to aquatic life with long-lasting effects[6][7]. This potential for environmental toxicity is a primary driver for our disposal protocol.

Given this analysis, all waste containing this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash[8][9].

Immediate Safety & Handling Protocols

Adherence to established safety standards is non-negotiable. All handling and disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[10].

  • Engineering Controls: All manipulations, including weighing, dissolution, and waste collection, must be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors[11].

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required[12]. This includes:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves before use and change them immediately if contamination occurs.

    • Body Protection: A flame-resistant lab coat.

Waste Segregation, Containerization, and Labeling

Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions and ensuring compliant disposal[13].

Waste StreamDescriptionRecommended Container
Unused/Expired Solid Original vial or container holding the pure, solid compound.Place original, sealed vial into a designated solid hazardous waste container.
Concentrated Organic Solutions Stock solutions in solvents like DMSO or DMF; reaction mixtures in organic solvents.Sealed, compatible liquid hazardous waste container (e.g., HDPE) labeled "Halogen-Free Organic Waste."[14]
Dilute Aqueous Solutions Quenched reaction mixtures, buffers, and the first rinse of contaminated glassware.Sealed, compatible liquid hazardous waste container labeled "Aqueous Hazardous Waste."
Contaminated Solid Waste Pipette tips, weigh boats, gloves, paper towels, and other disposable materials that have made contact.Lined, designated solid hazardous waste container labeled "Contaminated Solid Waste."[15]

Container Labeling is Mandatory: Every waste container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical constituents, including "this compound" and any solvents[16]. Containers must be kept tightly sealed at all times except when adding waste[14].

Step-by-Step Disposal Workflows

Follow the appropriate protocol based on the type of waste generated.

Protocol 4.1: Disposal of Unused/Expired Solid Compound
  • Do not attempt to open the original vial if it is not necessary.

  • Ensure the vial cap is tightly sealed.

  • Place the entire original vial into a larger, sealable container or bag.

  • Deposit this package into your laboratory's designated Solid Hazardous Waste container.

  • Log the addition to the waste manifest as required by your institution.

Protocol 4.2: Disposal of Liquid Waste (Organic & Aqueous)
  • Perform all transfers inside a chemical fume hood.

  • Using a funnel, carefully decant the liquid waste into the appropriate, correctly labeled hazardous waste container (Halogen-Free Organic or Aqueous).

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Securely cap the waste container immediately after the addition.

  • Wipe down any drips on the outside of the container with a paper towel, and dispose of the towel as contaminated solid waste.

Protocol 4.3: Disposal of Contaminated Labware
  • Disposable Items (Gloves, Pipette Tips, etc.):

    • Collect all contaminated disposable items in a designated, lined container within the fume hood.

    • When the collection bag is full, seal it and place it in the main Contaminated Solid Waste bin for your laboratory.

  • Non-Disposable Glassware:

    • Perform an initial rinse with a small amount of a suitable organic solvent (e.g., ethanol or acetone).

    • This first rinsate is considered hazardous waste. Collect it and dispose of it into the Halogen-Free Organic Waste stream.

    • Subsequent rinses and standard washing can be performed as per normal laboratory procedure after this initial decontamination[8].

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for segregating and disposing of waste generated from work with this compound.

G Disposal Workflow for this compound cluster_type Identify Waste Type cluster_liquid Characterize Liquid cluster_disposal Select Disposal Container start Waste Generated solid Solid start->solid liquid Liquid start->liquid labware Contaminated Labware start->labware solid_waste Solid Hazardous Waste Bin solid->solid_waste Unused/Expired Compound organic Concentrated Organic (e.g., in DMSO, Acetone) liquid->organic aqueous Dilute Aqueous (e.g., Buffers, Rinsate) liquid->aqueous labware_waste Contaminated Solid Waste Bin labware->labware_waste Gloves, Tips, Wipes, etc. organic_waste Halogen-Free Organic Waste Carboy organic->organic_waste aqueous_waste Aqueous Hazardous Waste Carboy aqueous->aqueous_waste

Caption: Decision tree for the proper disposal of various waste forms.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Secure the Area: Restrict access to the spill location.

  • Consult SDS: Refer to the Safety Data Sheet for any specific guidance[1].

  • PPE: Don appropriate PPE, including a respirator if powders were aerosolized or if vapors are significant.

  • Containment & Cleanup:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated waste container.

    • For Liquids: Cover with a chemical absorbent. Once absorbed, collect the material using spark-proof tools and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste[8].

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.

Final Waste Pickup

Once a waste container is full, complete the hazardous waste tag, ensuring all components are listed. Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) away from incompatible materials and await pickup by your institution's trained EHS personnel[17]. Never transport hazardous waste yourself[9].

References

Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 3-Amino Crotonic Acid Cinnamyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel compounds like 3-Amino Crotonic Acid Cinnamyl Ester presents both exciting opportunities and the critical responsibility of ensuring laboratory safety. While comprehensive toxicological data for this specific molecule may be limited, a proactive and informed approach to handling, based on the known hazards of its structural components, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work confidently and safely with this compound.

Hazard Analysis: A Composite Picture of Risk

Due to the novelty of this compound, a complete, empirically determined hazard profile is not yet established. However, by examining its constituent parts—a crotonic acid derivative and a cinnamyl ester—we can construct a robust, precautionary hazard assessment. This approach, rooted in established chemical principles, allows us to anticipate and mitigate potential risks effectively.

Structural Analogs and Their Known Hazards:

Component/AnalogCAS NumberKnown HazardsGHS Pictograms
Crotonic Acid 3724-65-0Harmful if swallowed or in contact with skin; Causes severe skin burns and eye damage.[1][2][3][4]Corrosion, Acute Toxicity (Harmful)
Cinnamyl Alcohol 104-54-1Harmful if swallowed; Causes skin irritation; May cause an allergic skin reaction; Causes serious eye irritation.[5][6][7][8][9]Exclamation Mark
Ethyl 3-aminocrotonate 7318-00-5Causes severe skin burns and eye damage; May cause respiratory irritation.[10][11][12][13][14]Corrosion, Exclamation Mark

Based on this analysis, it is prudent to treat this compound as a compound that is potentially corrosive, a skin and eye irritant, harmful if swallowed, and a potential skin sensitizer. The precautionary principle dictates that we adopt safety measures commensurate with these anticipated hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[15] A face shield should be worn in conjunction with goggles when there is a risk of splashes or when handling larger quantities.

  • Skin Protection:

    • Gloves: Given that this compound is an ester, standard nitrile gloves may offer only limited protection and are not recommended for prolonged contact.[16][17][18][19] It is crucial to select gloves with proven resistance to esters. Thicker, chemical-resistant gloves such as butyl rubber or Viton™ are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Double-gloving can provide an additional layer of safety.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned to provide maximum coverage.

    • Additional Protection: For tasks with a higher risk of splashes, such as transfers or purifications, a chemical-resistant apron and arm sleeves are recommended. Closed-toe shoes are mandatory in the laboratory.

Respiratory Protection:
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Respirators: If there is a potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Assess Task fume_hood Work in Chemical Fume Hood start->fume_hood Always ppe_selection Select Appropriate PPE fume_hood->ppe_selection handling Handle this compound ppe_selection->handling spill_check Monitor for Spills/Splashes handling->spill_check Continuous decontamination Decontaminate Work Area handling->decontamination spill_check->handling ppe_removal Properly Remove and Dispose of PPE decontamination->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash end End hand_wash->end

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling minimizes the risk of exposure and accidents.

Preparation and Weighing:
  • Pre-Handling Check: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Designated Area: Designate a specific area within the fume hood for handling this compound.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or in a sealed container to prevent the dispersal of dust.

Dissolving and Reactions:
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent the release of volatile compounds.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

Post-Reaction Work-up and Purification:
  • Quenching: Quench reactions carefully, especially if reactive reagents were used.

  • Extraction and Washing: Perform extractions and washes in a separatory funnel with proper venting, directing the opening away from you and into the back of the fume hood.

  • Solvent Removal: Use a rotary evaporator within the fume hood to remove solvents. Ensure the cold trap is functioning correctly to capture volatile organic compounds.

Emergency Procedures: Be Prepared for the Unexpected

Spills:
  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Contain: For small spills within the fume hood, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand).

  • Neutralize (if applicable): For acidic or basic components, neutralize appropriately.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Emergency_Response_Flowchart cluster_incident Incident Occurs cluster_spill Spill Response cluster_exposure Exposure Response incident Spill or Exposure evacuate_spill Evacuate Area incident->evacuate_spill If Spill remove_from_source Remove from Source of Exposure incident->remove_from_source If Exposure contain_spill Contain Spill evacuate_spill->contain_spill cleanup_spill Clean and Decontaminate contain_spill->cleanup_spill first_aid Administer First Aid remove_from_source->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh boats, absorbent materials) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a separate, labeled hazardous waste container for organic waste.[20][21][22] Do not mix with incompatible waste streams.

  • Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Container Labeling and Storage:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

Final Disposal:
  • Licensed Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][21] Never dispose of this compound down the drain or in the regular trash.

By adhering to these comprehensive safety and handling protocols, you can confidently advance your research while prioritizing the well-being of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino Crotonic Acid Cinnamyl Ester
Reactant of Route 2
Reactant of Route 2
3-Amino Crotonic Acid Cinnamyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.